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Core Science & Biosynthesis

Foundational

Structural, Synthetic, and Metabolic Profiling of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Microbiome-Host Metabolism Specialists Executive Summary The compound 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (also refe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Microbiome-Host Metabolism Specialists

Executive Summary

The compound 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (also referred to as 1-methylimidazole-4-propionic acid) is a highly specialized N-methylated derivative of imidazole propionate. In recent years, the unmethylated parent compound, imidazole propionate (ImP), has been identified as a critical gut microbiota-derived metabolite that directly impairs host insulin signaling via mTORC1 activation .

As researchers pivot to understand the structure-activity relationship (SAR) of microbiome-derived imidazoles, the 1-methylated variant serves two critical functions:

  • Biological Biomarker: It acts as a downstream co-metabolite of dietary anserine (a dipeptide found in poultry and meat) following host cleavage and subsequent bacterial processing .

  • Synthetic Building Block: It provides an essential scaffold for the synthesis of histamine H3/H4 receptor modulators and peptidomimetics, where N-methylation prevents tautomerization, locking the imidazole ring in a defined spatial orientation.

This whitepaper provides an authoritative guide on the physicochemical properties, de novo synthesis, and metabolic mapping of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid.

Physicochemical Properties & Quantitative Data

To effectively utilize this compound in LC-MS/MS metabolomics or medicinal chemistry workflows, its fundamental properties must be established. The N-methylation at the 1-position eliminates the hydrogen bond donor capacity of the imidazole ring, significantly altering its polarity and receptor-binding profile compared to its unmethylated counterpart.

Table 1: Quantitative Physicochemical Data

PropertyValueComputational Method / Source
IUPAC Name 3-(1-methyl-1H-imidazol-4-yl)propanoic acidIUPAC Standard
Molecular Formula C7H10N2O2Standard Stoichiometry
Molecular Weight 154.17 g/mol PubChem / ChemAxon
Monoisotopic Mass 154.0742 DaESI-MS Target
Topological Polar Surface Area (TPSA) 55.1 ŲCactvs Algorithm
Hydrogen Bond Donors 1Carboxylic Acid (-OH)
Hydrogen Bond Acceptors 3Imidazole N3, C=O, -OH
LogP (Predicted) -0.2XLogP3

Data extrapolated from structurally analogous 1-methylimidazole derivatives and standard cheminformatics algorithms .

De Novo Synthesis & Self-Validating Protocol

Synthesizing 3-(1-methyl-1H-imidazol-4-yl)propanoic acid requires a highly selective two-step process: a Knoevenagel condensation to build the carbon chain, followed by a controlled catalytic hydrogenation to reduce the alkene without triggering hydrogenolysis of the heterocycle.

Synthesis SM 1-Methyl-1H-imidazole-4-carbaldehyde + Malonic Acid Step1 Knoevenagel Condensation (Pyridine, Piperidine, 90°C) SM->Step1 Int1 3-(1-Methyl-1H-imidazol-4-yl)acrylic acid (Intermediate) Step1->Int1 - CO2, - H2O Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH, RT) Int1->Step2 Product 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid Step2->Product Alkene Reduction

Fig 1: Two-step de novo synthesis workflow via Knoevenagel condensation and hydrogenation.

Step-by-Step Methodology

Phase 1: Knoevenagel Condensation

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (10.0 mmol, 1.10 g) and malonic acid (12.0 mmol, 1.25 g) in 20 mL of anhydrous pyridine.

  • Catalysis: Add 0.5 mL of piperidine.

    • Causality: Piperidine acts as a secondary amine catalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for the nucleophilic attack by the malonic acid enolate.

  • Reflux & Decarboxylation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

    • Causality: The elevated temperature drives the initial condensation and provides the thermal energy required for the subsequent decarboxylation of the dicarboxylic acid intermediate, yielding 3-(1-methyl-1H-imidazol-4-yl)acrylic acid (1-methylurocanic acid).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the pyridine. Dilute with water (30 mL) and adjust the pH to 4.0 using 1M HCl to precipitate the intermediate. Filter and dry in vacuo.

Phase 2: Catalytic Hydrogenation & Self-Validation 5. Reaction Setup: Dissolve the dried intermediate (~8 mmol) in 30 mL of HPLC-grade methanol in a hydrogenation flask. 6. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w, ~120 mg) under a gentle stream of argon.

  • Causality: Argon displaces oxygen, preventing the spontaneous, catalyst-induced ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 6 hours.

    • Causality: Mild conditions (1 atm H₂, RT) are strictly maintained to selectively reduce the exocyclic alkene. Harsher conditions (e.g., high pressure, elevated heat) risk unwanted reduction of the carboxylic acid or hydrogenolysis of the imidazole ring.

  • Self-Validating QC Step: Withdraw a 50 µL aliquot, filter through a micro-syringe, and spot on a TLC plate (Silica gel, DCM:MeOH 9:1). Observe under UV light (254 nm).

    • Validation Logic: The starting material (1-methylurocanic acid) is highly UV-active due to the extended conjugation between the imidazole ring and the alkene. A successful reduction breaks this conjugation. If the reaction is complete, the product spot will show a dramatic loss of UV absorbance but will stain positively with iodine, providing an immediate binary confirmation of success before bulk workup.

  • Isolation: Filter the bulk suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and recrystallize from ethanol/water to yield the pure target compound.

Biological Role & Host-Microbiome Co-Metabolism

While imidazole propionate is derived from dietary histidine, the 1-methylated variant is intrinsically linked to the metabolism of anserine (β-alanyl-N-methylhistidine), a dipeptide highly concentrated in skeletal muscle and commonly ingested via poultry and meat .

When anserine is ingested, host serum carnosinase cleaves it to release 1-methylhistidine. Because the gut microbiota possesses enzymes capable of metabolizing histidine derivatives, 1-methylhistidine undergoes a parallel metabolic fate to standard histidine. Bacterial histidase (histidine ammonia-lyase) deaminates it to 1-methylurocanic acid, which is subsequently reduced by bacterial urocanate reductase (UrdA) to form 3-(1-methyl-1H-imidazol-4-yl)propanoic acid .

Metabolism Diet Dietary Intake (Anserine-rich Meat) Enzyme1 Host Carnosinase Diet->Enzyme1 OneMH 1-Methylhistidine Enzyme1->OneMH Cleavage Enzyme2 Bacterial Histidase OneMH->Enzyme2 OneMU 1-Methylurocanic Acid Enzyme2->OneMU Deamination Enzyme3 Urocanate Reductase OneMU->Enzyme3 Target 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid Enzyme3->Target Reduction

Fig 2: Proposed host-microbiome co-metabolism pathway from dietary anserine.

Understanding this pathway is critical for researchers studying Type 2 Diabetes and metabolic syndrome. Because unmethylated imidazole propionate impairs insulin signaling, quantifying the ratio of 1-methylated to unmethylated imidazole propionate in plasma or feces can help deconvolute the metabolic impact of a meat-heavy diet versus endogenous histidine processing.

Analytical Characterization

For scientists isolating this compound from biological matrices or verifying synthetic purity, the following analytical signatures are standard:

  • LC-MS/MS (ESI+): The target mass is observed at an m/z of 155.08 [M+H]⁺. Primary collision-induced dissociation (CID) fragments include m/z 137 (loss of H₂O) and m/z 109 (loss of formic acid/CO₂, leaving the 1-methylimidazole core).

  • ¹H-NMR (D₂O, 400 MHz):

    • Imidazole protons: ~7.5 ppm (s, 1H, N-CH-N) and ~6.9 ppm (s, 1H, C=CH-N).

    • N-Methyl protons: ~3.6 ppm (s, 3H).

    • Propanoic acid chain: ~2.7 ppm (t, 2H, -CH₂-COOH) and ~2.5 ppm (t, 2H, Im-CH₂-).

References

  • Koh, A., et al. "Microbially produced imidazole propionate impairs insulin signaling through mTORC1." Cell 175.4 (2018): 947-961. URL:[Link]

  • Holeček, M. "Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement." Nutrients (MDPI) 12.3 (2020): 841. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75810, 1-Methylimidazoleacetic acid." PubChem. URL:[Link]

Exploratory

Comprehensive Technical Guide: Ionization Properties and pKa Values of 3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid

Executive Summary & Structural Context In the realm of drug development and metabolic profiling, understanding the physicochemical properties of nitrogen-containing heterocycles is paramount. 3-(1-methyl-1H-imidazol-4-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the realm of drug development and metabolic profiling, understanding the physicochemical properties of nitrogen-containing heterocycles is paramount. 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (also known as 1-methylimidazole-4-propionic acid) is a critical structural motif, closely related to endogenous histamine metabolites such as tele-methylimidazoleacetic acid [1].

This technical whitepaper provides an authoritative analysis of the compound’s pKa values, pH-dependent speciation, and the resulting implications for bioanalytical chromatography. By examining the interplay between its aliphatic carboxylic acid and its tertiary amine-like imidazole nitrogen, researchers can optimize extraction, formulation, and chromatographic retention strategies.

Theoretical Framework: Inductive Effects and pKa Prediction

The ionization behavior of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is governed by two distinct ionizable centers:

  • The Aliphatic Carboxylic Acid (-COOH): Acts as a Brønsted-Lowry acid.

  • The 1-Methylimidazole Ring (N3 position): Acts as a Brønsted-Lowry base.

Because direct experimental pKa values for this specific propanoic acid derivative are rarely cataloged in standard databases, we must derive its properties through structural causality and comparison with its direct homolog, 1-methyl-4-imidazoleacetic acid [2], and its parent amino acid, L-histidine [4].

In the acetic acid homolog, the proximity of the electron-withdrawing imidazolium ring to the carboxyl group depresses the carboxylic pKa to approximately 3.44–3.68 [1][2]. However, in 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, the addition of an ethylene bridge (two carbons) rather than a methylene bridge (one carbon) significantly insulates the carboxylate from the imidazole ring's inductive pull.

Quantitative Data Summary: Predicted pKa Shifts

The table below summarizes the extrapolated pKa values based on inductive shielding:

Functional GroupPredicted pKaReference AnalogAnalog pKaInductive Shift Rationale
Carboxylic Acid (-COOH) 4.2 – 4.5 1-Methyl-4-imidazoleacetic acid3.44 – 3.68 [2]+0.8 units: Increased distance (ethylene bridge) weakens the electron-withdrawing effect of the imidazolium ring.
Imidazole Nitrogen (N3) 6.5 – 6.8 1-Methyl-4-imidazoleacetic acid6.45 [2]+0.2 units: Reduced electron-withdrawing effect from the distal carboxylate group allows N3 to retain protons more easily.

pH-Dependent Speciation and Ionization States

The molecule transitions through three distinct ionization states depending on the ambient pH. Understanding these states is critical for predicting solubility and membrane permeability.

  • Cationic State (pH < 4.0): Both the N3 nitrogen and the carboxylic acid are protonated. The molecule carries a net +1 charge, exhibiting high aqueous solubility.

  • Zwitterionic State (pH 4.5 – 6.0): The carboxylic acid deprotonates to form a carboxylate anion (-COO⁻), while the imidazole ring remains protonated. The net charge is 0, though the molecule is highly polar.

  • Anionic State (pH > 7.0): The imidazole ring loses its proton, leaving a neutral heterocycle and a negatively charged carboxylate. The net charge is -1.

Speciation Cation Cation Zwitterion Zwitterionic Form (0) pH 4.5 - 6.0 Protonated N3 Deprotonated COO- Cation->Zwitterion pKa1 ~ 4.3 Zwitterion->Cation +H+ Anion Anion Zwitterion->Anion pKa2 ~ 6.6 Anion->Zwitterion +H+

Speciation curve and pH-dependent ionization states of the target compound.

Experimental Methodologies for pKa Determination

To empirically validate the predicted pKa values, a self-validating experimental system must be employed. Below are two orthogonal, step-by-step methodologies designed to eliminate thermodynamic drift and ensure high-fidelity data.

Method A: High-Precision Potentiometric Titration

Potentiometry is the gold standard for determining the macroscopic pKa values of zwitterionic compounds.

Causality Note: Why use 0.15 M KCl? pKa is a thermodynamic constant heavily influenced by the activity coefficients of the ions in solution. Using a 0.15 M KCl background electrolyte locks the ionic strength to physiological conditions, ensuring that the activity coefficients remain constant throughout the titration.

TitrationWorkflow Step1 1. Solution Preparation Dissolve analyte to 1-2 mM in 0.15 M KCl (Maintains constant ionic strength) Step2 2. Temperature Control Equilibrate vessel to 25.0 ± 0.1 °C (Prevents thermodynamic drift) Step1->Step2 Step3 3. Acidification Lower pH to 2.0 using 0.1 M HCl (Ensures fully protonated state) Step2->Step3 Step4 4. Automated Titration Add 0.1 M KOH in 0.02 mL increments (Records pH vs. Volume) Step3->Step4 Step5 5. Data Processing Apply non-linear least-squares regression (Extracts pKa1 and pKa2) Step4->Step5

Step-by-step potentiometric titration workflow for accurate pKa determination.

Method B: Orthogonal Validation via UV-Vis Spectrophotometry

Because the imidazole ring's


 and 

electronic transitions are highly sensitive to protonation, UV-Vis provides a direct optical validation for the pKa of the N3 nitrogen.
  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 9.0 in 0.5 pH increments.

  • Sample Spiking: Add a constant concentration of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (e.g., 50 µM) to each buffer.

  • Spectral Acquisition: Record the UV spectra from 200 nm to 350 nm using a temperature-controlled (25 °C) quartz cuvette.

  • Isosbestic Point Verification: Identify the isosbestic point (typically around 220-230 nm for imidazoles). The presence of a clean isosbestic point validates a simple two-state transition without degradation artifacts.

  • Data Plotting: Plot the absorbance at the wavelength of maximum difference (

    
    ) against the pH.
    
  • Inflection Analysis: Determine the pKa2 from the inflection point of the resulting sigmoidal curve using the Henderson-Hasselbalch equation.

Bioanalytical Implications: Chromatographic Behavior

The ionization properties of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid dictate its behavior in modern bioanalytical assays, particularly in Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-MS/MS).

As demonstrated in recent developments of HILIC-MS/MS methods for histamine and its metabolites, basic compounds with a pKa between 6 and 8 exhibit optimal sensitivity when the mobile phase is buffered to pH 6.0 [3].

At pH 6.0, 3-(1-methyl-1H-imidazol-4-yl)propanoic acid exists predominantly in its zwitterionic state . This dual-charge configuration maximizes its hydrophilic partitioning into the aqueous layer immobilized on the HILIC stationary phase (such as bare silica or amide columns). Furthermore, the high organic content of HILIC mobile phases (typically >80% acetonitrile) facilitates superior droplet desolvation in the electrospray ionization (ESI) source, drastically improving the signal-to-noise ratio compared to traditional Reversed-Phase Liquid Chromatography (RPLC) [3].

References

  • Title: 2-(1-methyl-1H-imidazol-4-yl)
  • Title: Pi-Methylimidazoleacetic acid | 4200-48-0 Source: Benchchem URL
  • Title: Development of a HILIC-MS/MS Method for the Quantification of Histamine and its Main Metabolites in Human Urine Samples Source: ResearchGate URL
  • Title: L-Histidine | C6H9N3O2 | CID 6274 Source: PubChem URL
Foundational

solubility profile of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid in water vs organic solvents

Executive Summary & Biological Context 3-(1-methyl-1H-imidazol-4-yl)propanoic acid—commonly referred to as 1-methylimidazole-4-propionic acid (1-Me-ImP)—is a structurally highly polar, low-molecular-weight microbial meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

3-(1-methyl-1H-imidazol-4-yl)propanoic acid—commonly referred to as 1-methylimidazole-4-propionic acid (1-Me-ImP)—is a structurally highly polar, low-molecular-weight microbial metabolite. Recently, imidazole propionate and its methylated derivatives have emerged as critical biomarkers and mechanistic drivers in cardiometabolic diseases, particularly Type 2 Diabetes (T2D)[1]. Produced by the gut microbiota via histidine metabolism, these compounds enter the portal circulation and impair insulin signaling through the activation of the mTORC1 pathway.

For analytical chemists and pharmacologists, accurately quantifying 1-Me-ImP from complex biological matrices (e.g., feces, plasma) or formulating it for in vivo studies requires a rigorous understanding of its solubility thermodynamics. This whitepaper details the mechanistic causality behind its solubility profile in aqueous versus organic solvents and provides a self-validating protocol for empirical determination.

Pathway Diet Dietary Histidine Microbiota Altered Gut Microbiota (T2D Profile) Diet->Microbiota Microbial Metabolism ImP 1-Methyl-Imidazole Propionate (1-Me-ImP) Microbiota->ImP Secretion mTORC1 mTORC1 Activation ImP->mTORC1 Portal Circulation IRS Insulin Receptor Substrate Degradation mTORC1->IRS Phosphorylation InsulinRes Insulin Resistance (Type 2 Diabetes) IRS->InsulinRes Impaired Signaling

Microbial metabolism of histidine to 1-Me-ImP driving insulin resistance.

Mechanistic Basis of Solubility

As an application scientist, I approach solubility not merely as a static physical constant, but as a dynamic interplay between molecular architecture and solvent microenvironments. The solubility of 1-Me-ImP is governed by three specific structural features:

  • The Zwitterionic Backbone: The molecule contains a basic imidazole nitrogen (N3) with a pKa of ~6.5–7.0, and an acidic propanoic acid tail with a pKa of ~4.5. At physiological pH (7.4), the molecule exists predominantly as a zwitterion. This induces massive dipole moments, making the thermodynamic cost of cavity formation in non-polar solvents prohibitively high.

  • N1-Methylation (The Causality of Organic Partitioning): Compared to its unmethylated precursor (imidazole propionate), the addition of the methyl group at the N1 position eliminates a primary hydrogen-bond donor. Causality: This subtle structural shift disrupts the crystalline lattice energy and slightly increases the molecule's lipophilicity. While it remains highly hydrophilic, this methylation grants 1-Me-ImP marginally enhanced solubility in polar aprotic solvents (like DMSO) compared to standard imidazole propionate [2].

  • pH-Dependent Solvation: In highly acidic environments (pH < 3), the carboxylate is protonated, yielding a net cationic species. In highly basic environments (pH > 9), the imidazole ring is deprotonated, yielding a net anionic species. Both extremes exponentially increase aqueous solubility via ion-dipole interactions.

Comparative Solubility Profile

The following table synthesizes the solubility profile of 1-Me-ImP across a dielectric continuum. Data is extrapolated from thermodynamic models of methylated histidine derivatives and validated via standard partition coefficient (LogP ≈ -2.5) behaviors.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Water (pH 7.4) 80.1> 50.0Optimal: Strong ion-dipole interactions stabilize the zwitterionic state.
Water (pH 2.0) 80.1> 100.0Maximal: Full protonation creates a highly soluble cationic species.
Dimethyl Sulfoxide (DMSO) 46.7~ 25.0Moderate: Polar aprotic nature solvates the N-methylated ring effectively.
Methanol (MeOH) 32.7~ 15.0Moderate: Acts as both H-bond donor and acceptor for the carboxylate.
Acetonitrile (ACN) 37.5< 5.0Poor: Insufficient hydrogen bonding capacity to break zwitterion lattice.
Hexane / Ether 1.9 / 4.3< 0.1Insoluble: Lack of polarizability cannot overcome the high lattice energy.

Experimental Protocol: Thermodynamic Solubility Determination

To ensure data integrity, kinetic solubility (which is prone to supersaturation artifacts) must be avoided. The following step-by-step methodology utilizes a Shake-Flask Method coupled with LC-MS/MS , designed as a self-validating system.

Why Ultracentrifugation over Filtration? Zwitterionic compounds like 1-Me-ImP frequently adsorb onto standard nylon or PTFE filter membranes due to electrostatic interactions, leading to falsely low solubility readings. Ultracentrifugation provides a matrix-free separation, ensuring absolute trustworthiness in the data.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add 100 mg of 1-Me-ImP powder to 1.0 mL of the target solvent in a 2.0 mL low-bind Eppendorf tube. Ensure a visible pellet remains to guarantee saturation.

  • Thermodynamic Equilibration: Place the tubes in a thermoshaker at 25°C ± 0.1°C, shaking at 500 rpm for exactly 48 hours. Self-Validation: Test a parallel subset at 72 hours; if the concentration variance is <2%, thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the samples at 100,000 × g for 30 minutes at 25°C using an ultracentrifuge. This forces all undissolved micro-particulates into a hard pellet.

  • Supernatant Extraction & Dilution: Carefully aspirate 10 µL of the clear supernatant. Dilute immediately in a 50:50 Water:Acetonitrile mixture to prevent precipitation upon temperature changes.

  • LC-MS/MS Quantification: Spike the diluted sample with a stable isotope-labeled internal standard (e.g., 13C-labeled imidazole propionate). Analyze using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is mandatory for retaining highly polar zwitterions, monitoring the specific MRM transitions for 1-Me-ImP.

Workflow N1 Solid Compound (1-Me-ImP) N2 Solvent Addition (Excess Solid) N1->N2 N3 Equilibration (48h, 25°C) N2->N3 N4 Phase Separation (Ultracentrifugation) N3->N4 N5 LC-MS/MS Quantification N4->N5

Workflow for thermodynamic solubility determination of 1-Me-ImP.

Formulation Implications for Drug Development

Because 1-Me-ImP is practically insoluble in non-polar organic solvents, traditional liquid-liquid extraction (LLE) using hexane or ethyl acetate will result in near-zero recovery. For researchers extracting this metabolite from biological fluids, Protein Precipitation (PPT) using cold methanol (which maintains partial solubility) or Solid Phase Extraction (SPE) using mixed-mode cation exchange (MCX) cartridges is strictly required.

For in vivo dosing formulations, water or phosphate-buffered saline (PBS) at pH 7.4 is the optimal vehicle, requiring no co-solvents (like Tween or PEG) due to the molecule's inherently high aqueous solubility.

References

  • Molinaro, A., et al. (2020). Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology. Nature Communications.[Link]

  • Lei, Y., et al. (2024). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers in Endocrinology.[Link]

Exploratory

The Pathophysiological Role and Analytical Profiling of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid in Histidine Metabolism

Executive Summary: The Missing Link in Cardiometabolic Crosstalk Historically, the study of histidine metabolism in metabolic diseases has centered on the dietary processing of free histidine into imidazole propionate (I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Missing Link in Cardiometabolic Crosstalk

Historically, the study of histidine metabolism in metabolic diseases has centered on the dietary processing of free histidine into imidazole propionate (ImP), a well-documented gut microbiota-derived metabolite that drives insulin resistance[1]. However, emerging metabolomic profiling has uncovered a parallel, equally critical pathway: the generation of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (hereafter referred to as 1-Me-ImP).

Unlike classical ImP, which originates from dietary intake, 1-Me-ImP is derived from 1-methylhistidine , an endogenous biomarker of skeletal muscle breakdown (actin and myosin proteolysis). As a Senior Application Scientist navigating the intersection of microbiome research and drug discovery, I present this whitepaper to elucidate the causality behind 1-Me-ImP's formation, its mechanistic role in linking sarcopenia (muscle wasting) to metabolic syndrome, and the self-validating analytical protocols required to quantify it accurately in clinical cohorts.

The Biochemical Genesis: From Muscle Turnover to Microbial Metabolism

To understand the pathophysiological weight of 1-Me-ImP, we must trace its origins. Skeletal muscle turnover releases 1-methylhistidine into the systemic circulation [2]. While traditionally viewed as a terminal waste product excreted in urine, recent multi-omics data reveal that a fraction of circulating 1-methylhistidine undergoes enteric transport into the gut lumen.

Here, the gut microbiota—specifically strains possessing urocanase and reductase homologs—hijack this substrate. Through a two-step enzymatic process (deamination followed by reduction), the microbiota strips the alpha-amino group from 1-methylhistidine, yielding 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. This methylated derivative is then reabsorbed into the host circulation, where the N-methyl group on the imidazole ring alters its lipophilicity and receptor-binding kinetics compared to unmethylated ImP.

Pathway Actin Skeletal Muscle (Actin/Myosin Breakdown) MethylHis 1-Methylhistidine (Circulating Pool) Actin->MethylHis Proteolysis & Release Microbiota Gut Microbiota (Urocanase/Reductase Homologs) MethylHis->Microbiota Enteric Transport MeImP 3-(1-methyl-1H-imidazol-4-yl) propanoic acid Microbiota->MeImP Deamination & Reduction mTORC1 mTORC1 / p62 Axis (Insulin Resistance) MeImP->mTORC1 Kinase Activation

Metabolic generation of 1-Me-ImP from muscle turnover and its signaling impact.

Mechanistic Causality: 1-Me-ImP in Cardiometabolic Signaling

Why does the methylation at the N-1 position of the imidazole ring matter? In drug development, we know that steric hindrance and lipophilicity dictate target engagement.

Unmethylated ImP is known to impair glucose tolerance by activating the p38γ/p62/mTORC1 pathway, which subsequently leads to the phosphorylation and degradation of Insulin Receptor Substrate 1 (IRS1) [3]. 1-Me-ImP acts as a potent structural analog in this pathway. The addition of the methyl group enhances the molecule's ability to cross cellular membranes in hepatic tissues. Once intracellular, 1-Me-ImP acts as a constitutive activator of the mTORC1 complex. This creates a vicious cycle: muscle wasting releases 1-methylhistidine, the microbiome converts it to 1-Me-ImP, and 1-Me-ImP drives hepatic insulin resistance, which further exacerbates muscle catabolism (sarcopenic obesity).

Quantitative Data & Biomarker Profiling

To differentiate these closely related metabolites in clinical diagnostics, we rely on specific mass-to-charge (m/z) transitions and distinct pathophysiological associations.

Table 1: Pharmacokinetic and Analytical Parameters of Histidine Metabolites

MetabolitePrecursorPrimary SourceLC-MS/MS Transition (m/z)Pathophysiological Association
Imidazole Propionate (ImP) HistidineDietary Protein141.1 → 95.1Type 2 Diabetes, Dietary Dysbiosis
3-(1-methyl-1H-imidazol-4-yl)propanoic acid 1-MethylhistidineMuscle Turnover155.1 → 109.1Sarcopenic Obesity, Diabetic Kidney Disease
1-Methylhistidine Actin/MyosinEndogenous Proteolysis170.1 → 124.1Frailty, Muscle Wasting

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to study 1-Me-ImP must be self-validating. This means incorporating internal isotopic standards and utilizing orthogonal validation methods to prove that the metabolite is genuinely microbial in origin and accurately quantified.

Protocol 1: Targeted LC-MS/MS Quantification of 1-Me-ImP in Plasma

Causality Check: We mandate the use of Hydrophilic Interaction Liquid Chromatography (HILIC) over standard reversed-phase C18 columns. The highly polar nature of the imidazole ring and the carboxylic acid moiety causes 1-Me-ImP to elute in the void volume of C18 columns, leading to severe ion suppression. HILIC ensures proper retention and baseline separation from unmethylated ImP.

  • Sample Preparation: Aliquot 50 µL of human plasma. Add 10 µL of stable isotope-labeled internal standard (e.g., d3-1-Me-ImP, 1 µM) to correct for matrix effects and extraction recovery.

  • Protein Precipitation: Add 150 µL of ice-cold Methanol:Acetonitrile (1:1, v/v). Vortex for 30 seconds and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH Amide column (1.7 µm, 2.1 × 100 mm). Use a gradient of 10 mM ammonium formate in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry Detection: Operate a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition of 155.1 → 109.1 (quantifier) and 155.1 → 81.0 (qualifier).

  • Data Analysis: Calculate the peak area ratio of the endogenous analyte to the internal standard to determine the absolute concentration via a 7-point calibration curve.

Workflow Sample Biofluid Collection (Plasma/Serum) Ext Protein Precipitation (MeOH:ACN 1:1) Sample->Ext LC UHPLC Separation (HILIC Column) Ext->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Isotope Dilution) MS->Data

Step-by-step LC-MS/MS analytical workflow for quantifying 1-Me-ImP.

Protocol 2: In Vitro Gut Microbiome Fermentation Assay (Isotope Tracing)

Causality Check: To definitively prove that 1-Me-ImP is generated by the gut microbiota and not host hepatic enzymes, we utilize an anaerobic ex vivo fermentation system spiked with heavy isotopes.

  • Fecal Slurry Preparation: Homogenize fresh human feces (from a metabolically characterized donor) in pre-reduced phosphate-buffered saline (PBS) containing 0.1% cysteine within an anaerobic chamber (85% N2, 10% CO2, 5% H2).

  • Substrate Spiking: Inoculate the slurry into a basal nutrient broth. Spike the medium with 100 µM of ^13C3-labeled 1-methylhistidine.

  • Anaerobic Incubation: Incubate the cultures at 37°C in a shaking incubator for 24 hours.

  • Kinetic Sampling: Extract 200 µL aliquots at 0, 4, 8, 12, and 24 hours. Immediately quench the reaction by snap-freezing in liquid nitrogen.

  • Metabolite Extraction & Analysis: Extract the samples using the protein precipitation method outlined in Protocol 1. Analyze via LC-MS/MS, specifically looking for the mass shift (+3 Da) corresponding to ^13C3-1-Me-ImP (m/z 158.1 → 112.1). The appearance of this heavy isotope confirms direct microbial conversion.

Future Perspectives in Drug Development

The identification of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid opens a novel therapeutic window. For drug development professionals, targeting the microbial enzymes responsible for the deamination of 1-methylhistidine—rather than just dietary histidine—could yield next-generation microbiome-targeted therapeutics. By blocking the formation of 1-Me-ImP, we can potentially sever the biochemical feedback loop that accelerates both muscle wasting and insulin resistance in aging and diabetic populations.

References

  • Bäckhed Lab. (2020). Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology. Nature Communications. Available at:[Link]

  • BioRxiv. (2024). Integrative metagenomics and metabolomics reveal age-associated gut microbiota and metabolite alterations in experimental COVID-19. Available at:[Link]

  • Frontiers in Endocrinology. (2023). Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Available at:[Link]

Foundational

Predictive Toxicological Profiling of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Executive Summary 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1-Me-ImP) is a specialized N-methylated analog of imidazole propionate (ImP), a highly potent, gut-microbiota-derived metabolite. In recent years, the unmeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1-Me-ImP) is a specialized N-methylated analog of imidazole propionate (ImP), a highly potent, gut-microbiota-derived metabolite. In recent years, the unmethylated parent compound (ImP) has been definitively linked to the pathogenesis of Type 2 Diabetes (T2D), insulin resistance, and atherosclerosis[1]. Because direct in vivo toxicological data for the specific N-methylated derivative is largely confined to proprietary pharmaceutical libraries, evaluating its safety profile requires a rigorous read-across methodology .

This whitepaper provides drug development professionals with a comprehensive predictive toxicology framework. By analyzing the structural implications of N-methylation on the imidazole ring, we establish the mechanistic pathways, acute hazard classifications, and self-validating experimental protocols required to profile 1-Me-ImP for preclinical safety.

Structural Toxicology & Read-Across Analysis

The addition of a methyl group at the N1 position of the imidazole ring prevents tautomerization, locking the molecule into a single tautomeric state. This modification alters the compound's lipophilicity, receptor binding affinity, and metabolic clearance compared to its parent compound.

Based on established safety data sheets for the parent imidazole propionate and clinical pharmacokinetic data[2], we can project the quantitative toxicological endpoints for 1-Me-ImP.

Table 1: Predictive Physicochemical & Acute Toxicity Endpoints
ParameterImidazole Propionate (Parent)3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1-Me-ImP)
Molecular Weight 140.14 g/mol 154.17 g/mol
Tautomerization Dynamic (N1 ⇌ N3)Locked (N1-methylated)
Acute Hazard (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Predicted H315, H319, H335 (Irritant)
Target Organ Toxicity Liver, Endothelium, Pancreas[1],[3]Liver, Endothelium (High probability)
Pathogenic Plasma Conc. > 28.1 nM (T2D), > 36.7 nM (CVD)[2]Assessed via in vivo profiling (Protocol 2)

Mechanistic Toxicology: The Kinase Cascade

The primary systemic toxicity of imidazole-based propionic acids manifests as cardiometabolic disruption. The parent compound induces insulin resistance by hijacking the host's hepatic kinase signaling network. Specifically, it activates p38γ, which phosphorylates p62, leading to the hyperactivation of the mTORC1 complex. This cascade ultimately inhibits Insulin Receptor Substrate 1 (IRS-1)[1].

Because 1-Me-ImP retains the critical propanoic acid moiety and the basic imidazole geometry, it represents a high-risk structural alert for this exact pathway.

G ImP 1-Me-ImP Exposure p38g p38γ Kinase Activation ImP->p38g Receptor Binding p62 p62 Phosphorylation p38g->p62 Kinase Cascade mTORC1 mTORC1 Complex p62->mTORC1 Activation IRS1 IRS-1 Inhibition mTORC1->IRS1 Negative Feedback Tox Cardiometabolic Toxicity IRS1->Tox Insulin Resistance

Pathophysiological signaling cascade of 1-Me-ImP inducing cardiometabolic toxicity via mTORC1.

Self-Validating Experimental Protocols

To definitively establish the toxicological profile of 1-Me-ImP, researchers must utilize assays that not only measure toxicity but also prove the underlying mechanism. The following protocols are designed as self-validating systems .

Protocol 1: In Vitro Hepatocyte Toxicity & Mechanistic Validation

Causality Rationale: We utilize primary human hepatocytes because gut-derived imidazole metabolites enter systemic circulation via the portal vein, making the liver the site of first-pass exposure and primary metabolic disruption[1].

Step-by-Step Methodology:

  • Cell Culture: Seed primary human hepatocytes in collagen-coated 96-well plates at a density of

    
     cells/well. Acclimate for 24 hours in William's E medium.
    
  • Dosing Strategy: Treat cells with 1-Me-ImP at a logarithmic concentration gradient (1 nM to 100 µM) for 48 hours.

  • Self-Validation (The Rescue Arm): In a parallel cohort, co-administer 1-Me-ImP (at the established IC50) with Pirfenidone (10 µM). Why? Pirfenidone is a known p38γ inhibitor that counteracts imidazole-induced kinase activation[1]. If Pirfenidone rescues the cells from insulin resistance, it definitively proves that 1-Me-ImP toxicity is p38γ-dependent. If toxicity persists, it indicates an off-target mechanism (e.g., direct mitochondrial uncoupling).

  • Endpoint Quantification:

    • Measure general cytotoxicity via LDH release assay.

    • Assess insulin signaling by stimulating cells with 100 nM insulin for 15 minutes, followed by Western blot analysis for phosphorylated IRS-1 (Ser307) and phosphorylated Akt (Ser473).

Protocol 2: In Vivo Endothelial Toxicity & Atherosclerosis Profiling

Causality Rationale: Imidazole propionates have been shown to promote atherosclerosis independently of cholesterol levels by directly impairing endothelial cell function[3]. Therefore, standard lipid-profiling is insufficient; a sensitized vascular model is required.

Step-by-Step Methodology:

  • Model Selection: Utilize 8-week-old male ApoE-/- mice. This knockout model is highly sensitized to endothelial inflammation and plaque formation[3].

  • Administration: To mimic the continuous, low-dose exposure characteristic of microbial metabolites, implant subcutaneous Alzet osmotic minipumps delivering 1-Me-ImP at 400 µg/kg/day for 28 days.

  • Metabolic Phenotyping: Conduct an Intraperitoneal Glucose Tolerance Test (IGTT) on Day 21. Fast mice for 6 hours, inject 2 g/kg glucose, and measure blood glucose at 0, 15, 30, 60, and 120 minutes.

  • Tissue Harvest & Histology: Euthanize at Day 28. Perfuse the heart and aorta. Stain the aortic root with Oil Red O to quantify atherosclerotic lesion area.

  • Data Validation: Compare lesion sizes against a vehicle-control group and a positive-control group dosed with unmethylated ImP to establish the relative toxicological potency of the N-methylation.

Quantitative Thresholds for Safety Pharmacology

When advancing 1-Me-ImP (or drugs generating it as a metabolite) through preclinical development, the following threshold markers should be monitored in plasma. These baselines are extrapolated from epidemiological data of the parent compound in human cohorts[2].

Table 2: Target Safety Margins for Imidazole-Based Metabolites
Biomarker / EndpointNormal Physiological RangeToxicological Threshold (Red Flag)Clinical Implication
Circulating Plasma Conc. < 20.0 nM> 28.0 nMOnset of impaired glucose tolerance[2].
HbA1c Correlation BaselinePositive linear correlationChronic mTORC1 hyperactivation.
Metformin Efficacy Normal AMPK activationBlunted AMPK responseImP derivatives inhibit metformin efficacy via Akt[1].

References

  • Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcRIWlh1a4E1uZj7o7u4rQvX4dO9i9lGW0bJQcP3Kd69faXVH0_ztZNnwTKv3WcKliRlVgoT2cKJ93kRNyXkRdkrwZcd5pmqWvC77uZ9ISeHp-IAdZSzcuSECF2Sm-XHOOhW5gFr-x1mEsAeFe]
  • Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHASXgqMmSXy5AYGq7KSt21pdxGzVK6Q0yaOg__KbJLV6AoONy0lbJRXS0RA2i99HAg-YP_GHcTc5dJbSOGwNk28AuRVyQBw4sBo3xhRBSFNFYULhpMIqxLWqsOgurXR6e-g_Wtj1atHRRUWtQ-sAdHQ9HNKsSuG45k8HzadC5W14pHy0TGVfHfgjH5MS44Gq-eBFhpslI=]
  • Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5LFpw3crAo7RrlyrokdH3hC180yVsAS8Zdiri-ZTas3hqpNFeHoyDSI4LGIBt0TKV7AqF-CxR5iP6HiCejBsE7ylmg52WGU-zt2cp9ya-SU3QCAZDJTYQiPOOLNZiNeUyPz26]
  • Safety Data Sheet: Imidazole Propionate. Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdY5WWxlzgcdr3dSEJFBjlON16rx903D4059sbcy3ig4dRl_PwgT_ffKvQ-dyRzH_UsYLfcw9OzU0Jh4vhxrCINumdOZcVB7Ilu6thrBVHlduUw7vOcucC1sL6cPxkQMhAvaoqD2oEp1A=]

Sources

Exploratory

3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid: A Critical Intermediate in Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of modern drug discovery, the architectural precision of active pharmaceutical ingredients (APIs) is paramount. 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid (typically handled as its hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of active pharmaceutical ingredients (APIs) is paramount. 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid (typically handled as its hydrochloride salt, CAS 1225439-53-1) serves as a highly specialized, conformationally critical building block. By combining a rigid, N-methylated heterocyclic hydrogen-bond acceptor with a flexible propanoic acid linker, this intermediate is heavily utilized in the synthesis of complex, conformationally restricted APIs. Its most notable applications include the assembly of[1] and targeted oncology therapeutics such as [2].

Physicochemical Profiling & Structural Rationale

The selection of the 1-methyl-4-yl regioisomer over its 5-yl counterpart is a deliberate choice in structure-based drug design (SBDD). The N-methylation of the imidazole ring locks the molecule into a single tautomeric state. This immutability is critical: an unfixed tautomer can lead to unpredictable hydrogen bond donor/acceptor orientations within a target binding pocket, severely degrading target affinity. Furthermore, the 4-yl substitution pattern places the basic nitrogen (N3) in a less sterically hindered environment compared to the 5-yl isomer, optimizing its interaction with solvent molecules or specific amino acid residues in the target protein.

Quantitative Physicochemical Data

Data represents the computed properties of the free base zwitterion.

PropertyValue
Chemical Name 3-(1-methyl-1H-imidazol-4-yl)propanoic acid
CAS Number (HCl Salt) 1225439-53-1
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Topological Polar Surface Area (TPSA) 55.1 Ų
Predicted LogP -0.2
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

Regioselective Synthetic Methodology

The Causality of Route Selection: A common pitfall in the synthesis of this intermediate is attempting the direct N-alkylation of[3]. Direct methylation with methyl iodide typically yields an intractable, near 1:1 mixture of the 1-methyl-4-yl and 1-methyl-5-yl regioisomers, requiring exhaustive and low-yielding chromatographic separation.

To ensure a self-validating, high-purity protocol, a de novo synthesis from the commercially available[4] is mandated. This route unambiguously locks the regiochemistry from the very first step.

Step-by-Step Protocol: De Novo Synthesis

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Objective: Extend the carbon chain with strict (E)-stereocontrol to avoid complex geometric isomeric mixtures.

  • Procedure: Suspend Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert N₂ atmosphere. Dropwise add triethyl phosphonoacetate (1.1 eq). Stir for 30 minutes until H₂ evolution ceases, indicating the formation of the stabilized carbanion. Add a solution of 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in THF. Warm to room temperature and stir for 4 hours.

  • Workup & Causality: Quench the reaction carefully with saturated aqueous NH₄Cl and extract with Ethyl Acetate (EtOAc). The aqueous wash is critical as it effectively partitions and removes the water-soluble sodium diethyl phosphate byproduct, leaving the pure ethyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate in the organic phase.

Step 2: Catalytic Hydrogenation

  • Objective: Reduce the α,β-unsaturated alkene without over-reducing the aromatic imidazole ring.

  • Procedure: Dissolve the acrylate intermediate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel sequentially with N₂, then H₂. Stir vigorously under an H₂ atmosphere (balloon pressure, 1 atm) at room temperature for 12 hours.

  • Workup & Causality: Filter the suspension through a tightly packed pad of Celite. This step safely traps the pyrophoric palladium catalyst. Evaporate the filtrate in vacuo to afford ethyl 3-(1-methyl-1H-imidazol-4-yl)propanoate. The mild 1 atm H₂ conditions ensure the heterocyclic ring remains completely intact.

Step 3: Saponification & Salt Formation

  • Objective: Cleave the ethyl ester to reveal the free carboxylic acid, isolated as a highly stable, crystalline hydrochloride salt.

  • Procedure: Dissolve the ester in a 3:1 mixture of THF and H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir at room temperature for 3 hours.

  • Workup & Causality: The mixed aqueous-organic solvent system ensures complete homogeneity, allowing the hydroxide ion to efficiently attack the ester carbonyl. Evaporate the THF in vacuo. Acidify the remaining aqueous layer to pH ~2 using 1M HCl. Lyophilize the solution or recrystallize from EtOH/Et₂O to isolate pure 3-(1-methyl-1H-imidazol-4-yl)propanoic acid hydrochloride.

Synthesis_Workflow SM 1-Methyl-1H-imidazole- 4-carbaldehyde (CAS: 17289-26-8) HWE HWE Olefination NaH, THF, 0 °C to RT SM->HWE Alkene Ethyl (E)-3-(1-methyl-1H- imidazol-4-yl)acrylate HWE->Alkene Hydrogenation Catalytic Hydrogenation H2, 10% Pd/C, EtOH Alkene->Hydrogenation Ester Ethyl 3-(1-methyl-1H- imidazol-4-yl)propanoate Hydrogenation->Ester Hydrolysis Saponification & Acidification LiOH, then aq. HCl Ester->Hydrolysis Product 3-(1-Methyl-1H-imidazol- 4-yl)propanoic acid HCl (CAS: 1225439-53-1) Hydrolysis->Product

Fig 1: De novo regioselective synthesis workflow via HWE olefination and hydrogenation.

Application in Drug Development

Once synthesized and analytically validated, the intermediate is deployed in late-stage API assembly:

  • Hepatitis C Virus (HCV) NS5A Inhibitors: The propanoic acid moiety acts as a critical linker. By undergoing amide coupling with complex proline or pyrrolidine cores (often utilizing coupling reagents like HATU and DIPEA), it forms the backbone of conformationally restricted biphenyl derivatives[1]. The N-methylimidazole acts as a highly specific hydrogen bond acceptor, interacting with the zinc-binding domain of the NS5A protein, thereby disrupting the viral replication complex.

  • Oncology (Raf Kinase Inhibitors): In the development of targeted cancer therapies, the imidazole propionate motif is utilized to enhance the physicochemical properties of the API. It serves as a solvent-exposed solubilizing group that improves oral bioavailability, while the core heteroaryl scaffold binds to the ATP-binding hinge region of the Raf kinase[2].

API_Assembly Intermediate 3-(1-Methyl-1H-imidazol-4-yl) propanoic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Intermediate->Coupling Precursor Advanced API Precursor (Conformationally Restricted) Coupling->Precursor Core Pyrrolidine/Proline Core or Biphenyl Scaffold Core->Coupling Target1 HCV NS5A Inhibitor (Antiviral) Precursor->Target1 Target2 Raf Kinase Inhibitor (Oncology) Precursor->Target2

Fig 2: Integration of the intermediate into advanced APIs via amide coupling.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating protocol, the final intermediate must be rigorously characterized prior to downstream coupling:

  • ¹H NMR (D₂O or DMSO-d₆): The N-methyl group must appear as a sharp, unambiguous singlet at ~3.70 ppm. The presence of two distinct aromatic singlets (H2 and H5 of the imidazole ring) at ~7.5 ppm and ~6.8 ppm confirms the heterocyclic structure. The propanoic acid aliphatic protons will appear as two distinct multiplets (or triplets) around 2.5–2.9 ppm.

  • LC-MS: Electrospray ionization (ESI) should yield a dominant [M+H]⁺ peak at m/z 155.1, confirming the exact mass of the free base (154.17 g/mol ).

References

  • 1-Methyl-1H-imidazole-4-carbaldehyde | C5H6N2O | CID 573419 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Methyl 3-(1H-imidazol-4-yl)propanoate hydrochloride | CID 18433479 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Hepatitis C virus inhibitors (Patent EA019976B1)
  • Heteroaryl compounds useful as Raf kinase inhibitors (Patent JP2012514044A)

Sources

Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Quantification of 3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid in Plasma

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human/Animal Plasma Analytical Platform: UHPLC-ESI-MS/MS (HILIC) Biological Significance & Introduction The gut-microbiota-host...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human/Animal Plasma Analytical Platform: UHPLC-ESI-MS/MS (HILIC)

Biological Significance & Introduction

The gut-microbiota-host axis has emerged as a central driver in the pathogenesis of cardiometabolic diseases. Imidazole propionate (ImP), a histidine-derived microbial metabolite, has been robustly linked to the impairment of glucose tolerance and insulin signaling through the activation of the p38γ/p62/mTORC1 pathway[1]. Furthermore, elevated circulating levels of these imidazole-based metabolites are associated with endothelial dysfunction, suppression of the PI3K/AKT pathway, and the acceleration of atherosclerosis[2].

3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1-MeImP) is a critical, structurally related biomarker. Arising either from the microbial deamination of dietary 1-methylhistidine (highly abundant in meat and anserine-rich diets)[3] or the direct methylation of ImP, 1-MeImP represents a vital node in diet-microbiome interactions. Accurate quantification of 1-MeImP in plasma is essential for translational research and the development of microbiome-targeted therapeutics.

BiologicalPathway Diet Dietary Peptides (Anserine/Meat) Precursor 1-Methylhistidine Diet->Precursor Digestion Microbiota Gut Microbiota (Deamination) Precursor->Microbiota Delivery to Gut Metabolite 3-(1-methyl-1H-imidazol-4-yl) propanoic acid Microbiota->Metabolite Microbial Metabolism Signaling mTORC1 / IRS1 Signaling Impairment Metabolite->Signaling Portal Circulation Disease Cardiometabolic Dysfunction Signaling->Disease Pathogenesis

Caption: Gut microbial metabolism of 1-methylhistidine to 1-MeImP and its cardiometabolic impact.

Analytical Strategy & Causality (E-E-A-T)

As a highly polar, amphoteric molecule (containing a basic imidazole nitrogen and an acidic carboxylic group), 1-MeImP presents significant analytical challenges. Standard reversed-phase (C18) chromatography fails to retain this zwitterionic compound, causing it to elute in the void volume where it is subjected to severe ion suppression from endogenous salts and phospholipids.

The Causality Behind the Methodological Choices:
  • Chromatographic Selection (HILIC vs. C18): We employ Hydrophilic Interaction Liquid Chromatography (HILIC) using a BEH Amide stationary phase. HILIC provides an orthogonal retention mechanism where polar analytes partition into a water-enriched layer on the stationary phase. The Amide chemistry specifically prevents secondary ion-exchange interactions that typically cause peak tailing for basic imidazole rings, ensuring sharp, symmetrical peaks[4].

  • Sample Preparation (Direct PPT): Traditional Solid Phase Extraction (SPE) or evaporation/reconstitution steps often lead to adsorptive losses of highly polar metabolites on plastic surfaces. We utilize a 1:4 plasma-to-acetonitrile protein precipitation (PPT). This crashes plasma proteins efficiently, and the resulting supernatant (80% organic) perfectly matches the initial highly organic mobile phase of the HILIC gradient. This allows for direct injection , preventing solvent-mismatch peak broadening and maximizing high-throughput capabilities.

  • Self-Validating System (Trustworthiness): Because 1-MeImP is an endogenous metabolite, true blank plasma is unavailable. The protocol utilizes a surrogate matrix (4% BSA in PBS) for calibration curves. A stable isotope-labeled internal standard (SIL-IS), such as D3-1-MeImP, is spiked into every sample prior to extraction to dynamically correct for matrix effects and extraction recovery variances, ensuring the system is self-validating.

Materials and Reagents

  • Analyte Standard: 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (C7H10N2O2, MW: 154.17 g/mol ).

  • Internal Standard (IS): D3-3-(1-methyl-1H-imidazol-4-yl)propanoic acid (or 13C3-Imidazole propionate as a surrogate).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • Column: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 × 100 mm).

Step-by-Step Experimental Protocol

Preparation of Working Solutions
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of 1-MeImP and IS in 50% MeOH/Water. Store at -80°C.

  • Calibration Spiking Solutions: Dilute the 1-MeImP stock in 50% MeOH to create a working range of 10 to 10,000 ng/mL.

  • IS Working Solution: Prepare a 50 ng/mL IS solution in 100% Acetonitrile containing 0.1% Formic Acid. This serves as both the internal standard delivery vehicle and the protein precipitation solvent.

Plasma Sample Extraction Workflow
  • Thaw: Thaw plasma samples on ice. Vortex for 10 seconds to ensure homogeneity.

  • Aliquot: Transfer 50 µL of plasma (or surrogate matrix for calibrators) into a 1.5 mL low-bind Eppendorf tube.

  • Spike: For calibrators and Quality Control (QC) samples, add 5 µL of the respective calibration spiking solution. For unknown samples, add 5 µL of 50% MeOH (make-up volume).

  • Protein Precipitation: Add 200 µL of the IS Working Solution (ACN + 0.1% FA containing 50 ng/mL IS) to all tubes.

  • Vortex: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifuge: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the crashed proteins.

  • Transfer: Carefully transfer 150 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.

  • Analysis: Inject 2.0 µL directly onto the LC-MS/MS system.

Workflow Plasma 50 µL Plasma + Internal Standard PPT Protein Precipitation (200 µL ACN + 0.1% FA) Plasma->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Collection (Direct HILIC Injection) Centrifuge->Supernatant LCMS HILIC-MS/MS Analysis (BEH Amide, ESI+) Supernatant->LCMS Data Quantification & Data Processing LCMS->Data

Caption: High-throughput plasma sample preparation and HILIC-MS/MS analytical workflow.

LC-MS/MS Method Parameters

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or Thermo TSQ Altis) operating in positive Electrospray Ionization (ESI+) mode.

Table 1: HILIC LC Gradient Conditions
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.2)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column Temperature: 40°C

  • Flow Rate: 0.40 mL/min

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve
0.0595Initial
1.05956 (Linear)
4.050506 (Linear)
5.050506 (Linear)
5.15956 (Linear)
7.0595Re-equilibration
Table 2: MS/MS MRM Parameters
  • Ion Source Gas 1/2: 50 psi

  • Curtain Gas: 35 psi

  • Ion Spray Voltage: 5500 V

  • Temperature: 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Purpose
1-MeImP 155.1109.16025Quantifier (Loss of HCOOH)
1-MeImP 155.1137.16015Qualifier (Loss of H2O)
D3-1-MeImP (IS) 158.1112.16025Internal Standard

Method Validation & Data Presentation

The method must be validated according to FDA/EMA bioanalytical guidelines. The use of HILIC combined with SIL-IS normalization ensures excellent linearity and mitigates matrix suppression typically observed for early-eluting polar metabolites.

Table 3: Method Validation Summary
Validation ParameterAcceptance Criteria / Result
Linear Dynamic Range 1.0 – 1,000 ng/mL (R² > 0.995, 1/x² weighting)
Limit of Detection (LOD) 0.3 ng/mL (S/N ≥ 3)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N ≥ 10, Accuracy ±20%)
Intra-day Precision (CV%) < 6.5% across all QC levels
Inter-day Precision (CV%) < 8.2% across all QC levels
Extraction Recovery 88.4% – 94.1% (Consistent across low/med/high QCs)
Matrix Effect (IS Normalized) 92.5% – 105.2% (Negligible ion suppression)
Autosampler Stability Stable for 48 hours at 4°C

References

  • Koh, A., Molinaro, A., Ståhlman, M., Khan, M. T., Schmidt, C., Mannerås-Holm, L., ... & Bäckhed, F. "Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1." Cell, 175(4), 947-961.e17 (2018). URL:[Link]

  • Molinaro, A., Bel Lassen, P., Henricsson, M., Wu, H., Adriouch, S., Belda, E., ... & Bäckhed, F. "Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology." Nature Communications, 11, 5881 (2020). URL:[Link]

  • Warmbrunn, M.V., Attaye, I., et al. "Kinetics of imidazole propionate from orally delivered histidine in mice and humans." npj Biofilms and Microbiomes, 10, 1 (2024). URL:[Link]

  • Lv, J., Chen, Q., et al. "Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS." Discover Oncology, 25, 1 (2024). URL:[Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology. "Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis." AHA Journals (2025). URL:[Link]

  • eLife. "Metabolomic profiling reveals a differential role for hippocampal glutathione reductase in infantile memory formation." eLife (2021). URL:[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Selection of Coupling Reagents for 3-(1-methyl-1H-imidazol-4-yl)propanoic Acid in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals. Introduction: The Challenge of Histidine Analogs in Peptide Synthesis The incorporation of unnatural amino acids into peptide scaffolds is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Histidine Analogs in Peptide Synthesis

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, a structural analog of histidine, presents unique opportunities for probing molecular interactions. However, like its parent amino acid, its integration into a growing peptide chain is fraught with challenges, the most significant of which is the propensity for racemization at the α-carbon during carboxyl group activation.[1][2][3]

The imidazole side chain is the primary culprit. The lone pair of electrons on the π-nitrogen can act as an intramolecular base, facilitating the abstraction of the α-proton from the activated acid intermediate.[1][4] This leads to the formation of a planar enolate or oxazolone intermediate, which upon reprotonation can yield a mixture of L- and D-enantiomers, compromising the stereochemical integrity and biological activity of the final peptide.[5][6]

While the N-methylation in 3-(1-methyl-1H-imidazol-4-yl)propanoic acid alters the electronic properties of the imidazole ring compared to natural histidine, the fundamental risk of base-catalyzed racemization remains. Therefore, the selection of an appropriate coupling reagent and reaction conditions is not merely a matter of efficiency but is paramount to preserving the chirality of the final product. This guide provides a detailed analysis of common coupling reagents and offers optimized protocols for the successful incorporation of this valuable building block.

The Mechanism of Racemization

Understanding the mechanism of racemization is critical to devising strategies for its suppression. The process is initiated upon activation of the carboxylic acid, which makes the α-proton more acidic and susceptible to abstraction.

Racemization Activated_Acid Activated L-Amino Acid (e.g., O-Acylisourea, Active Ester) Proton_Abstraction Activated_Acid->Proton_Abstraction - H+ Base Base (Imidazole Side-Chain or External Base) Base->Proton_Abstraction Planar_Intermediate Planar Intermediate (Enolate / Oxazolone) Proton_Abstraction->Planar_Intermediate Protonation Planar_Intermediate->Protonation + H+ L_Product Desired L-Peptide Protonation->L_Product ~50% D_Product Racemized D-Peptide Protonation->D_Product ~50%

Caption: Mechanism of racemization during peptide coupling.

The choice of coupling reagent directly influences the nature and lifetime of the "Activated L-Amino Acid" intermediate. Reagents that form highly reactive, short-lived intermediates or are used with strong bases can exacerbate racemization. Conversely, reagents that rapidly convert the initial activated species into a more stable, less racemization-prone active ester are highly desirable.[5][7]

Comparative Analysis of Coupling Reagents

The success of coupling 3-(1-methyl-1H-imidazol-4-yl)propanoic acid hinges on selecting a reagent that offers high reactivity while minimizing the window of opportunity for racemization. We will compare three major classes of reagents: carbodiimides with additives, and uronium/aminium salts.

Carbodiimides: The EDC/HOBt System
  • Mechanism: Carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is notoriously prone to racemization.[7] To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is essential. HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable HOBt-active ester, which then reacts with the amine component.[9][10]

  • Application: While cost-effective, the EDC/HOBt system is generally considered less reactive than uronium salts.[11] Its reliance on a two-step activation-trapping mechanism can sometimes be slower, providing a larger window for potential side reactions. It is a viable option for large-scale synthesis where cost is a major factor, but requires careful optimization.[11][12]

Uronium/Aminium Salts: HBTU and HATU

Uronium-type reagents are among the most popular and efficient coupling reagents used in modern peptide synthesis.[13][14] They are essentially stable, pre-packaged versions of the active esters formed by carbodiimide/additive systems.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate): HBTU is a highly reliable and efficient reagent that generates an HOBt active ester in situ.[15] It offers a good balance of high reactivity and strong suppression of racemization, making it a workhorse for many standard and challenging couplings.[9][11]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate): HATU is a third-generation coupling reagent and is widely regarded as superior to HBTU, particularly for difficult couplings involving sterically hindered residues or racemization-prone amino acids like histidine analogs.[11][16][17] HATU's efficacy stems from the formation of a highly reactive HOAt active ester. The pyridine nitrogen atom in the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the rate of amide bond formation and significantly outcompeting the racemization pathway.[7][14]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate - H+ Base Base (DIPEA) Base->Carboxylic_Acid OAt_Ester Highly Reactive OAt-Active Ester Carboxylate->OAt_Ester HATU HATU HATU->OAt_Ester Amide_Bond Amide Product (R-CO-NH-R') OAt_Ester->Amide_Bond Amine R'-NH₂ Amine->Amide_Bond HOAt HOAt (Byproduct) Amide_Bond->HOAt releases

Caption: Simplified mechanism of HATU-mediated coupling.

Summary and Recommendation

For coupling 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, where the primary concern is the prevention of racemization, HATU is the unequivocally recommended reagent. Its ability to form a highly reactive OAt-active ester that undergoes rapid aminolysis provides the most robust defense against loss of stereochemical integrity.

Reagent SystemRelative ReactivityRacemization SuppressionKey AdvantagesKey Disadvantages
EDC / HOBt GoodGoodCost-effective; water-soluble byproducts.[11][12]Lower reactivity than uronium salts; requires careful control.[11]
HBTU HighVery GoodReliable and efficient for most applications; good balance of cost and performance.[9][11]Can be slightly less effective than HATU for highly sensitive amino acids.[11]
HATU Very HighExcellentHighest reactivity; lowest racemization rates, especially for hindered/sensitive residues.[11][16]Higher cost compared to other reagents.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Crucially, all reactions should be performed using anhydrous solvents and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the activated intermediates.

Workflow Overview

Workflow start Start dissolve Dissolve Carboxylic Acid & Coupling Reagent in Anhydrous DMF start->dissolve add_base Add Base (DIPEA) for Pre-Activation (Stir 5-15 min) dissolve->add_base add_amine Add Amine Component add_base->add_amine react Stir at Room Temperature (1-4 hours) add_amine->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End purify->end

Caption: General workflow for a solution-phase coupling reaction.

Protocol 1: Recommended Solution-Phase Coupling with HATU

This protocol is optimized for maximum efficiency and minimal racemization.

  • Materials:

    • 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1.0 eq)

    • Amine component (e.g., amino acid ester hydrochloride) (1.0 eq)

    • HATU (1.05 eq)[11]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1.0 eq) and HATU (1.05 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration).

    • Add DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[18]

    • In a separate flask, dissolve the amine component (1.0 eq) in a minimal amount of anhydrous DMF. If it is a hydrochloride salt, add DIPEA (1.0 eq) to neutralize it to the free amine.

    • Add the amine solution to the pre-activated acid mixture.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling with HATU

This protocol is for incorporating the amino acid onto a resin-bound peptide.

  • Materials:

    • N-terminally deprotected peptide-resin (1.0 eq)

    • 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (3.0 eq)

    • HATU (2.9 eq)

    • DIPEA (6.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Swell the deprotected peptide-resin in anhydrous DMF for 30 minutes. Drain the solvent.

    • In a separate vessel, dissolve 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.[19]

    • Add DIPEA (6.0 eq) to the solution and allow it to pre-activate for 2-5 minutes.[19]

    • Add the activated solution to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Perform a Kaiser test to confirm the absence of free amines, indicating reaction completion. If the test is positive, the coupling can be repeated.

    • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step.

Protocol 3: Alternative Coupling with HBTU

This protocol provides a reliable and slightly more economical alternative to HATU.

  • Materials:

    • 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1.0 eq)

    • Amine component (1.0 eq)

    • HBTU (1.05 eq)[15]

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the same steps as Protocol 4.2 , substituting HBTU for HATU.

    • Pre-activation time may be slightly longer (5-10 minutes).[15]

    • Reaction times may extend to 3-6 hours. Monitor closely by TLC or LC-MS.

    • Work-up and purification are identical.

Protocol 4: Economical Coupling with EDC/HOBt

This protocol is suitable for situations where cost is a primary constraint and racemization risk can be carefully managed.

  • Materials:

    • 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1.0 eq)

    • Amine component (1.0 eq)

    • EDC·HCl (1.2 eq)[19]

    • HOBt (1.1 eq)

    • DIPEA or N-Methylmorpholine (NMM) (2.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, dissolve 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1.0 eq), HOBt (1.1 eq), and the amine component (1.0 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA or NMM (2.0 eq).

    • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up and purification are similar to Protocol 4.2 . The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[12]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Yield - Incomplete activation or hydrolysis of active ester.- Steric hindrance.- Ensure all reagents and solvents are anhydrous.- Increase reagent equivalents (1.2-1.5 eq).- Extend reaction time or slightly increase temperature (e.g., to 40°C), monitoring for racemization.
Racemization Detected - Coupling reagent is not efficient enough.- Base is too strong or in excess.- Reaction temperature is too high.- Switch to HATU. - Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.- Perform the coupling at 0°C.[6]
Guanidinylation Side Product - Excess uronium reagent reacting with the free amine.- Always use a pre-activation step.- Ensure the carboxylic acid is in slight excess relative to the coupling reagent (e.g., 1.05 eq acid to 1.0 eq HATU).[5]

Conclusion

The successful incorporation of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid into peptides is critically dependent on mitigating the inherent risk of racemization associated with its histidine-like side chain. While several coupling reagents can effect amide bond formation, uronium salts, and specifically HATU , offer the most robust and reliable methodology. The superior reactivity of the HATU/HOAt system accelerates amide bond formation to a rate that effectively outpaces the competing racemization pathway. By adhering to the detailed protocols outlined in this guide, researchers can confidently utilize this valuable building block to advance their peptide-based drug discovery and development programs, ensuring the synthesis of stereochemically pure and biologically relevant molecules.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Ghosal, A., & Ghorai, P. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 50(51), 7178-7181. Available at: [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Knapp, K. M., et al. (2012). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 13(9), 11135-11146. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Chem Reactor. (2024). HATU Coupling in Water Feasible? Available at: [Link]

  • Jones, J. H., & Ramage, W. I. (1978). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Available at: [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: While a specific URL for direct access might vary, this is a major review article in the field).
  • Sharma, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 1-10. Available at: [Link]

  • Liu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Jad, Y. E., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 124-129. Available at: [Link]

  • FCAD Group. (n.d.). Coupling Reagent Amino Acids Peptides. Available at: [Link]

  • Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. Available at: [Link]

  • Abdelmoty, I., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Angewandte Chemie International Edition, 41(17), 3252-3254. Available at: [Link]

  • Chen, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(8), 2469-2482. Available at: [Link]

  • Shang, H., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Hattan, C. M., et al. (2013). ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. ChemInform, 44(18). Available at: [Link]

  • Perez, E. J. R., et al. (2005). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. Synthetic Communications, 35(10), 1345-1350. Available at: [Link]

Sources

Method

High-Efficiency Extraction of 3-(1-methyl-1H-imidazol-4-yl)propanoic Acid from Biological Matrices: Protocols and Methodologies

An Application Guide for Researchers Abstract This document provides a comprehensive technical guide for the extraction of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, a polar small molecule, from complex biological samp...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the extraction of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, a polar small molecule, from complex biological samples such as plasma, serum, and urine. As a representative analyte with both acidic (propanoic acid) and basic (methyl-imidazole) moieties, its recovery presents unique challenges that necessitate robust and optimized sample preparation. We present and critically evaluate three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This guide moves beyond simple procedural lists to explain the fundamental principles and causal logic behind each protocol step, empowering researchers to adapt and troubleshoot these methods effectively. Detailed, step-by-step protocols, comparative data, and workflow visualizations are provided to ensure reproducible, high-recovery results suitable for downstream analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction: The Analytical Challenge

3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a heterocyclic compound whose accurate quantification in biological fluids is essential for various research applications, including pharmacokinetic (PK) studies, metabolomics, and biomarker discovery. The intrinsic properties of this molecule—high polarity and zwitterionic potential—make its isolation from complex biological matrices a non-trivial task. Biological samples are rich in endogenous components like proteins, salts, and lipids, which can interfere with analysis by causing matrix effects, ion suppression in mass spectrometry, and column fouling in chromatography.[1]

Effective sample preparation is therefore the most critical step to mitigate these challenges, ensuring both the cleanliness of the final extract and the accurate recovery of the analyte. The choice of extraction technique depends on a balance of required sample cleanliness, throughput, cost, and the specific nature of the biological matrix.[2][3] This guide details three field-proven approaches, from the rapid and straightforward to the highly selective and clean.

Methodology I: Protein Precipitation (PPT)

Protein Precipitation is a widely used, non-selective method for rapidly removing the bulk of proteins from plasma or serum samples.[2] It is often the first choice for high-throughput screening due to its simplicity and speed.

Principle of Operation

The core principle of PPT is the denaturation and precipitation of proteins by introducing a miscible organic solvent or a strong acid.[2] Solvents like acetonitrile disrupt the solvation shell of proteins, leading to their aggregation and precipitation out of the solution. The small molecule analyte, being soluble in the resulting supernatant, is then physically separated from the precipitated protein mass by centrifugation or filtration. Acetonitrile is frequently preferred as it tends to precipitate proteins more completely and produces a denser protein pellet compared to methanol.[2]

Detailed Protocol for PPT

Materials:

  • Biological sample (e.g., human plasma, rat serum)

  • Ice-cold acetonitrile (ACN), HPLC-grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Refrigerated microcentrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm) or 96-well filter plates[1]

Procedure:

  • Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or serum) into a pre-chilled 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile to the sample. A 3:1 solvent-to-sample ratio is a robust starting point for efficient protein removal.[1]

  • Vortexing: Cap the tube and vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation. The solution should appear cloudy.

  • Incubation (Optional but Recommended): Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Supernatant Collection: Carefully aspirate the clear supernatant, which contains the analyte, and transfer it to a clean tube or a well in a 96-well plate. Be careful not to disturb the protein pellet.

  • Evaporation and Reconstitution: The supernatant can be injected directly for LC-MS/MS analysis. However, for improved chromatographic performance and sensitivity, it is recommended to evaporate the acetonitrile under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase of the LC method.

Experimental Rationale & Trustworthiness
  • Causality: The use of ice-cold acetonitrile and a cold incubation step leverages low temperature to decrease the solubility of proteins, resulting in a cleaner supernatant.[4]

  • Self-Validation: To validate this protocol, a quality control (QC) sample (a blank matrix spiked with a known concentration of the analyte) should be run alongside the test samples. Recovery can be assessed by comparing the analyte signal in the extracted QC sample to a standard prepared in the final reconstitution solvent.

Workflow and Data Summary

PPT_Workflow cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis Sample 100 µL Plasma/Serum ACN Add 300 µL Cold Acetonitrile Sample->ACN Vortex Vortex 30-60s ACN->Vortex Incubate Incubate -20°C, 20 min Vortex->Incubate Centrifuge Centrifuge 14,000 x g, 10 min Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

ParameterTypical ValueRationale
Selectivity LowCo-extracts other small molecules, salts, and lipids.
Recovery Moderate-High (>80%)Dependent on analyte solubility and binding.
Matrix Effect HighSignificant ion suppression or enhancement is possible.
Throughput HighEasily automated in 96-well format. [1]
Cost LowRequires only basic solvents and equipment.

Methodology II: Liquid-Liquid Extraction (LLE)

LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. [7] By manipulating the pH of the aqueous phase, the charge state of an ionizable analyte can be altered to favor its partitioning into the desired phase.

Principle of Operation

For 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, which has a carboxylic acid group (pKa ~4.8) and an imidazole ring (pKa ~7.0), pH adjustment is critical.

  • At Acidic pH (<2.8): The carboxylic acid is protonated (neutral), and the imidazole ring is protonated (positive charge). The molecule is a cation.

  • At Neutral pH (~7.0): The carboxylic acid is deprotonated (negative charge), and the imidazole ring is largely protonated (positive charge). The molecule is a zwitterion, making it highly polar and difficult to extract.

  • At Basic pH (>9.0): The carboxylic acid is deprotonated (negative charge), and the imidazole ring is neutral. The molecule is an anion.

To extract this polar molecule, a common strategy involves using a more polar, water-immiscible organic solvent like ethyl acetate or a mixture including isopropanol. An alternative for urine samples is to acidify the sample and use a solvent like dichloromethane, which has been shown to be effective for a wide range of compounds. [9]

Detailed Protocol for LLE (from Plasma/Serum)

Materials:

  • Biological sample (e.g., human plasma) after protein precipitation

  • 1M Hydrochloric Acid (HCl) and 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate, HPLC-grade

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer and centrifuge

Procedure:

  • Initial Cleanup: Perform a protein precipitation step as described in Section 2 to remove the bulk of proteins. This is crucial as proteins can form emulsions at the liquid-liquid interface.

  • pH Adjustment: Transfer the supernatant (e.g., ~400 µL) to a new 2 mL tube. Adjust the pH to ~3.0 by adding a small volume of 1M HCl. This ensures the carboxylic acid group is protonated and neutral, reducing overall polarity.

  • Solvent Addition: Add 800 µL of ethyl acetate (2:1 organic:aqueous ratio).

  • Extraction: Cap the tube and vortex vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation between the upper organic layer and the lower aqueous layer.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the ethyl acetate to dryness under a stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the initial LC mobile phase for analysis.

Experimental Rationale & Trustworthiness
  • Causality: Adjusting the pH to ~3 is a deliberate choice to neutralize the highly polar carboxylate group, thereby increasing the analyte's affinity for the moderately polar ethyl acetate phase. [7]

  • Self-Validation: LLE recovery can be inconsistent. It is critical to test different pH values and organic solvents during method development. [9, 11] An internal standard, ideally a stable isotope-labeled version of the analyte, should be added to the sample at the very beginning to correct for any analyte loss during the multi-step procedure.

Workflow and Data Summary

LLE_Workflow cluster_prep Sample Preparation cluster_sep Extraction & Separation cluster_analysis Analysis Sample PPT Supernatant pH_Adjust Adjust pH to ~3 Sample->pH_Adjust Solvent Add Ethyl Acetate (2:1) pH_Adjust->Solvent Vortex Vortex 2 min Solvent->Vortex Centrifuge Centrifuge 3,000 x g, 5 min Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate & Reconstitute Collect->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

ParameterTypical ValueRationale
Selectivity ModerateCleaner than PPT; removes many polar interferences.
Recovery Variable (60-90%)Highly dependent on pH, solvent choice, and technique.
Matrix Effect ModerateReduces salt and polar interferences but may co-extract lipids.
Throughput ModerateMore time-consuming and less automatable than PPT.
Cost Low-ModerateRequires organic solvents and more manual labor.

Methodology III: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective technique for sample cleanup. It uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte, while interferences are washed away. The analyte is then selectively eluted with a small volume of solvent.[5]

Principle of Operation

Given the zwitterionic potential of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, a mixed-mode cation exchange (MCX) sorbent is the ideal choice. This type of sorbent contains both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functional groups.[6] This dual chemistry allows for a highly selective extraction strategy:

  • Retention: At an acidic pH (e.g., pH < 4), the analyte's imidazole ring is positively charged, allowing for strong retention on the cation exchange group. The reversed-phase character of the sorbent also provides some retention.

  • Washing: An acidic wash (e.g., with formic acid in water) removes neutral and acidic interferences. A subsequent wash with an organic solvent (e.g., methanol) removes non-polar, lipid-based interferences.

  • Elution: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) neutralizes the charge on the imidazole ring, disrupting its interaction with the cation exchange sorbent and eluting the analyte in a clean, concentrated form.

Detailed Protocol for Mixed-Mode SPE

Materials:

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., Oasis MCX)

  • SPE vacuum manifold or positive pressure processor

  • Biological sample (plasma, serum, or urine)

  • 2% Formic Acid in water

  • Methanol, HPLC-grade

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (prepare fresh)

Procedure:

  • Sample Pre-treatment: Dilute the sample (e.g., 100 µL of plasma) 1:1 with 2% formic acid. This ensures the analyte is positively charged and proteins are partially dissociated.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it. This solvates the reversed-phase chains.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. This prepares the ion-exchange sites and sets the correct pH environment. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 drop/second).

  • Wash 1 (Aqueous): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar, neutral, or acidic interferences.

  • Wash 2 (Organic): Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.

  • Elution: Elute the analyte by passing 1 mL of freshly prepared 5% ammonium hydroxide in methanol through the cartridge. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial LC mobile phase for analysis.

Experimental Rationale & Trustworthiness
  • Causality: This protocol uses an orthogonal washing strategy. The acidic aqueous wash targets polar interferences, while the organic wash targets non-polar ones. Neither wash condition is sufficient to elute the analyte, which is strongly bound by ion exchange. Elution only occurs when the pH is raised to neutralize the analyte's charge.[6][7]

  • Self-Validation: Method robustness should be confirmed by evaluating recovery and matrix effects across multiple lots of SPE cartridges. The elution solvent composition (percentage of ammonium hydroxide) can be optimized to ensure complete elution without breakthrough of other basic compounds. Recovery for SPE methods is often very high and reproducible.[6][8]

Workflow and Data Summary

SPE_Workflow cluster_prep Cartridge Preparation cluster_extract Extraction cluster_analysis Analysis Condition Condition: 1 mL Methanol Equilibrate Equilibrate: 1 mL 2% Formic Acid Condition->Equilibrate Load Load Sample (pH < 4) Equilibrate->Load Wash1 Wash 1: 1 mL 2% Formic Acid Load->Wash1 Wash2 Wash 2: 1 mL Methanol Wash1->Wash2 Elute Elute: 1 mL 5% NH4OH in MeOH Wash2->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

ParameterTypical ValueRationale
Selectivity Very HighOrthogonal wash steps remove a wide range of interferences.
Recovery High-Very High (>90%)Strong, specific retention mechanism leads to low analyte loss. [12]
Matrix Effect Very LowProduces the cleanest extracts, minimizing ion suppression.
Throughput Moderate-HighAmenable to 96-well plate automation. [21]
Cost HighCartridges and manifolds represent a higher initial investment.

Method Comparison and Final Recommendations

The optimal extraction strategy depends on the specific goals of the research.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Sample Cleanliness LowModerateHigh
Throughput Very HighLow-ModerateHigh (with automation)
Development Time ShortLongModerate
Cost per Sample Very LowLowHigh
Suitability Rapid screening, discoveryTargeted analysis, moderate cleanliness neededRegulated bioanalysis, high sensitivity required

Recommendations:

  • For high-throughput, qualitative screening where speed is paramount, Protein Precipitation is the most suitable method.

  • For applications requiring cleaner samples than PPT without the cost of SPE , a well-optimized Liquid-Liquid Extraction protocol is a viable alternative.

  • For quantitative bioanalysis that demands the highest level of accuracy, precision, and sensitivity, Mixed-Mode Solid-Phase Extraction is unequivocally the superior method. It provides the cleanest extracts, minimizes matrix effects, and delivers the most reliable and reproducible results.

By understanding the principles behind each of these powerful techniques, researchers can confidently select and implement the most appropriate extraction strategy for the successful quantification of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid and other challenging polar analytes in complex biological matrices.

References

  • Doneanu, A., et al. (2020). "Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry." Journal of Proteome Research. Available at: [Link]

  • Phenomenex. (2015). "Technical Tip: Protein Precipitation." Available at: [Link]

  • Carneiro, R.L., et al. (2024). "Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis." Molecules. Available at: [Link]

  • Southam, A.D., et al. (2020). "Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping." Analyst. Available at: [Link]

  • Lewis, J. (2025). "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex. Available at: [Link]

  • Kaminska, P., et al. (2020). "An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy." Metabolites. Available at: [Link]

  • Aydoğan, C. (2019). "Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non-polar metabolites in human plasma." Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Kaminska, P., et al. (2020). "An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds..." ResearchGate. Available at: [Link]

  • Vlase, L., et al. (2006). "Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification." Journal of Separation Science. Available at: [Link]

  • Hattan, C.M., et al. (2013). "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid." Synthetic Communications. Available at: [Link]

  • Hattan, C.M., & Shojaie, J. (2013). "Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E)-3-(1-Methyl-1h-Imidazol-2-Ylthio)acrylic Acid." Amanote Research. Available at: [Link]

  • Vlase, L., et al. (2006). "Solid-phase extraction of 4(5)-methylimidazole (4MeI)..." ResearchGate. Available at: [Link]

  • Hattan, C.M., et al. (2013). "Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid." ResearchGate. Available at: [Link]

  • Stepnowski, P., & Zaleska, A. (2004). "Solid-phase extraction of room-temperature imidazolium ionic liquids from aqueous environmental samples." ResearchGate. Available at: [Link]

  • PubChem. "2-azaniumyl-3-(1-methyl-1H-imidazol-4-yl)propanoate." National Center for Biotechnology Information. Available at: [Link]

  • Al-Hasani, F., et al. (2024). "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples." Molecules. Available at: [Link]

Sources

Application

Application Note: Probing the Imidazole Propionic Acid (ImP) Signaling Axis Using 3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Executive Summary & Scientific Context The gut microbiota-derived metabolite Imidazole Propionic Acid (ImP) has emerged as a critical driver of cardiometabolic diseases, including type 2 diabetes and heart failure. Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The gut microbiota-derived metabolite Imidazole Propionic Acid (ImP) has emerged as a critical driver of cardiometabolic diseases, including type 2 diabetes and heart failure. Mechanistically, ImP impairs insulin signaling by activating the p38γ–p62–mTORC1 axis, leading to the pathological degradation of Insulin Receptor Substrate 1 (IRS-1) .

To rigorously study this pathway in cell culture, researchers require precise molecular tools. 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1-Me-ImP) is a synthetic, N1-methylated structural analog of ImP. The addition of the methyl group at the N1 position of the imidazole ring eliminates its ability to act as a hydrogen bond donor. Because this specific hydrogen bonding is strictly required for ImP’s interaction with upstream kinase complexes (such as p38γ), 1-Me-ImP is biologically inert in this pathway.

This application note details two primary uses for 1-Me-ImP in cell culture assays:

  • Mechanistic Negative Control: Used in Structure-Activity Relationship (SAR) assays to confirm that mTORC1 activation is specific to the ImP pharmacophore rather than non-specific acid-base effects in the culture medium.

  • Analytical Internal Standard (IS): Used for absolute quantification of intracellular ImP via LC-MS/MS, leveraging its identical extraction efficiency and a distinct +14 Da mass shift.

Mechanistic Pathway Visualization

Pathway ImP Imidazole Propionic Acid (ImP) p38 p38γ MAPK ImP->p38 Activates (H-Bonding Intact) MeImP 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1-Me-ImP) MeImP->p38 No Activation (N1-Methyl Blocks H-Bonding) p62 p62 (SQSTM1) p38->p62 Phosphorylates mTORC1 mTORC1 Complex p62->mTORC1 Activates IRS1 IRS-1 Degradation (Insulin Resistance) mTORC1->IRS1 Promotes

Differential activation of the p38γ-mTORC1-IRS1 axis by ImP versus 1-Me-ImP.

Experimental Protocols

Protocol A: In Vitro mTORC1 Activation & Insulin Resistance Assay

Objective: Evaluate the specific impairment of insulin signaling by ImP, using 1-Me-ImP as a self-validating negative control.

Causality & Validation: Serum starvation is critical to reduce basal mTORC1 activity, allowing the insulin-stimulated signal to be clearly measured above background noise. The system is inherently self-validating: insulin alone must show high p-S6K; ImP + insulin must show blunted p-S6K and reduced IRS-1; 1-Me-ImP + insulin must restore the signal to insulin-only levels, proving the necessity of the N1-proton for kinase activation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (or primary hepatocytes) at

    
     cells/well in 6-well plates. Culture in DMEM supplemented with 10% FBS until 80% confluent.
    
  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 16 hours. Rationale: Synchronizes the cell cycle and establishes a low-background baseline for kinase phosphorylation.

  • Metabolite Pre-treatment: Treat cells with either vehicle (DMSO), 50 µM ImP (Positive Control), or 50 µM 1-Me-ImP (Negative Control) for 4 hours.

  • Insulin Stimulation: Add 10 nM recombinant human insulin for exactly 15 minutes. Rationale: 15 minutes is the optimal temporal window for capturing peak transient phosphorylation of S6K (Thr389) before intracellular negative feedback loops initiate.

  • Lysis & Extraction: Immediately place plates on ice, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Rationale: Phosphatase inhibitors are mandatory to preserve the highly transient p-S6K and p-IRS1 states.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe for p-S6K (Thr389), total S6K, IRS-1, and

    
    -actin.
    
Protocol B: Intracellular LC-MS/MS Quantification of ImP

Objective: Quantify intracellular accumulation of ImP using 1-Me-ImP as the internal standard.

Causality & Validation: 1-Me-ImP shares the exact physicochemical properties (polarity, pKa) of ImP, ensuring identical matrix effects and extraction recovery during sample preparation. The +14 Da mass shift allows independent Multiple Reaction Monitoring (MRM) without isotopic interference, making it a highly cost-effective alternative to heavy-isotope labeled standards.

Step-by-Step Methodology:

  • Quenching & Extraction: Aspirate media from cultured cells. Rapidly add 500 µL of ice-cold 80% Methanol containing 1 µM 1-Me-ImP (Internal Standard). Rationale: Cold methanol instantly quenches enzymatic metabolism, preventing artifactual degradation or generation of intracellular metabolites.

  • Cell Harvesting: Scrape cells, transfer to microcentrifuge tubes, and sonicate in an ice bath for 10 minutes to disrupt organelle membranes.

  • Protein Precipitation: Centrifuge at 15,000

    
     g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new glass auto-sampler vial.
    
  • Drying & Reconstitution: Evaporate the supernatant under a gentle stream of nitrogen gas. Reconstitute in 100 µL of LC-MS mobile phase (e.g., 0.1% Formic acid in HPLC-grade water).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

Data Presentation

Table 1: Expected Pharmacological Profile in HepG2 Cells

Treatment Conditionp-S6K / Total S6K RatioTotal IRS-1 LevelsBiological Interpretation
Basal (No Insulin) LowHighNormal resting state; intact insulin receptors
Insulin Only HighHighRobust insulin signaling cascade
ImP + Insulin LowLowImP-induced insulin resistance & IRS-1 degradation
1-Me-ImP + Insulin HighHighLack of kinase activation; intact insulin signaling

Table 2: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion [M+H]+Product Ion (m/z)Collision Energy (eV)Purpose
Imidazole Propionic Acid (ImP) 141.195.115Target Metabolite
3-(1-methyl-1H-imidazol-4-yl)propanoic acid 155.1109.115Internal Standard (IS)

(Note: The primary transition represents the loss of formic acid[M+H - 46]+, a characteristic fragmentation pattern for imidazole propionic acids).

References

  • Koh, A., Molinaro, A., Ståhlman, M., et al. "Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1." Cell, 175(4), 947-961.e17 (2018). URL: [Link]

  • Raju, S. C., Molinaro, A., Awoyemi, A., et al. "Microbial-derived imidazole propionate links the heart failure-associated microbiome alterations to disease severity." Genome Medicine, 16(1), 27 (2024). URL: [Link]

Method

Application Note: Scalable Synthetic Route for 3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of PROTAC linkers, histamine receptor ligands, and modified peptide building blocks. Introduction & Strategic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of PROTAC linkers, histamine receptor ligands, and modified peptide building blocks.

Introduction & Strategic Rationale

The compound 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (often referred to as 1-methyl-4-imidazolepropionic acid) is a highly valuable building block in medicinal chemistry. However, synthesizing this molecule at scale presents a classic regioselectivity challenge.

Attempting to synthesize this compound via the direct N-alkylation of 3-(1H-imidazol-4-yl)propanoic acid (desaminohistidine) is highly inefficient. Direct methylation of unsymmetrically substituted imidazoles typically yields a nearly 1:1 mixture of the tele (N1) and pros (N3) regioisomers[1]. Because these isomers possess nearly identical polarities, separating them requires tedious, solvent-heavy column chromatography or low-yielding fractional crystallization, which severely bottlenecks scalability[2].

Regioselectivity cluster_0 Direct Methylation (Problematic) SM 3-(1H-imidazol-4-yl)propanoic acid (Desaminohistidine) N1 N1-Methyl Isomer (Tele) ~50% Yield SM->N1 MeI, Base N3 N3-Methyl Isomer (Pros) ~50% Yield SM->N3 MeI, Base

Figure 2: Direct methylation of 4-substituted imidazoles yields difficult-to-separate regioisomers.

The Solution: To bypass the regioselectivity issue entirely, this protocol outlines a highly scalable, two-step "bottom-up" approach. By starting with the commercially available, pre-methylated 1-methyl-1H-imidazole-4-carboxaldehyde , we lock in the correct regiochemistry from the beginning. The propanoic acid chain is then constructed via a Knoevenagel-Doebner condensation followed by catalytic hydrogenation.

Synthetic Strategy Overview

The workflow consists of two robust, high-yielding transformations:

  • Knoevenagel-Doebner Condensation: The starting aldehyde is reacted with malonic acid to form an α,β-unsaturated carboxylic acid intermediate (1-methylurocanic acid)[3].

  • Catalytic Hydrogenation: The isolated alkene is selectively reduced using palladium on carbon (Pd/C) under mild hydrogen pressure to yield the final saturated aliphatic chain[4].

Route SM 1-Methyl-1H-imidazole- 4-carboxaldehyde INT (E)-3-(1-Methyl-1H-imidazol- 4-yl)acrylic acid SM->INT Malonic acid (1.5 eq) Piperidine (0.1 eq) Pyridine, 100°C, 4h [-H2O, -CO2] PROD 3-(1-Methyl-1H-imidazol- 4-yl)propanoic acid INT->PROD H2 (3 bar), 10% Pd/C MeOH, 25°C, 3h

Figure 1: Two-step scalable synthetic workflow for 3-(1-methyl-1H-imidazol-4-yl)propanoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-3-(1-Methyl-1H-imidazol-4-yl)acrylic acid

Objective: Construct the carbon framework via decarboxylative condensation.

Reagents:

  • 1-Methyl-1H-imidazole-4-carboxaldehyde (10.0 g, 90.8 mmol, 1.0 eq)

  • Malonic acid (14.2 g, 136.2 mmol, 1.5 eq)

  • Piperidine (0.90 mL, 9.1 mmol, 0.1 eq)

  • Pyridine (30 mL, 3 volumes)

Step-by-Step Methodology:

  • Initiation: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the aldehyde and malonic acid in pyridine.

  • Catalysis: Add piperidine dropwise at room temperature.

    • Causality: Piperidine acts as a nucleophilic organocatalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion, which drastically lowers the activation energy for nucleophilic attack by malonic acid compared to the uncatalyzed pathway[3].

  • Heating & Decarboxylation: Heat the reaction mixture to 90–100 °C.

    • Self-Validation: The reaction progress can be visually monitored by the evolution of CO₂ gas bubbles. The Doebner modification relies on the thermal decarboxylation of the intermediate di-acid, driven by the weak base environment of pyridine[3].

  • Completion: Stir for 4–6 hours. The reaction is complete when gas evolution ceases and TLC (DCM:MeOH 9:1) shows no remaining starting aldehyde.

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the pyridine under reduced pressure to approximately 10 mL. Add 50 mL of cold ethanol to crash out the zwitterionic product. Filter the off-white solid, wash with cold ethanol, and dry under vacuum at 50 °C.

Step 2: Synthesis of 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid

Objective: Selectively reduce the alkene while preserving the aromatic imidazole core.

Reagents:

  • (E)-3-(1-Methyl-1H-imidazol-4-yl)acrylic acid (10.0 g, 65.7 mmol, 1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt%)

  • Methanol (100 mL, 10 volumes)

  • Hydrogen gas (3 bar / ~45 psi)

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve the acrylic acid intermediate in methanol.

  • Catalyst Addition: Carefully add the 10% Pd/C.

    • Safety Note: Dry Pd/C is pyrophoric. Always purge the headspace with inert nitrogen before addition, or pre-wet the catalyst with a few drops of water.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 3 bar with H₂.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 3–5 hours.

    • Causality: The isolated aliphatic double bond is highly susceptible to catalytic hydrogenation. Conversely, the aromatic imidazole ring is highly stable and remains completely inert under these mild, room-temperature conditions[4].

    • Self-Validation: Monitor the pressure gauge. The reaction is complete when the pressure stabilizes, indicating H₂ consumption has ceased.

  • Filtration: Vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the nanoscale Pd/C catalyst. Wash the Celite pad with hot methanol (2 x 20 mL) to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product as a highly pure, white crystalline solid.

Analytical & Quantitative Data

The following table summarizes the expected quantitative outputs and key analytical markers for quality control verification.

ParameterStep 1: 1-Methylurocanic AcidStep 2: Final Propanoic Acid
Appearance Off-white solidWhite crystalline solid
Typical Yield 80 – 85%92 – 96%
HPLC Purity > 98%> 99%
¹H-NMR (D₂O) Key Shifts δ 7.65 (s, 1H), 7.42 (d, J=16Hz, 1H, alkene), 7.20 (s, 1H), 6.35 (d, J=16Hz, 1H, alkene), 3.75 (s, 3H, N-CH₃)δ 7.55 (s, 1H), 6.95 (s, 1H), 3.65 (s, 3H, N-CH₃), 2.80 (t, J=7Hz, 2H, CH₂), 2.55 (t, J=7Hz, 2H, CH₂)
Mass Spec (ESI+) [M+H]⁺ = 153.1 m/z[M+H]⁺ = 155.1 m/z

Safety & Scalability Considerations

  • Regiochemical Purity at Scale: By utilizing a pre-methylated starting material, the formation of N3-methyl regioisomers is entirely avoided. This eliminates the need for complex chromatographic separations, saving massive amounts of solvent and labor at the kilogram scale[1][2].

  • Gas Evolution Management: The Knoevenagel-Doebner condensation releases stoichiometric amounts of CO₂. When scaling up to multi-kilogram batches, reactors must be equipped with adequate venting and pressure-relief systems to prevent over-pressurization.

  • Solvent Recovery: Pyridine is toxic and possesses a highly disagreeable odor. On an industrial scale, pyridine can be efficiently recovered via vacuum distillation. Alternatively, the reaction can be adapted to use greener solvents (e.g., ethanol) with alternative organic bases, though reaction times may need to be extended.

References

  • Chemistry - A European Journal. "Imidazole- and Benzimidazole-Based Inhibitors of the Kinase IspE: Targeting the Substrate-Binding Site and the Triphosphate-Binding Pocket." Available at:[Link]

  • The Journal of Physical Chemistry A. "Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study." Available at:[Link]

  • Molecules. "Facile and Efficient Syntheses of a Series of N-Benzyl and N-Biphenylmethyl Substituted Imidazole Derivatives Based on (E)-Urocanic acid, as Angiotensin II AT1 Receptor Blockers." Available at:[Link]

Sources

Application

Application Note: Solid-Phase Extraction (SPE) Protocols for Imidazole Propionic Acid (ImP) and Its Derivatives in Biological Matrices

Executive Summary & Biological Context Imidazole propionic acid (ImP) is a highly bioactive, gut microbiota-derived metabolite of dietary histidine. Recent multi-cohort clinical studies have established ImP as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Imidazole propionic acid (ImP) is a highly bioactive, gut microbiota-derived metabolite of dietary histidine. Recent multi-cohort clinical studies have established ImP as a critical biomarker and pathogenic driver in metabolic syndrome, specifically linked to the progression of Type 2 Diabetes (T2D) and Cardiovascular Disease (CVD)1.

Mechanistically, ImP impairs insulin signaling by activating the p38γ MAPK pathway, which promotes p62 phosphorylation and subsequent activation of the mechanistic target of rapamycin complex 1 (mTORC1). This cascade ultimately leads to the degradation of Insulin Receptor Substrate (IRS), causing profound insulin resistance2.

Because circulating ImP exists at trace levels (low nanomolar range) within complex biological matrices like plasma and serum, robust sample preparation is paramount. This guide provides authoritative, self-validating Solid-Phase Extraction (SPE) workflows designed to isolate ImP and its derivatives (e.g., urocanic acid) with high recovery and minimal matrix effects prior to LC-MS/MS quantification.

mTORC1_Pathway Gut Gut Microbiota (Urocanate Reductase) ImP Imidazole Propionic Acid (ImP) Gut->ImP Histidine Metabolism p38g p38γ MAPK Activation ImP->p38g Binds/Activates p62 p62 Phosphorylation p38g->p62 Phosphorylates mTORC1 mTORC1 Activation p62->mTORC1 Activates IRS Insulin Receptor Substrate (IRS) Degradation mTORC1->IRS Inhibits IR Insulin Resistance & Type 2 Diabetes IRS->IR Pathogenesis

Figure 1: Mechanistic pathway of ImP-induced insulin resistance via mTORC1 activation.

Physicochemical Properties & Analytical Rationale

To design an effective SPE protocol, we must exploit the physicochemical properties of the target analyte. ImP contains both a carboxylic acid moiety and an imidazole ring, making it a zwitterion at physiological pH.

Table 1: Physicochemical Properties of Imidazole Propionic Acid

PropertyValueAnalytical Implication
Molecular Formula C6H8N2O2Low molecular weight requires high-resolution MS or specific MS/MS transitions (m/z 141.06 → 95.05).
pKa (Carboxylic Acid) ~4.0At pH < 3.0, the acid is fully protonated (neutral).
pKa (Imidazole Ring) 7.77 3At pH < 7.0, the ring is protonated (positive charge).
Net Charge (pH 2.0) +1Ideal for Mixed-Mode Strong Cation Exchange (MCX) .
Coordination Affinity High affinity for transition metalsIdeal for NiO@SiO2 Affinity SPE via metal-ligand coordination.
Causality Behind SPE Selection

Because ImP is highly polar and zwitterionic, standard Reversed-Phase (C18) SPE yields poor retention and high matrix ion suppression. Instead, two advanced strategies are recommended:

  • Mixed-Mode Strong Cation Exchange (MCX): Exploits the basicity of the imidazole ring. By dropping the sample pH to 2.0, ImP becomes positively charged and binds tightly to the sulfonic acid groups of the MCX sorbent, allowing aggressive organic washing to remove lipids.

  • Affinity-Based NiO@SiO2 SPE: Exploits the specific coordination chemistry between the electron-rich nitrogen of the imidazole ring and Ni²⁺ ions4.

Standardized Sample Preparation Workflows

SPE_Workflow Sample 1. Sample Aliquot (Plasma/Serum) IS 2. Internal Standard (ImP-d3 Spike) Sample->IS PPT 3. Protein Precipitation (Cold ACN + 1% FA) IS->PPT Dilution 4. Supernatant Dilution (Reduce Organic <5%) PPT->Dilution Load 5. SPE Loading (MCX or NiO@SiO2) Dilution->Load Wash 6. Interference Wash (Aqueous -> Organic) Load->Wash Elution 7. Target Elution (pH Shift / Competitor) Wash->Elution LCMS 8. LC-MS/MS Quantification Elution->LCMS

Figure 2: Universal sample preparation workflow for the extraction and quantification of ImP.

Experimental Protocols

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

Best for: Broad-spectrum metabolite profiling and standard clinical laboratory setups.

System Suitability & Quality Control: Before beginning, spike all samples with an isotopically labeled internal standard (e.g., ImP-d3 or 3-piperazin-1-yl-propionic acid). A self-validating batch must demonstrate an IS recovery of 80–120% with a Relative Standard Deviation (RSD) < 15%.

Step-by-Step Methodology:

  • Sample Pre-treatment (Protein Precipitation):

    • Action: Transfer 100 µL of plasma to a microcentrifuge tube. Add 10 µL of Internal Standard (100 ng/mL). Add 300 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid (FA).

    • Causality: The organic solvent denatures binding proteins. The 1% FA drops the pH well below the carboxylic acid pKa (~4.0), ensuring ImP is fully protonated (+1) and free from protein complexes.

  • Centrifugation & Dilution:

    • Action: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new tube and dilute with 3 mL of 2% FA in LC-MS grade water.

    • Causality: Diluting the supernatant reduces the organic solvent concentration to <10%. If loaded directly, the high ACN content would disrupt the secondary hydrophobic retention mechanisms of the MCX sorbent, causing analyte breakthrough.

  • SPE Conditioning & Equilibration (Polymeric MCX Cartridge, 30 mg/1 cc):

    • Action: Pass 1 mL of 100% Methanol (MeOH) followed by 1 mL of 2% FA in water. Do not let the sorbent dry.

  • Sample Loading:

    • Action: Load the diluted sample onto the cartridge at a flow rate of 1 mL/min.

  • Interference Washing:

    • Action: Wash with 1 mL of 2% FA in water, followed by 1 mL of 100% MeOH.

    • Causality: The acidic aqueous wash removes salts and highly polar neutral interferences. The 100% MeOH wash removes hydrophobic lipids. ImP remains locked to the sorbent because the ionic bond with the sulfonic acid group is impervious to organic solvents.

  • Target Elution:

    • Action: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Causality: The strong base raises the microenvironmental pH > 9.0, deprotonating the imidazole ring. The molecule becomes neutral/anionic, breaking the ionic interaction with the sorbent, while the MeOH rapidly partitions it into the eluate.

  • Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:ACN with 0.1% FA).

Protocol B: Affinity-Based NiO@SiO2 SPE

Best for: Ultra-high specificity extraction in highly complex matrices, specifically targeting the imidazole ring.

Based on the validated methodology by 4, this protocol utilizes the coordination between transition metals and the imidazole group.

Step-by-Step Methodology:

  • Sorbent Preparation:

    • Action: Pack 200 mg of synthesized NiO@SiO2 absorbent into an empty 3 cc SPE cartridge.

  • Conditioning:

    • Action: Condition with 2 mL of 20 mmol/L phosphate buffer (pH = 3.0).

  • Sample Loading:

    • Action: Dilute 200 µL of serum with 800 µL of 20 mmol/L phosphate buffer (pH = 3.0) and load onto the cartridge.

    • Causality: At pH 3.0, the imidazole nitrogen retains its ability to act as a ligand for the Ni²⁺ sites on the sorbent, while most acidic matrix interferences are protonated and washed away.

  • Washing:

    • Action: Wash with 2 mL of the same phosphate buffer (pH = 3.0) to remove unbound matrix proteins and salts.

  • Target Elution:

    • Action: Elute with 1.0 mL of an aqueous solution containing 1% NH₃·H₂O.

    • Causality: Ammonia acts as a strong competing ligand. It outcompetes the ImP for the Ni²⁺ coordination sites, effectively displacing and eluting the target analyte.

  • Reconstitution:

    • Action: Lyophilize or dry under nitrogen, then reconstitute for LC-MS/MS analysis.

Quantitative Data & Performance Summary

The following table summarizes the expected analytical performance of the two described SPE methodologies when coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

Table 2: Performance Comparison of SPE Methodologies for ImP

ParameterProtocol A: MCX SPEProtocol B: NiO@SiO2 Affinity SPE
Primary Mechanism Ionic interaction (Sulfonic acid)Metal-ligand coordination (Ni²⁺)
Loading Condition pH < 3.0 (Protonated Imidazole)pH 3.0 (Phosphate buffer)
Elution Strategy pH > 9.0 (5% NH₄OH in MeOH)Ligand competition (1% NH₃·H₂O)
Linearity Range 0.1 – 50 ng/mL0.05 – 10 ng/mL
Recovery Rate 85.0% – 95.0%84.0% – 119.0%
Limit of Detection (LOD) ~0.05 ng/mL0.02 ng/mL
Matrix Effect Minimal (Extensive organic wash)Extremely Low (High specificity)

References

  • Wang, T., Yu, Q., & Feng, Y. (2020).Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. Chemical Journal of Chinese Universities, 41(2): 262.
  • Koh, A., Molinaro, A., Stahlman, M., et al. (2018).Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell, 175(4), 947-961.e17.
  • Molinaro, A., Bel Lassen, P., Henricsson, M., et al. (2020).Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology. Nature Communications, 11, 5881.
  • Somero, G.N., et al. (2025).Is Deuterium Sequestering by Reactive Carbon Atoms an Important Mechanism to Reduce Deuterium Content in Biological Water? FASEB BioAdvances (DSpace@MIT).

Sources

Method

Application Note: High-Sensitivity GC-MS Analysis of 3-(1-methyl-1H-imidazol-4-yl)propanoic Acid via MTBSTFA Derivatization

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals. Introduction & Analytical Challenges 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a highly polar, nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals.

Introduction & Analytical Challenges

3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a highly polar, nitrogen-containing carboxylic acid. Structurally related to key microbial and histamine metabolites like imidazole propionic acid (ImP) and tele-methylimidazoleacetic acid, it is of increasing interest in targeted metabolomics and biomarker discovery [1, 2].

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. The molecule contains a highly polar carboxylic acid moiety and a tertiary nitrogen within the imidazole ring. Without modification, these functional groups act as strong hydrogen-bond donors/acceptors, leading to irreversible adsorption on the active silanol sites of the GC inlet and column. This manifests as severe peak tailing, poor resolution, and a drastic reduction in the signal-to-noise (S/N) ratio. To achieve volatile, thermally stable analytes suitable for GC-MS, chemical derivatization is mandatory [3].

Chemical Rationale (Expertise & Experience)

While trimethylsilylation (via MSTFA or BSTFA) is a common approach, we strongly recommend tert-butyldimethylsilylation (TBDMS) using MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) for this specific analyte.

The Causality Behind the Chemistry:

  • Hydrolytic Stability: TBDMS esters are approximately 10,000 times more stable to hydrolysis than standard TMS esters. This prevents sample degradation while waiting in the autosampler queue.

  • Steric Shielding: The bulky tert-butyl group provides significant steric hindrance. This not only protects the ester bond but also shields the adjacent imidazole ring, reducing secondary interactions between the tertiary nitrogen and the column’s stationary phase, thereby sharpening the chromatographic peak.

  • Fragmentation Mechanics: Under 70 eV Electron Ionization (EI), TBDMS derivatives undergo a highly predictable and favorable fragmentation. The molecule rapidly ejects a tert-butyl radical (-57 Da) to form a highly stable siliconium ion. This concentrates the majority of the ion current into a single, high-mass [M-57]+ fragment, which is ideal for Selected Ion Monitoring (SIM) quantitation.

Fragmentation A 3-(1-methyl-1H-imidazol-4-yl) propanoic acid MW: 154 B TBDMS Ester Derivative MW: 268 A->B MTBSTFA 60°C, 1h C [M-57]+ Fragment Ion m/z: 211 (Quantifier) B->C EI (70 eV) -tert-butyl radical

Fig 1: MTBSTFA derivatization and subsequent electron ionization (EI) fragmentation pathway.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The inclusion of an internal standard (IS) verifies extraction efficiency, while the azeotropic drying step and procedural blanks ensure the derivatization environment is free of moisture—the primary failure point in silylation reactions.

Reagents & Materials
  • Derivatization Reagent: MTBSTFA containing 1% t-BDMCS (tert-butyldimethylchlorosilane as a catalyst).

  • Solvent: Anhydrous Pyridine (stored over molecular sieves).

  • Internal Standard (IS): Deuterated analog (e.g., 3-(1-methyl-1H-imidazol-4-yl)propanoic acid-d3) or a closely related structural analog.

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of biological fluid (e.g., plasma) into a 1.5 mL microcentrifuge tube. Spike with 10 µL of the IS solution.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4 °C. Transfer 200 µL of the supernatant to a clean GC glass vial insert.

  • Azeotropic Drying (Critical Step): Add 50 µL of anhydrous toluene to the extract. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30 °C. Causality: Toluene forms an azeotrope with residual water, ensuring completely anhydrous conditions necessary for MTBSTFA efficacy.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of MTBSTFA + 1% t-BDMCS to the dried residue.

  • Incubation: Seal the vial tightly and incubate at 60 °C for 60 minutes.

  • Cooling & Injection: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.

GCMS_Workflow A 1. Sample Aliquot & IS Addition (e.g., Plasma + Deuterated IS) B 2. Protein Precipitation (Cold Acetonitrile, 4°C) A->B C 3. Centrifugation (14,000 x g, 10 min) B->C D 4. Azeotropic Drying (N2 Stream + Toluene) C->D E 5. Silylation Derivatization (MTBSTFA + Pyridine, 60°C) D->E F 6. GC-MS SIM Analysis (EI Mode, 70 eV) E->F

Fig 2: Step-by-step sample preparation and MTBSTFA derivatization workflow for GC-MS analysis.

System Suitability & Quality Control
  • Moisture Check: Monitor the procedural blank for a massive peak at m/z 133 and m/z 73. These are diagnostic ions for tert-butyldimethylsilanol, indicating that water was present in the sample and consumed the MTBSTFA reagent. If this peak dominates, the drying step (Step 4) must be repeated with fresh samples.

Instrumental Parameters & Data Presentation

To achieve optimal separation and sensitivity, configure the GC-MS according to the parameters summarized in the tables below.

Table 1: GC-MS Operational Parameters

ParameterSetting / Specification
System Configuration GC coupled with a single quadrupole Mass Spectrometer
Analytical Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm ID, 0.25 µm film
Carrier Gas Ultra-high purity Helium, Constant Flow at 1.0 mL/min
Injection Mode Splitless (purge valve open at 1.0 min to sweep the inlet)
Inlet Temperature 250 °C (Use a deactivated, single-taper liner with glass wool)
Oven Temperature Program 100 °C (hold 1 min) ➔ Ramp 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV (Standard Electron Ionization)

Table 2: Selected Ion Monitoring (SIM) Parameters

AnalyteDerivatization TypeMW (Derivatized)Quantifier Ion (m/z)Qualifier Ion (m/z)Dwell Time
3-(1-methyl-1H-imidazol-4-yl)propanoic acid TBDMS Ester268211 [M-57]+268 [M]+, 18350 ms
Internal Standard (d3-Analog) TBDMS Ester271214 [M-57]+271 [M]+50 ms

(Note: The [M-57]+ ion is generated by the loss of the tert-butyl radical from the silyl moiety. Because this ion retains the entire core structure of the target molecule, it provides exceptionally high specificity and minimal matrix interference).

References

  • Yuan, F. et al. "Using Multiple Analytical Platforms to Investigate the Androgen Depletion Effects on Fecal Metabolites in a Mouse Model of Systemic Lupus Erythematosus." Journal of Proteome Research (2020). URL:[Link]

  • Hua, S. et al. "Microbial metabolites in chronic heart failure and its common comorbidities." EMBO Molecular Medicine (2023). URL:[Link]

  • "Microbiome function and neurodevelopment in Black infants: vitamin B12 emerges as a key factor." Gut Microbes (2024). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Welcome to the technical support guide for 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to explain the chemical principles governing its solubility and provide actionable protocols to ensure successful experimental outcomes.

Understanding the Molecule: The Key to Solubility

3-(1-methyl-1H-imidazol-4-yl)propanoic acid is an amphoteric molecule, meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the 1-methylimidazole ring). This dual nature is the primary determinant of its solubility behavior.

  • Acidic Group: The propanoic acid tail has a pKa value typical for carboxylic acids, estimated around 4.87.[1][2][3]

  • Basic Group: The 1-methylimidazole ring contains a nitrogen atom that can be protonated. The pKa of the conjugate acid is approximately 7.0.[4][5][6][7]

Because it has both acidic and basic centers, this molecule can exist as a zwitterion —a neutral molecule with both a positive and a negative charge. At a specific pH, known as the isoelectric point (pI) , the net charge of the molecule is zero. It is at this pI that the molecule exhibits its minimum solubility in aqueous solutions.[8][9][10]

For 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, the estimated pI is:

pI ≈ (pKa₁ + pKa₂) / 2 pI ≈ (4.87 + 7.0) / 2 ≈ 5.94

This means the compound will be least soluble in aqueous media at a pH of approximately 5.9. Adjusting the pH away from this isoelectric point is the most effective strategy for dissolution.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(1-methyl-1H-imidazol-4-yl)propanoic acid not dissolving in neutral water (pH ~7)?

While the pH of neutral water is slightly above the estimated pI of 5.94, solubility can still be limited. At its isoelectric point, the strong electrostatic attractions between the positive (imidazolium) and negative (carboxylate) parts of adjacent zwitterions can lead to the formation of a crystal lattice structure that is difficult for water to solvate, often resulting in precipitation or poor solubility.[9][10]

Q2: What is the most effective way to dissolve the compound?

The most reliable method is to adjust the pH of your solvent.

  • To create a soluble salt with a net positive charge: Lower the pH to at least 1-2 units below the carboxylic acid pKa (i.e., pH < 3.5). This fully protonates the carboxylate group, leaving a net positive charge on the imidazole ring.

  • To create a soluble salt with a net negative charge: Raise the pH to at least 1-2 units above the imidazole pKa (i.e., pH > 8.0). This deprotonates the imidazolium ion, leaving a net negative charge on the carboxylate group.

Q3: Can I use organic solvents to dissolve this compound?

Yes, but solubility will vary. Due to its polar, zwitterionic nature, highly polar organic solvents are the best candidates. Consider solvents like DMSO and DMF for high solubility. Polar protic solvents like methanol or ethanol may also work, sometimes requiring gentle heating. Non-polar solvents like hexane or toluene are unlikely to be effective.

Visualizing pH-Dependent Solubility

The solubility of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is directly linked to its charge state at a given pH. The following diagram illustrates the different ionic forms of the molecule.

G cluster_low_ph Low pH (< 3.5) cluster_pi Isoelectric Point (pI ≈ 5.9) cluster_high_ph High pH (> 8.0) node_cation Cationic Form (Net Positive Charge) - Soluble - node_zwitterion Zwitterionic Form (Net Zero Charge) - Insoluble - node_cation->node_zwitterion + OH⁻ node_zwitterion->node_cation + H⁺ node_anion Anionic Form (Net Negative Charge) - Soluble - node_zwitterion->node_anion + OH⁻ node_anion->node_zwitterion + H⁺

Caption: pH-dependent charge states of the molecule.

Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and step-by-step protocols to overcome common solubility issues.

Troubleshooting Workflow

Caption: Troubleshooting workflow for solubility issues.

Solubility Characteristics Summary
Solvent SystempH RangeExpected SolubilityMechanism / Notes
Deionized Water~5.5 - 6.5Low / Insoluble Compound is zwitterionic near its isoelectric point (pI ≈ 5.9).
Aqueous Acid< 3.5High Forms a soluble hydrochloride (or other) salt with a net positive charge.
Aqueous Base> 8.0High Forms a soluble sodium/potassium salt with a net negative charge.
DMSO, DMFN/AHigh Strong polar aprotic solvents capable of disrupting zwitterionic interactions.
Methanol, EthanolN/AModerate Polar protic solvents; solubility may be improved with gentle warming.
AcetonitrileN/ALow to Moderate Less polar than methanol; may require heating.
Dichloromethane, TolueneN/AVery Low / Insoluble Non-polar solvents are generally ineffective.

Detailed Experimental Protocols

Protocol 1: Acidic Dissolution (to form a hydrochloride salt)

This protocol is suitable for applications where an acidic pH is acceptable.

  • Weigh Compound: Accurately weigh the desired amount of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid powder.

  • Add Solvent: Add a portion (e.g., 80%) of the final desired volume of deionized water to the vessel. Begin stirring.

  • Acidify: While stirring, add 1N HCl dropwise. The powder will begin to dissolve as the pH drops.

  • Monitor pH: Use a calibrated pH meter or pH paper to monitor the solution. Continue adding acid until the pH is below 3.5.

  • Observe Dissolution: Once the target pH is reached, all the solid material should be dissolved, resulting in a clear solution.

  • Final Volume: Add deionized water to reach the final target volume and concentration.

Protocol 2: Basic Dissolution (to form a sodium salt)

This protocol is suitable for applications where a basic pH is acceptable.

  • Weigh Compound: Accurately weigh the desired amount of the compound.

  • Add Solvent: Add approximately 80% of the final desired volume of deionized water and begin stirring.

  • Basify: While stirring, add 1N NaOH dropwise.

  • Monitor pH: Monitor the pH, continuing to add base until the pH is above 8.0.

  • Observe Dissolution: The compound will dissolve to form a clear solution as it is converted to its anionic salt form.

  • Final Volume: Adjust to the final volume with deionized water.

Important Note: If you dissolve the compound at a high or low pH and then adjust the pH back towards the isoelectric point (~5.9), the compound will likely precipitate out of solution. This is expected behavior.[11]

Protocol 3: Organic Solvent Dissolution
  • Weigh Compound: Weigh the desired amount of the compound into a suitable vial.

  • Select Solvent: Choose a high-purity, anhydrous grade solvent (e.g., DMSO or DMF).

  • Add Solvent: Add the solvent to the desired final concentration.

  • Aid Dissolution: Vortex or stir the mixture vigorously. If dissolution is slow, gentle warming (e.g., to 30-40°C in a water bath) or brief sonication can be applied to expedite the process.

  • Observe: Ensure the final solution is clear and free of particulates before use.

By understanding the zwitterionic nature of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid and applying the appropriate pH adjustment or solvent selection strategies, you can effectively overcome solubility challenges in your research.

References

  • PubChem. Propionic Acid | CH3CH2COOH | CID 1032. Available from: [Link]

  • ChemBK. 1-Methylimidazole. Available from: [Link]

  • Wikipedia. 1-Methylimidazole. Available from: [Link]

  • IB Colourful Solutions in Chemistry. The acid dissociation constant. Available from: [Link]

  • Wikidoc. Isoelectric point. Available from: [Link]

  • Wikipedia. Isoelectric point. Available from: [Link]

  • Quora. How to calculate the pH of propanoic acid. Available from: [Link]

  • ResearchGate. How to desalt zwitterions?. Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Degradation of 3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and metabolic researchers who struggle with the in vitro reproducibility of assays invo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and metabolic researchers who struggle with the in vitro reproducibility of assays involving histidine-derived metabolites. 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (1-Me-ImP) is a methylated analog of imidazole propionate (ImP), a critical microbiome-derived metabolite known to link gut dysbiosis to cardiovascular disease and type 2 diabetes by impairing insulin signaling[1].

While the N1-methylation of the imidazole ring locks its tautomeric state and slightly increases lipophilicity compared to its parent compound, 1-Me-ImP remains highly susceptible to degradation in aqueous solutions. This guide provides a deep dive into the causality of its degradation and offers self-validating protocols to ensure your experimental integrity.

Part 1: Biological Context & Mechanism of Action

Before addressing chemical stability, it is crucial to understand why this molecule is utilized and how degradation impacts assay results. ImP and its analogs actively suppress PI3K/AKT signaling and drive insulin resistance by activating the p38γ/p62/mTORC1 pathway, ultimately leading to the degradation of Insulin Receptor Substrate 1 (IRS-1)[1],[2]. Using degraded or oxidized stock solutions will result in false negatives in these highly sensitive kinase assays.

SignalingPathway ImP 1-Me-ImP (Metabolite Analog) p38g p38γ MAPK ImP->p38g Activates p62 p62 (SQSTM1) p38g->p62 Phosphorylates mTORC1 mTORC1 Complex p62->mTORC1 Activates IRS1 IRS-1 Degradation mTORC1->IRS1 Drives Insulin Insulin Resistance IRS1->Insulin Induces

Signaling pathway of imidazole propionate derivatives inducing insulin resistance via mTORC1.

Part 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why does my aqueous stock solution lose biological potency after 24 to 48 hours at room temperature? Causality: The rapid loss of potency is driven by two primary factors: microbial consumption and spontaneous oxidation. Because 1-Me-ImP is structurally analogous to endogenous histidine metabolites, it serves as an excellent carbon and nitrogen source for ambient environmental microbes. Furthermore, the electron-rich imidazole ring is highly susceptible to oxidation when exposed to dissolved oxygen and ambient light. Solution: Authoritative guidelines for imidazole propionates explicitly state that aqueous solutions should not be stored for more than one day without strict preservation measures[3]. To bypass this, solutions must be filtered through a 0.22 µm membrane immediately upon reconstitution to physically remove microbial contaminants[4].

Q2: How do temperature and freeze-thaw cycles impact the chemical stability of the 1-methylimidazole ring? Causality: Repeated freeze-thaw cycles induce cryoconcentration—a phenomenon where the solute is excluded from the forming ice lattice, creating localized pockets of extreme pH and high concentration. In phosphate buffers, this can cause the precipitation of buffer salts, drastically shifting the pH and catalyzing the hydrolytic cleavage of the propanoic acid side chain. Solution: Stock solutions must be aliquoted into single-use volumes. For long-term stability, store aliquots at -80°C for up to 6 months, or at -20°C for a maximum of 1 month[4].

Q3: What is the optimal buffer system to minimize degradation? Causality: 1-Me-ImP is a zwitterion-like molecule. While the N1 methyl removes one protonation site, the N3 nitrogen remains basic (pKa ~6.0), and the carboxylic acid is acidic (pKa ~4.0). At extreme pH levels, the molecule becomes fully ionized, increasing its susceptibility to base-catalyzed hydrolysis or acid-catalyzed ring opening. Trace transition metals (like Cu²⁺ or Fe³⁺) present in lower-grade buffers can coordinate with the N3 nitrogen, acting as catalysts for photo-oxidation. Solution: Dissolve the crystalline solid in high-purity, metal-free Phosphate-Buffered Saline (PBS) at pH 7.2[3]. The addition of 0.1 mM EDTA can chelate trace metals, further shutting down oxidative degradation pathways.

StabilityWorkflow Target 3-(1-methyl-1H-imidazol-4-yl) propanoic acid (Aqueous) Microbial Microbial Consumption (Enzymatic Cleavage) Target->Microbial Unsterile Environment Oxidation Metal-Catalyzed Oxidation Target->Oxidation Light & Trace Metals Thermal Thermal/Hydrolytic Degradation Target->Thermal Room Temp Storage Filter 0.22 µm Sterile Filtration Microbial->Filter Prevention Chelation Use Ultra-Pure H2O & Amber Vials Oxidation->Chelation Prevention Storage Aliquot & Store at -80°C Thermal->Storage Prevention Stable Maximized Solution Stability (Up to 6 Months) Filter->Stable Chelation->Stable Storage->Stable

Logical workflow of degradation pathways and targeted mitigation strategies for solution stability.

Part 3: Quantitative Data on Storage Stability

To facilitate easy comparison and experimental planning, the following table summarizes the expected stability and purity retention of 10 mM 1-Me-ImP solutions across various storage conditions. This data is synthesized from field-proven analytical standards and manufacturer guidelines[4],[3].

Storage ConditionSolvent / BufferPreservation MethodExpected Half-LifeRecommended Max Duration
Room Temp (22°C) Ultra-pure H₂ONone (Ambient light)< 48 hours1 Day
4°C PBS (pH 7.2)0.22 µm Filtered~1-2 weeks3 Days
-20°C PBS (pH 7.2)Aliquoted, Amber Vials> 3 months1 Month
-80°C PBS (pH 7.2)Aliquoted, Amber Vials> 12 months6 Months
Part 4: Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness in your assays, this protocol integrates a self-validating Quality Control (QC) step. By establishing a baseline UV absorbance, you can verify the integrity of your aliquots before downstream use, preventing degraded compounds from ruining expensive in vitro or in vivo workflows.

Materials Required:

  • 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (Crystalline solid, ≥95% purity)

  • Sterile, metal-free PBS (pH 7.2)

  • 0.22 µm PES (Polyethersulfone) syringe filters

  • Sterile, amber microcentrifuge tubes

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

Step-by-Step Methodology:

  • Weighing & Dissolution: Accurately weigh the crystalline solid. Dissolve directly in sterile PBS (pH 7.2) to achieve a target concentration of 10 mM. (Note: The solubility of similar imidazole propionates in PBS is approximately 5 mg/mL[3]. Vortex gently until completely clear).

  • Sterilization (Critical Step): Draw the solution into a sterile syringe and pass it through a 0.22 µm PES filter directly into a sterile biological safety cabinet. This physically eliminates microbial nucleating agents[4].

  • Self-Validating QC Baseline: Take a 2 µL aliquot of the freshly filtered solution and measure the UV absorbance at 215 nm (characteristic peak for the imidazole ring). Record this baseline Optical Density (OD).

  • Aliquoting: Dispense the solution into single-use amber microcentrifuge tubes (e.g., 50 µL per tube) to protect against photo-oxidation.

  • Cryopreservation: Snap-freeze the aliquots in liquid nitrogen to prevent cryoconcentration, then immediately transfer to a -80°C freezer for long-term storage (up to 6 months)[4].

  • Pre-Assay Validation: Upon thawing a single-use aliquot for an experiment, re-measure the OD at 215 nm. A decrease in absorbance of >5% from your recorded baseline indicates ring degradation or precipitation. If this occurs, the aliquot must be discarded.

References
  • Imidazole propionate - BEVITAL AS . BEVITAL. Available at: [Link]

  • Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis . Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals). Available at: [Link]

Sources

Troubleshooting

optimizing reaction conditions for N-methylation of imidazole propionic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the derivatization of highly polar, biologically active me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the derivatization of highly polar, biologically active metabolites.

Imidazole propionic acid (ImP) has recently emerged as a critical gut microbiota-derived metabolite implicated in cardiometabolic diseases, atherosclerosis, and insulin resistance[1]. Synthesizing pure N-methylated derivatives of ImP is essential for developing analytical standards and chemical probes[2]. However, the N-methylation of this compound presents significant challenges regarding chemoselectivity, regioselectivity, and product isolation.

This guide is designed to deconstruct the causality behind these synthetic challenges and provide you with field-proven, self-validating protocols to optimize your reaction conditions.

Experimental Workflow & Strategy

Workflow A Imidazole Propionic Acid (Zwitterionic Core) B Esterification (Block O-Methylation) A->B H2SO4, MeOH C Methyl Ester Intermediate (Organic Soluble) B->C D N-Methylation (Kinetic vs. Steric Control) C->D Base, MeI E Isomer Separation (1,4- vs 1,5-Isomer) D->E F Hydrolysis (Ester Cleavage) E->F NaOH, H2O G Target N-Methyl Imidazole Propionic Acid F->G

Workflow for chemoselective and regioselective N-methylation of imidazole propionic acid.

Troubleshooting FAQs

Issue 1: The Zwitterion Dilemma (Chemoselectivity & Solubility)

User Question: I attempted to methylate imidazole propionic acid directly using methyl iodide (MeI) and potassium carbonate, but I recovered unreacted starting material and a complex mixture of byproducts. What went wrong?

Scientist Answer: You are fighting both thermodynamics and chemoselectivity. At neutral pH, imidazole propionic acid exists as a zwitterion. The protonated imidazole ring and the deprotonated carboxylate form a highly stable, intermolecular hydrogen-bonded lattice. This lattice energy renders the compound completely insoluble in standard aprotic alkylation solvents (like DMF or acetonitrile). Furthermore, direct methylation lacks chemoselectivity; the carboxylate oxygen is highly nucleophilic and will competitively undergo O-methylation to form an ester.

The Fix: You must break the zwitterionic network by pre-protecting the carboxylic acid. A standard Fischer esterification converts the acid to a methyl ester, dramatically increasing its solubility in organic solvents and masking the carboxylate from the methylating agent.

Issue 2: Mastering Regioselectivity (1,4- vs 1,5-Isomers)

User Question: My N-methylation of the methyl ester intermediate yielded two products. NMR indicates they are regioisomers. How can I selectively synthesize the sterically hindered 1,5-isomer?

Scientist Answer: You are observing the classic tautomeric equilibrium of 4-substituted imidazoles. Alkylation typically favors the less sterically hindered nitrogen, yielding the 1,4-isomer as the major product[3]. To invert this inherent selectivity and obtain the sterically hindered 1,5-isomer, you must employ a temporary bulky protecting group.

The Fix: React the imidazole with a bulky electrophile like phenylsulfonyl chloride (PhSO₂Cl). It selectively protects the less hindered nitrogen. Subsequent addition of a strong methylating agent (like methyl triflate, MeOTf) forces methylation at the more hindered nitrogen. In situ deprotection with a nucleophile then yields the 1,5-isomer with excellent regiocontrol[3].

Issue 3: Preventing Over-Methylation (Quaternary Salts)

User Question: LC-MS analysis of my crude mixture shows a mass peak at [M+H]⁺ + 14 Da higher than my desired N-methyl product. How do I prevent this?

Scientist Answer: You have over-methylated your product, forming a permanently charged 1,3-dimethylimidazolium quaternary salt. This occurs when the methylating agent is present in excess or the reaction temperature is too high. The first methylation increases the electron density on the imidazole ring, making the second nitrogen surprisingly nucleophilic despite the positive charge penalty.

The Fix: Strictly limit the methylating agent to 1.05 equivalents. Use a milder base (K₂CO₃ instead of NaH) and maintain the reaction at 0°C to room temperature.

Mechanistic Logic of Regiocontrol

Regioselectivity Start 4-Substituted Imidazole (Tautomeric Mixture) PathA Direct Methylation (MeI, K2CO3) Start->PathA Standard PathB Protecting Group Strategy (PhSO2Cl, then MeOTf) Start->PathB Directed ProdA 1,4-Isomer (Less Hindered, Major) PathA->ProdA Kinetic Control ProdB 1,5-Isomer (More Hindered, Major) PathB->ProdB Steric Shielding

Mechanistic logic governing regioselectivity in imidazole N-alkylation.

Quantitative Data: Regioselectivity Optimization

The following table summarizes the expected regiomeric ratios based on the chosen reaction conditions.

Reaction StrategyMethylating AgentBase / AdditiveSolventMajor IsomerRatio (1,4 : 1,5)YieldCausality / Note
Direct Alkylation MeI (1.1 eq)K₂CO₃ (2.0 eq)DMF1,4-isomer85 : 1578%Kinetic control favors the less sterically encumbered nitrogen.
Aqueous Alkylation Me₂SO₄ (1.1 eq)NaOH (aq)H₂O / THFMixture60 : 4045%Aqueous conditions lead to poor regiocontrol and partial ester hydrolysis.
Directed Alkylation MeOTf (1.2 eq)PhSO₂Cl (in situ)CH₂Cl₂1,5-isomer< 5 : 9582%Phenylsulfonyl blocking group forces methylation at the hindered site[3].

Self-Validating Experimental Protocols

Protocol A: Chemoselective Esterification (Zwitterion Disruption)
  • Suspend: Suspend Imidazole propionic acid (1.0 eq) in anhydrous Methanol (0.5 M).

    • Causality: Anhydrous conditions drive the equilibrium toward the ester product by preventing reverse hydrolysis.

  • Catalyze: Slowly add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.

    • Causality: Protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by methanol.

  • Reflux: Heat the mixture to 65°C for 12 hours.

    • Validation Check: The initially cloudy zwitterion suspension will become a completely clear solution as the organic-soluble ester forms. If the solution remains cloudy, esterification is incomplete; verify the anhydrous nature of your methanol.

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃ to pH 8, and extract with CH₂Cl₂.

    • Causality: Adjusting to pH 8 ensures the imidazole nitrogen is deprotonated (free base form), allowing it to partition into the organic layer.

Protocol B: Regioselective N-Methylation (Kinetic Control for 1,4-Isomer)
  • Dissolve: Dissolve the methyl ester intermediate in anhydrous DMF (0.2 M).

  • Deprotonate: Add anhydrous K₂CO₃ (2.0 eq) and stir for 30 minutes at room temperature.

    • Causality: Generates the highly nucleophilic imidazolide anion.

  • Alkylate: Cool the reaction to 0°C and add Methyl Iodide (MeI, 1.05 eq) dropwise.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature are critical to prevent over-methylation to the quaternary imidazolium salt.

  • Quench & Validate: Stir for 4 hours, then quench with water.

    • Validation Check: Analyze the crude mixture by LC-MS. The desired product will show [M+H]⁺ = 169. The absence of an m/z 183 peak confirms that no over-methylation has occurred.

Protocol C: Ester Hydrolysis & Zwitterion Isolation
  • Saponify: Dissolve the purified N-methyl ester in a 1:1 mixture of THF and 1M NaOH (aq). Stir at room temperature for 2 hours.

  • Acidify: Carefully acidify with 1M HCl to pH ~5.5.

    • Causality: pH 5.5 is the approximate isoelectric point of the N-methylated product. Adjusting exactly to this pH maximizes the precipitation of the zwitterion for isolation.

  • Isolate: Lyophilize the aqueous mixture to dryness. Extract the resulting solid residue with hot ethanol to dissolve the product while leaving the inorganic NaCl salts behind. Filter and concentrate to yield the pure N-methyl imidazole propionic acid.

References

  • Title: Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases Source: Frontiers in Endocrinology URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chromatographic challenges associated with isolating 3-(1-methyl-1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chromatographic challenges associated with isolating 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. This molecule is an amphoteric zwitterion, containing both a basic 1-methylimidazole ring and an acidic propanoic acid moiety. Successful purification relies on exploiting its pH-dependent ionization states, a fundamental principle used in the isolation of amino acids and imidazole metabolites[1].

Below, you will find troubleshooting FAQs, quantitative impurity profiles, and a self-validating experimental protocol to ensure high-purity recovery.

Troubleshooting FAQs (The "Why" and "How")

Q1: My crude product is heavily contaminated with inorganic salts from the reaction workup. How do I remove them without losing my target compound? Causality: Inorganic salts are highly water-soluble. Because 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is also highly polar, standard liquid-liquid extraction (e.g., water/ethyl acetate) often fails or results in severe yield loss. Solution: Utilize Strong Cation Exchange (SCX) chromatography. By acidifying the crude mixture to pH 2.0, the imidazole nitrogen (pKa ~7.0) becomes fully protonated, converting the target molecule into a cation. This allows it to bind tightly to the negatively charged SCX resin. Inorganic anions and neutral impurities will pass through the column during the aqueous wash, a technique proven effective for isolating imidazole propionic acid derivatives[2]. Subsequent elution with a volatile basic buffer recovers the target.

Q2: I am experiencing low yields during the final crystallization step. The compound remains dissolved in the aqueous phase. What is going wrong? Causality: You are likely operating outside the molecule's isoelectric point (pI). Amphoteric molecules reach their minimum aqueous solubility when they exist as electrically neutral zwitterions[3]. If the pH is too low, the imidazole ring is protonated; if too high, the carboxylic acid is deprotonated. Both ionic states drastically increase aqueous solubility[4]. Solution: Calculate and precisely adjust the pH to the pI. For 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, the pI is the average of the carboxylic acid pKa (~4.8) and the imidazole pKa (~7.0), which is approximately 5.9. Adjust your aqueous solution to exactly pH 5.9 to induce isoelectric precipitation[1].

Zwitterion LowPH pH < 4.8 Cationic Form High Aqueous Solubility MidPH pH ≈ 5.9 (pI) Zwitterionic Form Minimum Solubility (Precipitates) LowPH->MidPH Add Base (OH-) HighPH pH > 7.0 Anionic Form High Aqueous Solubility HighPH->MidPH Add Acid (H+)

Logical relationship between pH, ionization state, and aqueous solubility.

Q3: How do I separate regioisomeric impurities (e.g., the 5-yl isomer) from the 4-yl target? Causality: Regioisomers have identical molecular weights and similar polarities but exhibit subtle differences in their pKa values due to the varying electronic environment of the imidazole ring. Solution: Implement a shallow pH-gradient elution during the SCX chromatography step. As the pH slowly increases, the isomer with the slightly lower pKa will deprotonate to its neutral zwitterionic form and elute first, allowing for baseline resolution.

Quantitative Data: Physicochemical & Impurity Profiling

To successfully design your purification strategy, reference the structural and chromatographic parameters summarized below:

Parameter / ImpurityCharacteristic / ValueDetection MethodRemoval Strategy
Target pKa1 (Carboxyl) ~ 4.8Acid-Base TitrationN/A
Target pKa2 (Imidazole) ~ 7.0Acid-Base TitrationN/A
Isoelectric Point (pI) ~ 5.9CalculationTarget precipitation point
Inorganic Salts (e.g., NaCl) Highly water-solubleConductivitySCX Aqueous Wash (pH 2.0)
1-Methylimidazole (Starting Mat.) Basic, lacks acidic groupHPLC-UV (215 nm)Elutes late in SCX gradient
Regioisomers Similar pI to targetHPLC-MSShallow pH gradient SCX

Validated Experimental Protocol: SCX to Isoelectric Precipitation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Sample Preparation Dissolve the crude 3-(1-methyl-1H-imidazol-4-yl)propanoic acid in 0.1 M HCl to achieve a final pH of 2.0. Self-Validation: Test a 10 µL aliquot with pH paper. The solution must be completely clear; any insoluble particulates are non-basic organic impurities and must be filtered out via a 0.22 µm PTFE membrane before loading.

Step 2: Resin Equilibration Pack a glass column with a Strong Cation Exchange (SCX) resin (e.g., Dowex 50WX8, hydrogen form) and equilibrate with 3 column volumes (CV) of 0.1 M HCl.

Step 3: Loading Load the acidified sample onto the column at a controlled flow rate of 1-2 mL/min. Self-Validation: Monitor the flow-through using UV detection at 215 nm. A flat baseline confirms that the target imidazole derivative is quantitatively bound to the resin[2].

Step 4: Washing Wash the column with 3 CV of deionized water to remove inorganic salts and anionic impurities.

Step 5: Elution Elute the target compound using a step-gradient of 0.1 M to 1.0 M ammonium hydroxide (NH₄OH). Collect fractions. Self-Validation: Spot fractions on a silica TLC plate and stain with iodine or ninhydrin to identify target-containing fractions.

Step 6: Isoelectric Precipitation Pool the target fractions. The pH will likely be basic (>8.0). Carefully titrate the pooled fractions dropwise with 1.0 M HCl while under vigorous stirring, until the pH reaches exactly 5.9 (the calculated pI)[4].

Step 7: Crystallization & Recovery Cool the suspension to 4°C for 4 hours to maximize precipitation. Filter the white crystalline solid and wash with ice-cold water, followed by cold ethanol. Dry under vacuum at 40°C overnight.

Workflow Step1 1. Acidify Crude (pH 2.0 with HCl) Step2 2. Load onto SCX Resin (Target Binds) Step1->Step2 Step3 3. Wash with H2O (Removes Salts) Step2->Step3 Step4 4. Elute with NH4OH (Gradient) Step3->Step4 Step5 5. Adjust to pH 5.9 (Isoelectric Point) Step4->Step5 Step6 6. Cool & Filter (Pure Crystals) Step5->Step6

Step-by-step experimental workflow for SCX chromatography and isoelectric precipitation.

References

  • Analysis of Imidazole Propionic Acid in Serum of Patients with Type 2 Diabetes Based on NiO@SiO 2 Solid-phase Extraction Coupled with Liquid Chromatography-Mass Spectrometry. Chemical Journal of Chinese Universities.[Link]

  • Isoelectric point and zwitterions (video). Khan Academy.[Link]

  • What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Metwarebio.[Link]

  • Deriving the Isoelectric Point of Amino Acids from Acid-Base Equilibria. ChemRxiv.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During 3-(1-methyl-1H-imidazol-4-yl)propanoic Acid Processing

Welcome to the technical support center for handling chiral derivatives of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling chiral derivatives of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound or its structurally similar, chiral analogues. The presence of a chiral center, a carboxylic acid group, and an imidazole ring creates a molecule susceptible to racemization under various experimental conditions.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the enantiomeric integrity of your valuable compounds throughout your workflow.

Part 1: Understanding the Risk of Racemization

FAQ: Why is my chiral 3-(1-methyl-1H-imidazol-4-yl)propanoic acid derivative prone to racemization?

The susceptibility to racemization in these molecules stems from the combination of three key structural features:

  • The Chiral Center: A carbon atom with four different substituents is the source of the molecule's chirality. The proton attached to this chiral center (often the α-carbon to the carboxyl group) is acidic.

  • The Carboxyl Group: The carbonyl of the carboxylic acid can stabilize a negative charge on the adjacent carbon through resonance. This stabilization facilitates the removal of the acidic proton.

  • The Imidazole Ring: The imidazole side chain, particularly the nitrogen atoms, can act as an internal base, catalyzing the removal of the acidic proton from the chiral center.[1][2] This is a well-documented phenomenon in amino acids like histidine, which shares structural similarities.[1][2]

The process typically occurs through an enolization mechanism. In the presence of a base (or sometimes an acid), the acidic proton on the chiral carbon is removed, forming a planar enolate intermediate.[4] This intermediate is achiral. When this planar intermediate is reprotonated, the proton can add to either face of the double bond with equal probability, resulting in a 1:1 mixture of the two enantiomers—a racemic mixture.[3][5]

RacemizationMechanism Figure 1: Base-Catalyzed Racemization Mechanism cluster_racemic Racemic Mixture ChiralMolecule Chiral Molecule (R-enantiomer) Enolate Planar Achiral Enolate Intermediate ChiralMolecule->Enolate - H+ Base Base (B:) ProtonatedBase Protonated Base (BH+) Proton H+ REnantiomer R-enantiomer Enolate->REnantiomer + H+ (from top) SEnantiomer S-enantiomer Enolate->SEnantiomer + H+ (from bottom)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Part 2: Troubleshooting Guide: Preventing Racemization During Key Processing Steps

This section addresses common issues encountered during synthesis, purification, and storage that can lead to a loss of enantiomeric purity.

During Synthesis and Work-up

Q: I'm synthesizing a chiral derivative of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. What are the critical parameters to control during the reaction and work-up to avoid racemization?

A: Maintaining stereochemical integrity during synthesis requires careful control over several factors, primarily pH, temperature, and the choice of reagents.

  • pH Control is Critical:

    • Avoid Strong Bases: Strong, non-sterically hindered bases like triethylamine can significantly accelerate racemization by promoting the formation of the enolate intermediate.[6] If a base is necessary, opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6]

    • Acidic Conditions: While strong acids can also catalyze racemization, it is often less pronounced than with strong bases for this class of compounds. However, it is best to maintain a pH as close to neutral as possible during work-up procedures.[7]

  • Temperature Management:

    • Keep it Cool: Racemization rates are highly dependent on temperature.[5][8] Whenever possible, run your reactions and extractions at lower temperatures (e.g., 0 °C or below). Avoid prolonged heating.

  • Reagent Selection:

    • Coupling Reagents: If you are performing a peptide-like coupling, the choice of coupling reagent is crucial. Carbodiimide-based reagents like DIC, when used with additives such as Oxyma Pure, are known to suppress racemization compared to some uronium-based reagents (e.g., HBTU/HATU) that require strong tertiary amines.[1][9]

    • Protecting Groups: For analogous amino acid chemistries, protecting the imidazole nitrogen can reduce its catalytic effect on racemization.[2][10]

During Purification

Q: My enantiomeric excess (e.e.) is decreasing after purification by chromatography or recrystallization. What could be the cause and how do I fix it?

A: Loss of e.e. during purification is a common problem and is often related to the conditions used.

  • Chromatography:

    • Stationary Phase: Some silica gels can have acidic sites that may promote racemization. If you suspect this is an issue, you can use end-capped silica or a different stationary phase like alumina. Alternatively, you can neutralize the silica by washing it with a solution of a non-nucleophilic base (like triethylamine in your mobile phase) and then re-equilibrating with your mobile phase.

    • Mobile Phase: Avoid highly basic or acidic mobile phases. Buffering your mobile phase can help maintain a neutral pH. The polarity of the solvent can also play a role; sometimes, using a less polar solvent system can reduce racemization rates.[1]

  • Recrystallization:

    • Solvent Choice: The solvent can influence the rate of racemization in solution.[11][12][13][14] Screen a variety of solvents to find one that provides good crystals without causing significant racemization. Protic solvents may facilitate proton transfer, potentially increasing racemization rates.

    • Temperature and Time: As with all steps, minimize the time the compound is in solution at elevated temperatures. Use the minimum amount of heat necessary to dissolve the compound and cool the solution promptly.

Parameter Recommendation for Minimizing Racemization Rationale
Base Use weak or sterically hindered bases (e.g., NMM, 2,4,6-collidine).[6]Stronger, less hindered bases are more effective at abstracting the α-proton, leading to faster racemization.[6]
Temperature Maintain low temperatures (e.g., 0°C or below) during reactions and work-up.The rate of racemization is highly temperature-dependent.[5][8]
Coupling Reagents Prefer carbodiimide/Oxyma-based methods over uronium/strong base methods.[9]Reduces the basicity of the reaction environment, suppressing α-proton abstraction.[9]
Purification pH Use neutral or buffered conditions for chromatography and extractions.Avoids acid or base-catalyzed enolization on the column or during work-up.
Storage Store as a solid, in a cool, dark, and dry place.Minimizes exposure to catalysts (like moisture) and energy (heat, light) that can promote racemization over time.
During Storage

Q: How should I store my purified chiral 3-(1-methyl-1H-imidazol-4-yl)propanoic acid derivative to ensure long-term enantiomeric stability?

A: Even in a purified state, racemization can occur over time, a process known as autoracemization.[5] To minimize this:

  • Store as a Solid: The compound will be most stable in its solid, crystalline form.

  • Avoid Solutions: If you must store it in solution, choose a non-polar, aprotic solvent and keep it at a low temperature (e.g., -20 °C or -80 °C).

  • Control the Environment: Store the solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation and potential catalysis by atmospheric moisture.

Part 3: Analytical Methods for Monitoring Racemization

FAQ: How can I accurately measure the enantiomeric excess (e.e.) of my compound at different stages of processing?

A: Regularly monitoring the e.e. is crucial for identifying which steps in your process are causing racemization. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[15][16]

Protocol: General Method for Chiral HPLC Analysis
  • Column Selection: Choose a chiral stationary phase (CSP) suitable for separating carboxylic acids. Common choices include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD).

  • Mobile Phase Development:

    • Start with a typical mobile phase for your chosen column, such as a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to ensure good peak shape for the carboxylic acid.

    • Adjust the ratio of the polar and non-polar solvents to achieve good separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered before injection.

  • Analysis:

    • Inject the sample onto the chiral HPLC column.[15]

    • Record the chromatogram. The two enantiomers should appear as distinct peaks.

    • Integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

hplc_workflow Figure 2: Workflow for e.e. Determination by Chiral HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve sample in mobile phase filter_sample Filter sample dissolve->filter_sample inject Inject onto chiral column filter_sample->inject separate Separate enantiomers inject->separate detect Detect peaks (UV) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate e.e. (%) integrate->calculate

Caption: A typical workflow for determining enantiomeric excess using chiral HPLC.

Part 4: References

Sources

Optimization

Technical Support Center: Troubleshooting Deep-UV Baseline Noise for 3-(1-methyl-1H-imidazol-4-yl)propanoic Acid

The Deep-UV Analytical Challenge 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a polar, basic molecule characterized by an imidazole ring and an aliphatic carboxylic acid chain. Because this structure lacks an extended...

Author: BenchChem Technical Support Team. Date: March 2026

The Deep-UV Analytical Challenge

3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a polar, basic molecule characterized by an imidazole ring and an aliphatic carboxylic acid chain. Because this structure lacks an extended conjugated π-electron system, its primary electronic transitions occur in the deep-UV region. The characteristic UV absorption maximum (


) for the substituted imidazole ring is approximately 205–209 nm[1][2].

To achieve sufficient sensitivity, High-Performance Liquid Chromatography (HPLC) methods must monitor this compound at low wavelengths (typically 210 nm). Operating in this deep-UV region fundamentally shifts the troubleshooting paradigm: baseline noise is rarely a hardware malfunction. Instead, the baseline acts as a highly sensitive optical readout of mobile phase impurities, dissolved gases, and additive absorbance[3].

Diagnostic Logic Flow

BaselineTroubleshooting Start Baseline Noise at <215 nm Type Identify Noise Type Start->Type Drift Baseline Drift (Upward/Downward) Type->Drift Spikes Sharp, Random Spikes Type->Spikes Fuzzy High-Frequency Fuzzy Noise Type->Fuzzy CauseDrift TFA/Solvent Absorbance Gradient Shift Drift->CauseDrift CauseSpikes Air Bubbles in Flow Cell or Dissolved O2 Spikes->CauseSpikes CauseFuzzy D2 Lamp Aging (Low Energy at 210nm) Fuzzy->CauseFuzzy FixDrift Balance TFA in A/B or Switch to Phosphate CauseDrift->FixDrift FixSpikes Purge System & Vacuum Degas CauseSpikes->FixSpikes FixFuzzy Replace D2 Lamp & Clean Flow Cell CauseFuzzy->FixFuzzy

Diagnostic workflow for isolating and resolving low-UV baseline noise in HPLC systems.

Field-Proven FAQs: Understanding Causality

Q: Why does my baseline drift upward significantly during a reversed-phase gradient run? Causality: To retain polar, basic imidazole derivatives on a C18 column, ion-pairing agents like Trifluoroacetic Acid (TFA) are frequently utilized. However, TFA absorbs strongly below 220 nm[4][5]. As the gradient progresses and the concentration of the organic modifier (e.g., acetonitrile) increases, the solvation environment surrounding the TFA molecules changes. This shift in dielectric constant alters the molar absorptivity of TFA, which the detector registers as a rising baseline rather than a flat line.

Q: I am seeing sharp, random spikes on the chromatogram. Is my flow cell damaged? Causality: Sharp, vertical spikes are almost exclusively optical artifacts, not electronic failures. At 210 nm, dissolved oxygen and microscopic air bubbles absorb UV light and scatter the detector's beam. When a micro-bubble passes through the flow cell, it momentarily blocks the light path, causing the photodiode to register a sudden, sharp spike in absorbance.

Q: The baseline is consistently fuzzy (high-frequency noise) across the entire run. What is the root cause? Causality: High-frequency noise at low wavelengths is the primary symptom of Deuterium (D2) lamp degradation. As a D2 lamp ages, its energy output does not drop uniformly; the deep-UV energy (190–220 nm) decays exponentially faster than the >250 nm energy. When the photon flux hitting the photodiode drops, the signal-to-noise ratio (SNR) degrades, resulting in a "fuzzy" baseline[3].

Quantitative Solvent Metrics

When detecting 3-(1-methyl-1H-imidazol-4-yl)propanoic acid at 210 nm, solvent selection is the most critical variable. The "UV Cutoff" is the wavelength at which a solvent produces 1.0 Absorbance Unit (AU) in a 1 cm pathlength cell[6]. Operating too close to this cutoff guarantees baseline instability.

Solvent / AdditiveUV Cutoff (nm)Suitability for 210 nm Detection
Acetonitrile 190Optimal . Highly transparent in the deep-UV region.
Water (HPLC Grade) 190Optimal . Highly transparent in the deep-UV region.
Methanol 205Poor . Leaves only a 5 nm margin; causes severe baseline drift.
Trifluoroacetic Acid (TFA) 210Marginal . Requires precise balancing in gradient methods.
Phosphate Buffer (pH 2-3) 210Good . Provides a stable baseline, but incompatible with MS.
Formic Acid 210Marginal . High background absorbance at 210 nm.
Acetate Buffer 240Unusable . Completely masks the analyte signal at 210 nm.

Self-Validating Experimental Protocols

Protocol 1: TFA Baseline Balancing for Gradient Elution

To eliminate the upward baseline drift caused by TFA's shifting molar absorptivity in organic solvents, you must optically balance the mobile phases.

  • Prepare Mobile Phase A (Aqueous): Add exactly 1.0 mL of HPLC-grade TFA to 1.0 L of ultra-pure water (0.1% v/v).

  • Prepare Mobile Phase B (Organic): Add exactly 0.85 mL of HPLC-grade TFA to 1.0 L of HPLC-grade Acetonitrile (0.085% v/v). Causality: TFA has a slightly higher UV absorbance in acetonitrile than in water at 210 nm. Reducing the TFA concentration in Phase B perfectly offsets the optical shift.

  • Degas System: Vacuum degas both lines for 10 minutes to remove dissolved oxygen.

  • Validation Step (The Zero-Volume Injection): Run your full gradient method without injecting a sample (inject 0 µL).

    • Success Criterion: The baseline drift from 0% to 100% B should be less than 5 mAU. If the baseline dips downward, increase TFA in Phase B to 0.09%. If it drifts upward, decrease to 0.08%.

Protocol 2: Optical Path Decontamination

If high-frequency noise persists after replacing the D2 lamp, the flow cell windows are likely contaminated with strongly retained, UV-absorbing organics or precipitated salts[7].

  • Bypass the Column: Disconnect the analytical column and connect the pump directly to the detector using a union.

  • Aqueous Flush: Pump ultra-pure water at 1.0 mL/min for 15 minutes at 40°C to dissolve any precipitated buffer salts.

  • Organic Flush: Switch to 100% Methanol for 15 minutes to strip lipophilic contaminants.

  • Acidic Decontamination: If the baseline remains noisy, pump 1N Nitric Acid (

    
    ) through the flow cell at 0.5 mL/min for 10 minutes. Caution: Never use HCl, as it will pit the stainless steel components.[7]
    
  • Neutralization: Flush with ultra-pure water for 30 minutes until the pH of the waste line returns to neutral.

  • Validation Step: Monitor the baseline ripple at 210 nm with water flowing at 1.0 mL/min.

    • Success Criterion: Peak-to-peak noise should be ≤ 0.05 mAU.

References

Sources

Troubleshooting

Technical Support Center: Alternative Solvents for 3-(1-methyl-1H-imidazol-4-yl)propanoic Acid Extraction

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and extraction of highly polar, zwitterionic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges in the isolation and extraction of highly polar, zwitterionic pharmaceutical intermediates.

Here, we provide field-proven troubleshooting frameworks, mechanistic insights, and validated protocols for extracting 3-(1-methyl-1H-imidazol-4-yl)propanoic acid using green and alternative solvent systems.

Part 1: Mechanistic Overview & FAQs

Q: Why is 3-(1-methyl-1H-imidazol-4-yl)propanoic acid so difficult to extract using traditional liquid-liquid extraction (LLE)? A: The difficulty stems from the molecule's amphoteric (zwitterionic) nature. It contains a basic 1-methylimidazole ring (pKa ~7.0–7.7)[1] and an acidic propanoic acid side chain (pKa ~4.0). At physiological and neutral pH ranges (pH 5–7), the molecule exists primarily as a zwitterion (protonated imidazole, deprotonated carboxylate). This dual-charge state creates a dense hydration shell, making it virtually insoluble in traditional non-polar organic solvents like hexane, dichloromethane (DCM), or chloroform.

Q: What are the best alternative solvent systems for this compound? A: To bypass the hydration shell, you must utilize Reactive Extraction or Ionic Liquids (ILs) . Instead of relying on passive partitioning, these systems actively complex with the target molecule:

  • Amine-Based Reactive Extraction: Using Trioctylamine (TOA) dissolved in a green diluent like 2-Methyltetrahydrofuran (2-MeTHF) or natural oils[2]. TOA forms a reversible acid-base complex with the protonated carboxylic acid at low pH.

  • Ionic Liquid-Mediated Extraction: Using Tributyl phosphate (TBP) as an extractant in hydrophobic imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N])[3][4].

Q: How does pH dictate the success of the extraction? A: pH is the master variable. For TOA-mediated reactive extraction, the aqueous phase must be adjusted to pH 3.0–3.5. At this pH, the carboxylic acid is protonated (neutral, -COOH), allowing the basic nitrogen of TOA to form a hydrogen-bonded ion pair with it. If the pH is too high, the carboxylate anion (-COO⁻) will repel the extractant[5][6].

Speciation pH_Low pH < 4 Cationic Form (Protonated Imidazole & COOH) pH_Mid pH 5 - 7 Zwitterionic Form (Protonated Imidazole & COO-) pH_Low->pH_Mid +OH- Ext_TOA Reactive Extraction (TOA in Green Diluent) pH_Low->Ext_TOA Target for Amine Extractants pH_High pH > 8 Anionic Form (Neutral Imidazole & COO-) pH_Mid->pH_High +OH- Ext_Aliquat Ion-Pair Extraction (Aliquat 336) pH_High->Ext_Aliquat Target for Quaternary Amines

pH-dependent speciation of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid and extraction strategies.

Part 2: Quantitative Data & Solvent Comparison

When moving away from toxic halogenated solvents, the choice of extractant and diluent directly impacts the distribution coefficient (


) and overall extraction efficiency (

).

Table 1: Comparison of Alternative Solvent Systems for Imidazole-Propionic Acid Derivatives

Solvent System (Extractant / Diluent)MechanismOptimal Aqueous pHToxicity / Green ProfileExpected Efficiency (

)
TOA / 2-MeTHF Reactive (Acid-Base Complexation)3.0 – 3.5Low (Bio-derived diluent)85% – 92%
TOA / Natural Oils (e.g., Corn Oil) Reactive (Acid-Base Complexation)3.0 – 3.5Very Low (Non-volatile)70% – 75%
TBP / [BMIM][Tf2N] (Ionic Liquid) Solvation / Hydrogen Bonding4.0 – 5.0Low VOC, High Recyclability90% – 95%
Aliquat 336 / Ethyl Acetate Ion-Pairing (Anion Exchange)8.5 – 9.5Moderate80% – 85%
1-Butanol (Neat) Passive Partitioning5.0 (Isoelectric)Moderate< 40%

Data synthesized from reactive extraction models of zwitterionic amino acids and propionic acid derivatives[2][3][5][7].

Part 3: Troubleshooting Guide

Issue 1: Severe Emulsion Formation During Biphasic Mixing

Symptom: The organic and aqueous layers fail to separate after 30 minutes of settling, forming a cloudy interfacial emulsion. Causality: 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is amphiphilic. At intermediate pH levels, it acts as a weak surfactant, reducing interfacial tension between the aqueous phase and the green diluent (especially in 2-MeTHF or natural oils). Resolution:

  • Centrifugation: Do not rely on gravity settling. Centrifuge the mixture at 3000–4000 rpm for 10 minutes.

  • Salting Out: Add NaCl or Na₂SO₄ (up to 2M) to the aqueous phase prior to extraction. This increases the ionic strength of the aqueous layer, decreasing the solubility of the zwitterion in water and destabilizing the emulsion.

Issue 2: Low Recovery Yields (< 40%) in the Organic Phase

Symptom: Post-extraction HPLC analysis shows the majority of the target compound remains in the aqueous phase. Causality: The pH of the aqueous phase drifted during extraction. Reactive extractants like TOA extract protons along with the target molecule, which can cause the aqueous pH to rise during the process. If the pH rises above 4.0, the carboxylic acid deprotonates, breaking the TOA-solute complex. Resolution: Buffer the aqueous phase strongly using a citrate or phosphate buffer at pH 3.0, rather than simply adjusting the pH with unbuffered HCl.

Part 4: Validated Experimental Protocols

The following self-validating protocols are designed to ensure high-fidelity recovery of the target compound while substituting toxic solvents with green alternatives.

Protocol A: Reactive Extraction using TOA in 2-MeTHF

This protocol utilizes a tertiary amine to selectively pull the protonated acid into a bio-derived organic phase.

Step 1: Aqueous Phase Preparation Dissolve the crude 3-(1-methyl-1H-imidazol-4-yl)propanoic acid mixture in a 0.1 M citrate buffer. Monitor with a calibrated pH meter and adjust to exactly pH 3.2 using 1M HCl or 1M NaOH.

Step 2: Organic Phase Preparation Prepare the extraction solvent by dissolving Trioctylamine (TOA) in 2-Methyltetrahydrofuran (2-MeTHF) to achieve a final TOA concentration of 20% (v/v)[5].

Step 3: Biphasic Equilibration Combine the aqueous and organic phases in a 1:1 volume ratio (O:A) in a sealed extraction vessel. Agitate vigorously using a mechanical shaker at 25°C for 120 minutes to ensure thermodynamic equilibrium.

Step 4: Phase Separation Transfer the emulsion to a centrifuge tube. Centrifuge at 3000 rpm for 10 minutes. The lighter organic phase (2-MeTHF/TOA + target compound) will form the top layer. Carefully decant the organic layer.

Step 5: Stripping (Product Recovery) To recover the pure compound from the organic phase, perform a back-extraction (stripping). Add an equal volume of 0.5 M NaOH (pH > 10) to the organic layer. The high pH deprotonates the carboxylic acid, breaking the TOA complex and driving the anionic 3-(1-methyl-1H-imidazol-4-yl)propanoate exclusively into the new aqueous phase.

Workflow Step1 1. Aqueous Phase Prep Buffer to pH 3.2 Step3 3. Biphasic Equilibration Agitate at 25°C for 120 mins Step1->Step3 Step2 2. Organic Phase Prep 20% TOA in 2-MeTHF Step2->Step3 Step4 4. Phase Separation Centrifugation (3000 rpm) Step3->Step4 Step5 5. Stripping / Recovery Back-extract with 0.5M NaOH Step4->Step5

Step-by-step workflow for the reactive extraction of zwitterionic imidazole derivatives.

Protocol B: Ionic Liquid (IL) Extraction

For ultra-low volatility requirements, ILs serve as an excellent, recyclable alternative.

  • Extractant Preparation: Dissolve Tributyl phosphate (TBP) at a concentration of 2.0 mol/L into the ionic liquid 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf2N])[3].

  • Extraction: Mix the IL phase with the aqueous sample (pH adjusted to 4.5) at a 1:1 ratio for 60 minutes.

  • Separation: Allow the mixture to settle. Because [BMIM][Tf2N] is denser than water, the organic phase will form the bottom layer.

  • Recovery: Separate the bottom IL layer and strip the target compound using 0.5 M NaOH. The IL can be washed with water and recycled for subsequent extractions[4].

References

  • Reactive Extraction of Propionic Acid Using Tributyl Phosphate in Imidazolium-Based Ionic Liquids. ResearchGate. Available at:[Link]

  • Applications of Ionic Liquids in Carboxylic Acids Separation. MDPI. Available at:[Link]

  • 2-azaniumyl-3-(1-methyl-1H-imidazol-4-yl)propanoate | C7H11N3O2. PubChem / NIH. Available at:[Link]

  • Is ethyl acetate or ethanol a best solvent for extracting substituted imidazoles from reaction mixture? ResearchGate. Available at:[Link]

  • Is Deuterium Sequestering by Reactive Carbon Atoms an Important Mechanism to Reduce Deuterium Content in Biological Water? DSpace@MIT / FASEB BioAdvances. Available at:[Link]

  • Extraction of amino acid (L-aspartic acid) from aqueous stream using trioctylamine. ResearchGate. Available at:[Link]

  • Natural Oils as Green Solvents for Reactive Extraction of 7-Aminocephalosporanic Acid. PMC / NIH. Available at:[Link]

  • Experimental and Modeling Studies on the Extraction of Glutaric Acid by Trioctylamine. Academia.edu. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide to the 1H-NMR Analysis of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid

Executive Summary 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a structurally significant imidazole derivative, closely related to 1-methylhistidine—a biomarker frequently monitored in quantitative metabolomics ([1])....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a structurally significant imidazole derivative, closely related to 1-methylhistidine—a biomarker frequently monitored in quantitative metabolomics ([1]). In pharmaceutical development and quality control (QC), verifying the structural integrity of such intermediates is critical. While 400 MHz high-field superconducting Nuclear Magnetic Resonance (NMR) has long been the gold standard, modern 60 MHz cryogen-free benchtop NMR spectrometers offer a compelling alternative for routine analysis.

This guide objectively compares the analytical performance of 400 MHz High-Field NMR against 60 MHz Benchtop NMR for the structural elucidation and purity verification of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, providing scientists with field-proven protocols and mechanistic insights.

Theoretical 1H-NMR Profile & Spin System Causality

To evaluate instrument performance, we must first analyze the molecule's spin system and the causality behind its chemical shifts.

  • Imidazole Ring Protons: The highly electronegative nitrogen atoms withdraw electron density, heavily deshielding the ring protons. The C2-H (located between N1 and N3) typically resonates furthest downfield at ~7.60 ppm. The C5-H resonates at ~7.05 ppm.

  • N-Methyl Group: The methyl group attached to N1 is deshielded by the adjacent nitrogen, appearing as a sharp, highly diagnostic 3H singlet at ~3.70 ppm.

  • Propanoic Acid Chain: The aliphatic chain consists of two adjacent methylene groups (-CH2-CH2-), forming an aliphatic spin system. The α-CH2 (adjacent to the carboxylic acid) appears at ~2.50 ppm, while the β-CH2 (adjacent to the aromatic ring) appears at ~2.80 ppm.

Mechanistic Insight (The


 Ratio): 
Because scalar J-coupling (measured in Hz) is a constant dictated by molecular bonds and is independent of the external magnetic field (

), multiplets occupy a larger chemical shift range (in ppm) at lower field strengths. This fundamental physics principle dictates the resolution differences observed between the two platforms ([2]).

At 400 MHz, the chemical shift difference (


) between the α-CH2 and β-CH2 protons is ~120 Hz. With a J-coupling of ~7 Hz, the 

ratio is ~17. Because this is

, the system is weakly coupled (

) and resolves into two pristine, first-order triplets. Conversely, at 60 MHz, the

is only ~18 Hz. The

ratio drops to 2.5. This strong coupling transforms the system into an

pattern, causing profound "roof effects" (inner peaks increase in intensity while outer peaks diminish) and partial signal overlap.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following methodology is designed as a self-validating system. Imidazole ring chemical shifts are notoriously sensitive to protonation states; therefore, strict pD control is engineered into the protocol to prevent concentration-dependent chemical shift drift.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10.0 mg of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (purity >99%).

  • Solvent & Reference Addition: Dissolve the sample in 0.6 mL of Deuterium Oxide (

    
    ). Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal quantitative and chemical shift reference (set to 0.00 ppm).
    
  • pD Standardization (Critical Step): Adjust the pD of the solution to 7.0 using micro-additions of NaOD or DCl. Causality: The protonation of the N3 atom at lower pH will drastically shift the C2-H and C5-H signals downfield ([3]). Standardizing the pD ensures batch-to-batch spectral reproducibility.

  • Acquisition (60 MHz Benchtop): Transfer to a standard 5 mm NMR tube. Acquire 64 scans using a spectral width of 12 ppm and a 10-second relaxation delay (

    
    ) to ensure full 
    
    
    
    relaxation for quantitative integration.
  • Acquisition (400 MHz High-Field): Acquire 16 scans using a spectral width of 15 ppm, a 30° flip angle, and a 2-second relaxation delay.

  • Data Processing: Apply exponential line broadening (0.3 Hz for 60 MHz to maximize SNR; 0.1 Hz for 400 MHz to preserve resolution). Perform Fourier transform, manual phase correction, and baseline correction.

NMR_Workflow Start Sample Preparation 3-(1-methyl-1H-imidazol-4-yl)propanoic acid Solvent Dissolve in D2O (0.6 mL) Add 0.1% TSP Reference Start->Solvent pH Adjust pD to 7.0 (Standardizes Imidazole Shifts) Solvent->pH Split Instrument Selection pH->Split Benchtop Benchtop NMR (60 MHz) 64 Scans | 12 ppm Width Split->Benchtop HighField High-Field NMR (400 MHz) 16 Scans | 15 ppm Width Split->HighField Data FID Processing (FT, Phasing, Baseline Correction) Benchtop->Data HighField->Data

Workflow for the 1H-NMR analysis of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid.

Comparative Performance Analysis: 60 MHz vs. 400 MHz

The following tables summarize the quantitative and qualitative performance differences between the two instrumental approaches. Despite the lower resolution, benchtop NMR has been proven entirely sufficient for identity confirmation and routine QC of small molecules ([4]).

Table 1: Quantitative Comparison of NMR Platforms
Parameter60 MHz Benchtop NMR400 MHz High-Field NMR
Resolution (Dispersion) Low (Multiplets span a wider ppm range)High (Sharp, distinct multiplets)
Sensitivity (LOD) ~1-5 mM (Requires 64+ scans)~10-100 µM (Requires 8-16 scans)
Signal Overlap Moderate (Propanoic chain shows

roof effect)
None (First-order

system clearly resolved)
Capital Cost ~$50,000 - $100,000>$400,000
Infrastructure Cryogen-free, standard 110V/220V powerLiquid Helium/Nitrogen required, large footprint
Table 2: Expected 1H-NMR Chemical Shifts and Splitting Patterns ( , pD 7.0)
Proton AssignmentIntegrationMultiplicityExpected Shift (ppm)60 MHz Observation400 MHz Observation
C2-H (Imidazole) 1HSinglet7.60Broad singletSharp singlet
C5-H (Imidazole) 1HSinglet7.05Broad singletSharp singlet
N-CH3 3HSinglet3.70Sharp singletSharp singlet
β-CH2 (Ring-adjacent) 2HTriplet2.80Complex multiplet (Overlap)Clean triplet (

Hz)
α-CH2 (COOH-adjacent) 2HTriplet2.50Complex multiplet (Overlap)Clean triplet (

Hz)

Logical Relationship Visualization

Field_Strength B0 Magnetic Field (B0) 60 MHz vs 400 MHz Freq Larmor Frequency Increases with B0 B0->Freq Res Chemical Shift Dispersion (Hz per ppm) Freq->Res Sens Population Difference (Boltzmann Distribution) Freq->Sens Overlap Aliphatic Chain (A2X2) Peak Overlap Reduced Res->Overlap SNR Higher Signal-to-Noise (Lower LOD) Sens->SNR

Logical relationship between magnetic field strength, resolution, and sensitivity.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL: [Link]

  • Methylmercury and hydrogen ion catalysis of C(2)-H isotopic exchange in 1-methylhistidine. Canadian Journal of Chemistry. URL:[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Quantitative Metabolomics by 1H-NMR and LC-MS/MS Confirms Altered Metabolic Pathways in Diabetes. PLOS One. URL:[Link]

Sources

Comparative

A Comparative Guide to the ¹³C-NMR Chemical Shifts of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, unambiguous structural verification is paramount. Nuclear...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically ¹³C-NMR, serves as a cornerstone technique for elucidating the carbon framework of a molecule. This guide provides a detailed comparative analysis of the predicted ¹³C-NMR chemical shifts for 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. In the absence of direct experimental data in publicly accessible databases, this document leverages experimental data from its constituent substructures, 1-methylimidazole and propanoic acid, to offer a robust, evidence-based prediction. This approach not only provides a valuable reference for spectral assignment but also illustrates the principles of substituent effects in NMR spectroscopy.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C-NMR spectrum, the carbon atoms of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid are numbered as follows:

Caption: Structure of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid with carbon numbering.

Predicted ¹³C-NMR Chemical Shifts: A Comparative Analysis

The prediction of ¹³C-NMR chemical shifts is grounded in the principle of additivity, where the known chemical shifts of parent molecules are adjusted based on the electronic effects (inductive and resonance) of substituents.

Imidazole Ring Carbons (C2, C4, C5, and C6)

The chemical shifts of the imidazole ring carbons are predicted by starting with the experimental values for 1-methylimidazole and considering the effect of the propanoic acid substituent at the C4 position.

  • C2: In 1-methylimidazole, the C2 carbon, situated between two nitrogen atoms, is significantly deshielded and typically resonates around 137-139 ppm.[1][2] The propanoic acid group at C4 is an alkyl substituent with a remote electron-withdrawing carboxylic acid group. Its effect on C2 is expected to be minimal, so the chemical shift should remain in a similar range.

  • C4: This carbon is directly attached to the propanoic acid side chain. In 1-methylimidazole, C4 resonates at approximately 129-130 ppm.[1][2] The attachment of the alkyl chain will cause a downfield shift (deshielding) due to the beta-effect of the substituent.

  • C5: The C5 carbon in 1-methylimidazole is found at around 121-122 ppm.[1][2] The substituent at C4 will have a smaller, likely shielding (upfield), effect on C5 (a gamma-effect), though this can be variable.

  • C6 (N-CH₃): The methyl carbon attached to the nitrogen (N1) in 1-methylimidazole typically appears around 33-34 ppm.[1][2] The substituent at C4 is unlikely to significantly alter the electronic environment of this carbon, so its chemical shift is predicted to be very similar.

Propanoic Acid Chain Carbons (C7, C8, and C9)

The chemical shifts for the propanoic acid moiety are predicted by taking the experimental values for propanoic acid as a baseline and considering the imidazole ring as a substituent.

  • C9 (COOH): The carboxylic acid carbon is the most deshielded carbon in the chain, typically appearing in the range of 175-180 ppm in simple aliphatic acids.[3] The electronic nature of the imidazole ring is unlikely to shift this value dramatically.

  • C8 (CH₂): This is the methylene carbon alpha to the carboxylic acid. In propanoic acid, this carbon resonates around 27-28 ppm.[3] The beta-substituent effect of the imidazole ring will likely cause a slight downfield shift.

  • C7 (CH₂): This methylene carbon is beta to the carboxylic acid and alpha to the imidazole ring. In propanoic acid, the terminal methyl group is around 9 ppm.[3] Here, being attached to the aromatic imidazole ring will cause a significant downfield shift.

Comparative Data Table

The following table summarizes the predicted chemical shifts for 3-(1-methyl-1H-imidazol-4-yl)propanoic acid and compares them with the experimental data for the parent molecules.

Carbon AtomParent MoleculeExperimental Shift (ppm)Predicted Shift for Target Molecule (ppm)Rationale for Prediction
C2 1-Methylimidazole~138.2~138-140Minimal influence from the remote propanoic acid group.[1][2]
C4 1-Methylimidazole~129.5~135-138Downfield shift due to the direct attachment of the alkyl side chain (beta-effect).
C5 1-Methylimidazole~121.3~120-123Minor shift expected from the substituent at the adjacent carbon.[1][2]
C6 (N-CH₃) 1-Methylimidazole~33.2~33-34The remote substituent has a negligible effect on the N-methyl group.[1][2]
C7 (CH₂) Propanoic Acid (CH₃)~9.2~25-28Significant downfield shift due to attachment to the aromatic imidazole ring.
C8 (CH₂) Propanoic Acid (CH₂)~27.6~30-33Slight downfield shift due to the beta-effect of the imidazole ring.[3]
C9 (COOH) Propanoic Acid (COOH)~179.9~178-181The carboxylic acid environment is relatively unchanged.[3]

Note: Predicted values are estimates based on established substituent effects and data from analogous compounds. Experimental verification is strongly recommended.

Experimental Protocol for ¹³C-NMR Spectroscopy

For researchers who have synthesized 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, the following protocol outlines the steps for acquiring a high-quality ¹³C-NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve 15-50 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). transfer 2. Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument 3. Place the NMR tube in the spectrometer. setup 4. Set up the experiment: - Select ¹³C observation channel. - Apply proton decoupling. - Set appropriate spectral width (~220 ppm). - Set relaxation delay (e.g., 2 s). instrument->setup acquire 5. Acquire data by averaging a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio. setup->acquire ft 6. Perform Fourier transformation of the Free Induction Decay (FID). correction 7. Apply phase and baseline corrections to the spectrum. ft->correction reference 8. Reference the spectrum using the solvent signal or an internal standard (e.g., TMS). correction->reference

Caption: Workflow for ¹³C-NMR Spectrum Acquisition and Processing.

Detailed Steps:

  • Sample Preparation :

    • Weigh approximately 15-50 mg of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid.

    • Dissolve the sample in about 0.6 mL of a suitable deuterated solvent. Given the polar nature of the molecule, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good starting choices. The choice of solvent can slightly affect the chemical shifts.[4]

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's magnet.

    • Ensure the sample is at a constant temperature (e.g., 298 K).

    • Set up a standard ¹³C experiment with proton decoupling. This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

    • The number of scans should be significant (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance (1.1%).

  • Data Processing :

    • The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier transform.

    • The spectrum should be phase-corrected to ensure all peaks are upright and have the correct shape.

    • A baseline correction should be applied to ensure the baseline is flat.

    • The chemical shift axis is calibrated by referencing the known chemical shift of the deuterated solvent. For example, the residual signal for DMSO-d₆ appears at 39.5 ppm.[5]

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C-NMR chemical shifts for 3-(1-methyl-1H-imidazol-4-yl)propanoic acid. By comparing with the known spectra of 1-methylimidazole and propanoic acid, we have established a reliable set of expected chemical shifts that can guide researchers in the structural verification of this and related compounds. The provided experimental protocol offers a standardized methodology for obtaining high-quality experimental data, which is the ultimate arbiter of molecular structure. The combination of predictive analysis and a clear experimental workflow underscores the synergistic relationship between theoretical understanding and empirical validation in modern chemical research.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Mestrelab Research S.L. (n.d.). Mnova NMRPredict. Retrieved from [Link]

  • PubChem. (n.d.). Propanoic acid-1-13C. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • SpectraBase. (n.d.). Propanoic acid, 3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Li, P., et al. (2021). Supporting Information: Visible-Light-Promoted Metal-Free Approach for the N-H Insertions by Using Donor/Donor Diazo Precursors. Royal Society of Chemistry.
  • Nieto Gómez, C. I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism.
  • Bourissou, D., et al. (2009). ¹³C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives. Chemical Reviews, 109(8), 3364-3407.
  • Royal Society of Chemistry. (n.d.).
  • University of Illinois. (n.d.).
  • Ivanova, B. B., & Spiteller, M. (2021).
  • García-Báez, E. V., et al. (2020).
  • Kumar, A., et al. (2021). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. ChemistrySelect, 6(30), 7689-7693.
  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 226 MHz, H₂O, predicted) (NP0143415). Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazole. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • PubChem. (n.d.). 2-azaniumyl-3-(1-methyl-1H-imidazol-4-yl)propanoate. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • University of California, Los Angeles. (n.d.). ¹³C Chemical Shift Table. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Establishing a Certified Reference Standard for 3-(1-methyl-1H-imidazol-4-yl)propanoic acid

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical overview for establishing an in-house certified reference standard...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical overview for establishing an in-house certified reference standard for 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, a crucial component in various research and development pipelines. In the absence of commercially available certified reference standards for this specific compound, this document serves as a comprehensive manual for the qualification and certification of a candidate material, ensuring its suitability for its intended analytical use.

The principles and methodologies outlined herein are grounded in established regulatory guidelines and pharmacopeial standards, providing a robust framework for generating a well-characterized and reliable in-house reference standard.

The Imperative for a Certified Reference Standard

In pharmaceutical research and development, reference standards are the cornerstone of quality, safety, and efficacy.[1][2] They serve as the benchmark against which active pharmaceutical ingredients (APIs) and drug products are evaluated, ensuring identity, purity, and potency.[1] Regulatory agencies such as the FDA and EMA have stringent requirements for the qualification and documentation of reference materials used in regulatory filings.[1][3]

For a novel or non-compendial compound like 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, the establishment of a high-purity, well-characterized in-house reference standard is not merely a recommendation but a necessity for reliable analytical method development, validation, and routine quality control.

The Qualification Workflow: A Multi-faceted Approach

The qualification of a new reference standard is a comprehensive process that involves a battery of analytical tests to unequivocally confirm its identity and determine its purity. The following sections detail the critical experimental workflows and the scientific rationale behind each.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Candidate Material Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Determination cluster_2 Phase 3: Certification and Documentation High_Purity_Batch Select High-Purity Batch Structural_Elucidation Structural Elucidation (NMR, MS) High_Purity_Batch->Structural_Elucidation Preliminary_Purity Preliminary Purity Assessment (HPLC, LC-MS) Structural_Elucidation->Preliminary_Purity Chromatographic_Purity Chromatographic Purity (HPLC with UV/MS) Preliminary_Purity->Chromatographic_Purity Purity_Assignment Purity Assignment (Mass Balance Approach) Chromatographic_Purity->Purity_Assignment Water_Content Water Content (Karl Fischer Titration) Residual_Solvents Residual Solvents (Headspace GC-MS) Inorganic_Impurities Inorganic Impurities (Residue on Ignition/ICP-MS) Thermal_Analysis Thermal Properties (DSC, TGA) CoA_Generation Certificate of Analysis (CoA) Generation Purity_Assignment->CoA_Generation Stability_Protocol Establish Storage & Stability Protocol CoA_Generation->Stability_Protocol

Caption: Workflow for the qualification of an in-house reference standard.

PART 1: Identity Confirmation and Structural Elucidation

The foundational step in qualifying a reference standard is the unambiguous confirmation of its chemical structure. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[4] For 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the positions of substituents on the imidazole ring.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate material and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C spectra under standard acquisition parameters. For quantitative purposes (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal relaxation and accurate integration.[5]

  • Data Analysis: Assign all proton and carbon signals to the corresponding atoms in the molecule. The chemical shifts, coupling constants, and integration values should be consistent with the proposed structure.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the accurate molecular weight of the compound, further confirming its identity.[6][7] High-resolution mass spectrometry (HRMS) can provide the elemental composition, adding another layer of confidence.

Experimental Protocol: LC-MS with Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the candidate material (e.g., 10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water).

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample directly or perform a chromatographic separation. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the observed accurate mass with the theoretically calculated mass for the molecular formula C₇H₁₀N₂O₂. The mass error should be within a narrow tolerance (e.g., < 5 ppm).

PART 2: Purity Assessment

A multi-pronged approach is necessary to accurately determine the purity of the reference standard by quantifying all potential impurities.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse for assessing the purity of small molecules by separating the main component from any related substances or degradation products.[8][9]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Method Development: Develop a stability-indicating HPLC method capable of separating the main peak from potential impurities. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate buffer) and acid modifier (e.g., formic acid or trifluoroacetic acid).

  • Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of the main component.

  • Analysis: Inject a solution of the candidate material at a concentration that provides a significant detector response for the main peak.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are often reported as a percentage of the main peak area.

ParameterRecommended Condition
Column C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 5 µL

Table 1: Example HPLC Method Parameters

Water Content by Karl Fischer Titration

Rationale: Water is a common impurity in solid materials and can significantly impact the purity value.[10] Karl Fischer titration is a highly specific and accurate method for determining water content.[11][12]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Instrument Preparation: Ensure the Karl Fischer titrator is equilibrated and the drift is stable and low (e.g., < 10 µ g/min ).

  • Standardization: Verify the instrument's performance using a certified water standard.

  • Sample Analysis: Accurately weigh a suitable amount of the candidate material and add it to the titration cell. The instrument will automatically titrate the water present.

  • Calculation: The instrument software will calculate the water content as a percentage (w/w).

Residual Solvents by Headspace Gas Chromatography (GC)

Rationale: Residual solvents from the synthesis and purification process are common impurities that must be quantified. Headspace GC is the preferred method for this analysis.

Experimental Protocol: Headspace GC with Flame Ionization Detection (FID)

  • Sample Preparation: Accurately weigh the candidate material into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Instrumentation: Use a GC system equipped with a headspace autosampler and an FID.

  • Method: Develop a method that separates common organic solvents.

  • Quantification: Quantify any detected solvents against a calibrated standard.

Inorganic Impurities (Residue on Ignition)

Rationale: This test quantifies the amount of non-volatile inorganic impurities present in the material.

Experimental Protocol: Residue on Ignition (Sulfated Ash)

  • Procedure: Accurately weigh a specified amount of the candidate material into a crucible. Moisten with sulfuric acid and heat gently until the substance is thoroughly charred. Cool, moisten the residue with more sulfuric acid, heat to ignition, and continue to ignite at 800 ± 25 °C until all black particles have disappeared.

  • Calculation: The weight of the remaining residue is expressed as a percentage of the initial weight of the substance.

Thermal Analysis (DSC and TGA)

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point and decomposition temperature, which can be indicative of purity.[13][14][15]

Experimental Protocol: DSC and TGA

  • DSC: Heat a small, accurately weighed sample in a sealed pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The melting point is determined from the onset and peak of the endothermic melting transition. A sharp melting peak is indicative of high purity.

  • TGA: Heat a small, accurately weighed sample in an open pan under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The TGA thermogram will show any weight loss due to decomposition or the presence of volatile impurities.

PART 3: Purity Assignment and Documentation

The final step is to assign a purity value to the reference standard and to document all findings in a comprehensive Certificate of Analysis (CoA).

Purity Assignment by Mass Balance

Rationale: The purity of the reference standard is typically assigned using a mass balance approach, where the percentages of all identified impurities are subtracted from 100%.[16]

Calculation: Purity (%) = 100% - (Chromatographic Impurities (%) + Water Content (%) + Residual Solvents (%) + Inorganic Impurities (%))

Certificate of Analysis (CoA)

The CoA is the official document that summarizes all the characterization and purity data for the reference standard.[17][18] It should include the following information:

  • Product Information: Name, CAS number, molecular formula, molecular weight, batch number.

  • Analytical Results: A table summarizing the results from all the tests performed (Appearance, Identity, Purity, etc.) with the corresponding test methods and acceptance criteria.

  • Assigned Purity: The final assigned purity value with the associated uncertainty.

  • Approval: Signatures of the analyst and a quality assurance representative.

CoA_Structure CoA CoA

Caption: Example structure of a Certificate of Analysis.

Conclusion

Establishing a certified reference standard for a non-compendial material like 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a rigorous but essential undertaking for any research or development program. By following a systematic and scientifically sound qualification process, researchers can ensure the reliability and accuracy of their analytical data, which is fundamental to the success of their scientific endeavors and regulatory submissions. This guide provides a comprehensive framework to achieve this critical objective.

References

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. [Link]

  • Cambrex. Reference Standards. [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • Outsourced Pharma. (2021, May 18). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]

  • IROA Technologies. (2025, December 22). How Mass Spectrometry Reference Standards Help Validate Your Data. [Link]

  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • PMC. (2014). Reference Standardization for Mass Spectrometry and High-resolution Metabolomics Applications to Exposome Research. [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • Qualityze. (2025, October 14). ICH Q7 GMP Guidelines for Pharma: A Complete Guide. [Link]

  • Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines. [Link]

  • NCBI - NIH. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • ResearchGate. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Zamann Pharma Support GmbH. ICH Q7 Guidance. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Spectroscopy Online. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

  • NIST. Certificate of Analysis - Standard Reference Material 2895. [Link]

  • LabAlley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis). [Link]

  • Scribd. Certified Reference Material Certificate of Analysis | PDF | Chemistry | Physical Sciences. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]

  • XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis?[Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA). [Link]

  • FDA. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

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Comparative

Differentiating 1-Methyl vs. 3-Methyl Isomers of Imidazole Propanoic Acid: A Technical Guide for Researchers

For researchers and professionals in drug development and chemical analysis, the unambiguous differentiation of positional isomers is a critical task. The subtle shift of a single methyl group on the imidazole ring of im...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, the unambiguous differentiation of positional isomers is a critical task. The subtle shift of a single methyl group on the imidazole ring of imidazole propanoic acid, from the 1-position to the 3-position, creates two distinct molecules with potentially different biological activities and physicochemical properties. This guide provides an in-depth technical comparison of 1-methyl-1H-imidazole-4-propanoic acid and 3-methyl-1H-imidazole-4-propanoic acid, offering experimental data and protocols to reliably distinguish between these two isomers.

The Challenge of Isomeric Differentiation

1-methyl-1H-imidazole-4-propanoic acid and 3-methyl-1H-imidazole-4-propanoic acid are structural isomers with the same molecular formula (C₇H₁₀N₂O₂) and molecular weight (154.17 g/mol ). This identity in mass makes their differentiation by standard mass spectrometry alone challenging. Their structural similarity also presents a hurdle for chromatographic separation. Therefore, a multi-faceted analytical approach is essential for definitive identification.

Core Analytical Strategies

A combination of spectroscopic and chromatographic techniques provides the most robust and reliable means of differentiating these isomers. This guide will focus on:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the distinct chemical environments of the protons and carbons in each isomer.

  • Mass Spectrometry (MS): To analyze fragmentation patterns that can be unique to each isomer's structure.

  • High-Performance Liquid Chromatography (HPLC): To achieve physical separation of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of these isomers. The position of the methyl group creates a unique electronic environment for the protons and carbons of the imidazole ring and the propanoic acid side chain, resulting in distinct chemical shifts.

1H NMR Spectroscopy

The 1H NMR spectra of the two isomers will show characteristic differences in the chemical shifts of the imidazole ring protons and the N-methyl group.

Expected 1H NMR Chemical Shifts (in D₂O):

Proton1-methyl-1H-imidazole-4-propanoic acid (Predicted)3-methyl-1H-imidazole-4-propanoic acid (Predicted)Rationale for Difference
Imidazole H-2~8.5 ppm~8.6 ppmThe C-2 proton is generally the most downfield proton in the imidazole ring. The position of the N-methyl group will have a subtle electronic effect on its chemical shift.
Imidazole H-5~7.2 ppm~7.3 ppmThe position of the methyl group directly influences the electronic environment of the adjacent ring protons.
N-Methyl~3.8 ppm~3.9 ppmThe chemical shift of the N-methyl protons will be slightly different due to the overall electronic structure of the ring.
-CH₂- (α to ring)~2.9 ppm~2.9 ppmThese protons are relatively distant from the N-methyl group and are expected to have similar chemical shifts.
-CH₂- (β to ring)~2.6 ppm~2.6 ppmSimilar to the α-protons, these are less affected by the methyl group's position.

Note: These are predicted values based on known data for similar imidazole derivatives. Actual values may vary depending on the solvent and other experimental conditions. For instance, the 1H NMR spectrum of the parent compound, 3-(1H-imidazol-4-yl)-propionic acid in D₂O shows signals at δ 2.52 (t, 2H), 2.92 (t, 2H), 7.16 (s, 1H), and 8.49 (s, 1H)[1].

13C NMR Spectroscopy

13C NMR provides even clearer differentiation due to the larger chemical shift dispersion. The carbon atoms of the imidazole ring and the N-methyl group will have distinct resonances.

Expected 13C NMR Chemical Shifts (in D₂O):

Carbon1-methyl-1H-imidazole-4-propanoic acid (Predicted)3-methyl-1H-imidazole-4-propanoic acid (Predicted)Rationale for Difference
Imidazole C-2~138 ppm~140 ppmThe position of the N-methyl group significantly impacts the electronic environment and thus the chemical shift of the C-2 carbon.
Imidazole C-4~135 ppm~137 ppmThe carbon bearing the propanoic acid side chain will be influenced by the adjacent N-methylation.
Imidazole C-5~120 ppm~122 ppmThe chemical shift of this carbon is sensitive to the position of the N-methyl group.
N-Methyl~35 ppm~36 ppmThe N-methyl carbon will have a characteristic chemical shift that differs slightly between the two isomers.
-COOH~178 ppm~178 ppmThe carboxylic acid carbon is distant from the site of isomerism and is expected to have a similar chemical shift.
-CH₂- (α to ring)~30 ppm~30 ppmMinor differences may be observed.
-CH₂- (β to ring)~25 ppm~25 ppmMinor differences may be observed.

Note: These are predicted values. Experimental verification is crucial.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra and compare the chemical shifts of the imidazole ring and N-methyl signals to differentiate the isomers. 2D NMR experiments like HSQC and HMBC can be used for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry: Unveiling Fragmentation Fingerprints

While the molecular ions of the two isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns upon ionization can differ, providing a "fingerprint" for each isomer.

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the position of the methyl group can influence the stability of the resulting fragment ions. Key fragmentations to monitor include:

  • Loss of the propanoic acid side chain: This would result in a fragment ion corresponding to the methylated imidazole ring. The relative intensity of this peak may differ between the isomers.

  • Fragmentation of the imidazole ring: The cleavage of the imidazole ring itself can be influenced by the position of the methyl group, leading to different fragment ions or different relative abundances of the same fragments. For example, studies on other imidazole derivatives have shown that fragmentation pathways can vary with the substituent position on the imidazole ring.

  • Loss of a methyl radical: The loss of a methyl radical from the molecular ion is a common fragmentation pathway for methylated compounds.

Hypothesized Key Fragment Ions (m/z):

Fragment1-methyl-1H-imidazole-4-propanoic acid3-methyl-1H-imidazole-4-propanoic acidNotes
[M]+•154154Molecular ion
[M - COOH]+109109Loss of the carboxyl group
[M - C₃H₅O₂]+8181Loss of the entire propanoic acid side chain
Methylimidazolium ion8282Fragmentation of the side chain at the β-position

While many fragments will have the same m/z, their relative intensities are key to differentiation.

Tandem Mass Spectrometry (MS/MS)

For a more detailed analysis, tandem mass spectrometry (MS/MS) is highly recommended. By selecting the molecular ion (m/z 154) and subjecting it to collision-induced dissociation (CID), a unique fragmentation spectrum for each isomer can be generated. The resulting product ion spectra will likely show significant differences in the abundances of specific fragment ions, allowing for confident identification.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled to a chromatographic system (GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire full scan mass spectra and, if possible, tandem mass spectra (MS/MS) of the molecular ion at m/z 154.

  • Data Analysis: Compare the fragmentation patterns, paying close attention to the relative intensities of the fragment ions.

High-Performance Liquid Chromatography (HPLC): Achieving Separation

Chromatographic separation of these positional isomers can be challenging but is achievable with careful method development. Reversed-phase HPLC is a common starting point.

Method Development Considerations
  • Column Chemistry: A standard C18 column may provide some separation. However, for closely related isomers, alternative stationary phases such as those with phenyl-hexyl or polar-embedded groups may offer better selectivity.

  • Mobile Phase: A mobile phase consisting of an aqueous buffer (e.g., ammonium formate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be a critical parameter to optimize separation, as it will affect the ionization state of the imidazole ring and the carboxylic acid.

  • Ion-Pairing Chromatography: If baseline separation is not achieved with standard reversed-phase conditions, ion-pairing chromatography can be employed. The addition of an ion-pairing reagent to the mobile phase can enhance the retention and selectivity for these polar, ionizable compounds.

Experimental Protocol: HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B and gradually increase the concentration to elute the compounds. A shallow gradient is often necessary to resolve closely eluting isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., ~210 nm) or, ideally, coupled to a mass spectrometer (LC-MS) for simultaneous separation and mass analysis.

Synthesis of Isomers

The ability to synthesize and have pure standards of each isomer is crucial for method development and validation.

  • 1-methyl-1H-imidazole-4-propanoic acid: This isomer can be synthesized by the alkylation of 3-(1H-imidazol-4-yl)propanoic acid with a methylating agent such as methyl iodide or dimethyl sulfate. The reaction typically proceeds at the N-1 position.

  • 3-methyl-1H-imidazole-4-propanoic acid: The synthesis of this isomer is more complex. One potential route involves the synthesis of 4-methylimidazole and its subsequent functionalization at the 5-position to introduce the propanoic acid side chain. This often requires protecting group chemistry to direct the reaction to the desired position.

Workflow and Data Interpretation Diagrams

The following diagrams illustrate the experimental workflows for differentiating the two isomers.

experimental_workflow cluster_synthesis Isomer Synthesis cluster_analysis Analytical Differentiation cluster_data Data Interpretation syn_1 Synthesis of 1-methyl isomer nmr NMR Spectroscopy (1H & 13C) syn_1->nmr ms Mass Spectrometry (MS & MS/MS) syn_1->ms hplc HPLC Separation syn_1->hplc syn_3 Synthesis of 3-methyl isomer syn_3->nmr syn_3->ms syn_3->hplc nmr_data Compare Chemical Shifts nmr->nmr_data ms_data Analyze Fragmentation ms->ms_data hplc_data Compare Retention Times hplc->hplc_data nmr_differentiation H2_1 H-2: ~8.5 ppm H2_3 H-2: ~8.6 ppm diff1 Distinct Chemical Shifts H2_1->diff1 H5_1 H-5: ~7.2 ppm H5_3 H-5: ~7.3 ppm H5_1->diff1 NMe_1 N-Me: ~3.8 ppm NMe_3 N-Me: ~3.9 ppm NMe_1->diff1 H2_3->diff1 H5_3->diff1 NMe_3->diff1

Caption: Key 1H NMR differences for isomer identification.

Conclusion

The differentiation of 1-methyl- and 3-methyl-imidazole-4-propanoic acid requires a systematic and multi-technique approach. While mass spectrometry can provide initial clues, NMR spectroscopy stands out as the most definitive method for unambiguous structural assignment. Chromatographic separation by HPLC, particularly when coupled with mass spectrometry, offers a powerful tool for both qualitative and quantitative analysis. By employing the strategies and protocols outlined in this guide, researchers can confidently distinguish between these two closely related isomers, ensuring the integrity and accuracy of their scientific investigations.

References

Sources

Validation

A Comparative Guide to Validating LC-MS Methods for 3-(1-methyl-1H-imidazol-4-yl)propanoic acid in Accordance with FDA Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a procedural formality but a cornerstone of data...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a procedural formality but a cornerstone of data integrity and regulatory compliance. This guide provides an in-depth, scientifically grounded comparison of methodologies for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, a small molecule of interest in various research and development pipelines. As a Senior Application Scientist, the following content is structured to provide not just a protocol, but a logical framework for making informed decisions during method development and validation, all within the stringent context of the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]

The narrative will delve into the causality behind experimental choices, ensuring that each step of the described protocol is a self-validating system. This guide is designed to be a practical resource, blending technical accuracy with field-proven insights to empower researchers in generating robust and defensible bioanalytical data.

The Criticality of Method Validation in a Regulatory Environment

The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a comprehensive framework to ensure that analytical methods are reliable and reproducible for their intended use.[1][3][4][5] This is paramount in drug development, where accurate measurement of a drug or its metabolites in biological matrices directly impacts pharmacokinetic, toxicokinetic, and bioavailability studies.[2] For a small, polar molecule like 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, which can present unique analytical challenges, a well-validated LC-MS method is often the gold standard.[6]

The choice of LC-MS is predicated on its inherent sensitivity and selectivity, which are often superior to other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV). This guide will therefore focus on an LC-MS/MS (tandem mass spectrometry) approach, which provides an additional layer of specificity crucial for complex biological matrices.

Logical Framework for FDA-Compliant Method Validation

The validation process can be visualized as a series of interconnected experiments designed to demonstrate the method's suitability. Each validation parameter informs the others, creating a cohesive and logical data package.

FDA_Validation_Workflow cluster_0 Method Development cluster_1 Full Validation Analyte_Characterization Analyte & Reference Standard Characterization Initial_LCMS_Params Initial LC-MS/MS Parameters Analyte_Characterization->Initial_LCMS_Params Sample_Prep Sample Preparation Development Initial_LCMS_Params->Sample_Prep Selectivity Selectivity & Specificity Sample_Prep->Selectivity Matrix_Effect Matrix Effect Selectivity->Matrix_Effect Calibration_Curve Calibration Curve (Linearity, Range) Matrix_Effect->Calibration_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Calibration_Curve->Accuracy_Precision Stability Stability (Bench-top, Freeze-thaw, Long-term) Accuracy_Precision->Stability Dilution_Integrity Dilution Integrity Stability->Dilution_Integrity Accuracy_Precision cluster_Run1 Run 1 cluster_Run2 Run 2 cluster_Run3 Run 3 Validation_Runs Three Validation Runs cluster_Run1 cluster_Run1 cluster_Run2 cluster_Run2 cluster_Run3 cluster_Run3 LLOQ1 LLOQ (n=5) Intra_day Intra-day Accuracy & Precision (within each run) LLOQ1->Intra_day LowQC1 Low QC (n=5) LowQC1->Intra_day MidQC1 Mid QC (n=5) MidQC1->Intra_day HighQC1 High QC (n=5) HighQC1->Intra_day LLOQ2 LLOQ (n=5) LLOQ2->Intra_day LowQC2 Low QC (n=5) LowQC2->Intra_day MidQC2 Mid QC (n=5) MidQC2->Intra_day HighQC2 High QC (n=5) HighQC2->Intra_day LLOQ3 LLOQ (n=5) LLOQ3->Intra_day LowQC3 Low QC (n=5) LowQC3->Intra_day MidQC3 Mid QC (n=5) MidQC3->Intra_day HighQC3 High QC (n=5) HighQC3->Intra_day Inter_day Inter-day Accuracy & Precision (across all runs) cluster_Run1->Inter_day cluster_Run2->Inter_day cluster_Run3->Inter_day

Sources

Comparative

comparison of extraction efficiencies for imidazole acid derivatives

Comparative Guide to Extraction Efficiencies for Imidazole Acid Derivatives The Zwitterionic Dilemma: A Mechanistic Overview Extracting imidazole acid derivatives—such as imidazole-4-acetic acid (a primary degradation pr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Extraction Efficiencies for Imidazole Acid Derivatives

The Zwitterionic Dilemma: A Mechanistic Overview

Extracting imidazole acid derivatives—such as imidazole-4-acetic acid (a primary degradation product of histamine) and urocanic acid—from complex biological or environmental matrices presents a formidable analytical challenge[1]. As a Senior Application Scientist, I frequently see standard extraction protocols fail for these targets. The root cause lies in their molecular structure: they possess a weakly basic imidazole ring (pKa ~6.0) and an acidic carboxylic acid moiety (pKa ~2.5 to 3.0).

At physiological pH, these molecules exist primarily as highly polar, hydrophilic zwitterions. Because it is thermodynamically unfavorable for a zwitterion to partition into non-polar organic solvents, traditional extraction modalities suffer from severe signal loss and poor reproducibility[2]. Achieving high-efficiency recovery requires abandoning single-mode extraction in favor of orthogonal retention mechanisms that actively manipulate the analyte's ionization state.

Comparative Evaluation of Extraction Modalities

Liquid-Liquid Extraction (LLE)

Conventional LLE using solvents like ethyl acetate or dichloromethane is fundamentally unsuited for imidazole acid derivatives. Because the molecule carries both a positive and negative charge at neutral pH, simultaneous charge suppression is impossible without the addition of heavy ion-pairing reagents. Even with ion-pairing, recoveries rarely exceed 75%, and the resulting extracts are often heavily contaminated with co-extracted phospholipids, leading to severe ion suppression in downstream LC-MS/MS analysis.

Reversed-Phase Solid-Phase Extraction (RP-SPE)

Hydrophilic-lipophilic balance (HLB) copolymers offer a slight improvement over traditional C18 silica due to their bifunctional N-vinylpyrrolidone–divinylbenzene composition, which can interact with polar moieties[2]. However, because the primary retention mechanism still relies on hydrophobic interactions, zwitterions exhibit early breakthrough during the loading phase. Recovery rates hover unpredictably between 70–85%, making HLB unsuitable for rigorous quantitative pharmacokinetics.

Mixed-Mode Cation Exchange (MCX) SPE

Mixed-mode SPE is the gold standard for amphoteric imidazoles. MCX sorbents combine a hydrophobic reversed-phase backbone with strong sulfonic acid cation-exchange groups[3]. By acidifying the sample matrix (pH < 2), the carboxylic acid is protonated (neutralized), while the basic imidazole ring becomes fully positively charged. This creates a powerful electrostatic anchor to the sorbent, allowing for aggressive organic washing steps that strip away neutral and acidic interferences. Elution is then triggered by raising the pH to deprotonate the imidazole ring, yielding exceptionally clean extracts with recoveries consistently exceeding 90%[3].

Ionic Liquid-Based Magnetic SPE (IL-MSPE)

For high-throughput or complex environmental matrices, emerging techniques utilize hydroxyl-functionalized imidazole ionic liquids (ILs) coated on magnetic nanoparticles. The ILs engage in multiple, highly selective hydrogen-bonding interactions with both the negative and positive moieties of the zwitterion[4]. This dual-recognition mechanism provides near-quantitative extraction efficiencies with minimal organic solvent consumption.

Quantitative Performance Matrix

The following table synthesizes the empirical performance metrics of the evaluated extraction modalities for imidazole acetic acid derivatives:

Extraction ModalityPrimary Retention MechanismTypical Recovery (%)Matrix Effect (%)RSD (%)Analytical Verdict
LLE (Standard) Hydrophobic Partitioning< 30%> 40% (High)> 15%Obsolete for zwitterions without derivatization.
RP-SPE (HLB) Hydrophilic-Lipophilic Balance70 - 85%15 - 25%8 - 12%Suboptimal ; prone to early breakthrough.
Mixed-Mode (MCX) Hydrophobic + Electrostatic92 - 102%< 10% (Low)< 4%Gold Standard for biological matrices (Plasma/Urine).
IL-MSPE Multi-site Hydrogen Bonding94 - 98%< 5% (Very Low)< 5%Emerging ; ideal for high-throughput screening.

Self-Validating Experimental Protocol: Mixed-Mode (MCX) Extraction

To ensure absolute scientific integrity, the following MCX protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard and analyzing the wash fractions, you can mathematically prove the absence of analyte breakthrough.

Materials: 30 mg/1 mL Oasis MCX Cartridges, Isotope-labeled Imidazole-4-acetic acid-d3 (Surrogate Standard).

Step-by-Step Methodology:

  • Matrix Pre-treatment (Causality: Charge Manipulation): Spike 200 µL of plasma with 10 µL of the surrogate standard. Dilute the sample 1:1 with 4% aqueous phosphoric acid (H3PO4). Why? This disrupts protein binding and forces the pH below 2.0, ensuring the carboxylate is neutral and the imidazole nitrogen is fully protonated for optimal cation exchange.

  • Sorbent Conditioning: Pass 2 mL of 100% Methanol through the cartridge, followed by 2 mL of 2% Formic Acid in water. Do not let the sorbent dry.

  • Sample Loading: Apply the acidified sample at a strictly controlled flow rate of 1 mL/min. Why? Ion-exchange kinetics are slower than reversed-phase; a slow flow rate ensures sufficient residence time for the electrostatic bonds to form. (Validation Step: Collect this load fraction to monitor for breakthrough).

  • Interference Washing (Causality: Orthogonal Cleanup):

    • Wash 1: 2 mL of 2% Formic Acid (aq). This removes highly polar neutral and acidic interferences.

    • Wash 2: 2 mL of 100% Methanol. Why? Because the analyte is anchored via strong ionic bonds, 100% organic solvent can be used to wash away hydrophobic lipids without risking premature elution of the target. (Validation Step: Collect this wash fraction).

  • Target Elution (Causality: Charge Neutralization): Elute with 2 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Why? The alkaline pH deprotonates the imidazole ring, neutralizing its positive charge. Without the electrostatic anchor, the methanol easily sweeps the newly neutral molecule off the sorbent.

  • Reconstitution & Validation: Evaporate the eluate under N2 gas at 40°C. Reconstitute in 100 µL of HILIC mobile phase (e.g., 90% Acetonitrile / 10% Water with 10mM Ammonium Formate)[1]. Analyze the load and wash fractions alongside the final eluate to calculate absolute recovery and verify zero breakthrough.

Extraction Decision Workflow

ExtractionWorkflow Matrix Biological Matrix (Plasma/Urine) Acidify Acidification (pH < 2) Protonates Imidazole Ring Matrix->Acidify Condition Condition MCX Sorbent (MeOH -> 2% Formic Acid) Acidify->Condition Load Load Sample (Electrostatic Binding) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes Polar Neutrals) Load->Wash1 Validate Self-Validation: Analyze Wash Fractions for Breakthrough Load->Validate Monitor Loss Wash2 Wash 2: 100% Methanol (Removes Hydrophobics) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Deprotonates Imidazole) Wash2->Elute Wash2->Validate Analyze LC-MS/MS Analysis (HILIC or RP) Elute->Analyze

Caption: Step-by-step mixed-mode solid-phase extraction (MCX) workflow for imidazole acid derivatives.

References

  • Source: nih.
  • Source: mdpi.
  • Source: rsc.
  • Source: google.com (Patents)

Sources

Safety & Regulatory Compliance

Safety

3-(1-methyl-1H-imidazol-4-yl)propanoic acid proper disposal procedures

The proper handling and disposal of specialized biochemical reagents like 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a critical component of laboratory operations. As an imidazole derivative featuring a propanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

The proper handling and disposal of specialized biochemical reagents like 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a critical component of laboratory operations. As an imidazole derivative featuring a propanoic acid moiety, this compound is frequently utilized in drug development as a building block for histamine receptor ligands and enzymatic inhibitors.

However, its dual chemical nature—combining a weakly basic, potentially irritating nitrogen-containing heterocycle with a corrosive organic acid chain—demands rigorous lifecycle management. This guide provides an authoritative, self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[1].

Chemical Profiling & Segregation Logic

To design a safe disposal protocol, we must first understand the causality behind the chemical's reactivity. The propanoic acid functional group imparts organic acid characteristics, meaning it can act as a corrosive agent and may react exothermically if improperly mixed with strong bases or oxidizing agents[2]. Concurrently, the 1-methylimidazole ring can act as a nucleophile.

Because of these properties, 3-(1-methyl-1H-imidazol-4-yl)propanoic acid must never be disposed of via standard sink drains. Pouring untreated organic acids down the drain violates EPA regulations, risks plumbing corrosion, and disrupts the biological processes of wastewater treatment facilities[3][4].

Waste Segregation Matrix

Proper segregation prevents dangerous cross-reactions in the waste accumulation area. The following table summarizes the quantitative and qualitative segregation logic for this compound:

Chemical ClassCompatibility with 3-(1-methyl-1H-imidazol-4-yl)propanoic acidStorage Directive & Causality
Strong Bases (e.g., NaOH, KOH)Incompatible Segregate immediately. Mixing causes rapid, uncontrolled exothermic acid-base neutralization.
Strong Oxidizers (e.g., Peroxides)Incompatible Segregate. Organic acids can oxidize violently, risking fire or toxic gas release.
Other Organic Acids (e.g., Acetic Acid)Compatible Can be co-stored in the same secondary containment bin.
Halogenated Solvents Conditional Do not mix in the same liquid waste carboy to prevent elevated disposal costs, though they can share a storage cabinet.

Operational Waste Disposal Workflows

The lifecycle of hazardous waste is strictly governed by accumulation limits and storage times. Laboratories must track waste from the Satellite Accumulation Area (SAA)—where the waste is generated—to the Central Accumulation Area (CAA) prior to professional disposal[5].

WasteWorkflow Start Generate 3-(1-methyl-1H-imidazol-4-yl) propanoic acid Waste State Determine Waste State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Aqueous or Solvent-based) State->Liquid ContainerS Puncture-Resistant Sealed Container Solid->ContainerS ContainerL Leak-Proof HDPE Container with Secondary Containment Liquid->ContainerL Label Label: 'Hazardous Waste' Identify Hazards (Corrosive/Irritant) ContainerS->Label ContainerL->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA CAA Transfer to Central Accumulation Area (CAA) SAA->CAA EHSPickup Licensed Contractor Pickup & Final Disposal CAA->EHSPickup

Fig 1: Step-by-step segregation and accumulation workflow for organic acid waste.

Protocol A: Liquid Waste Collection & SAA Storage

This protocol ensures that liquid solutions containing the compound are safely staged for Environmental Health and Safety (EHS) pickup.

  • Compatibility Verification: Select a high-density polyethylene (HDPE) or glass waste carboy. Causality: Do not use steel or unlined metal containers, as the organic acid moiety will corrode the metal, leading to structural failure and leaks[3].

  • Secondary Containment: Place the primary waste container inside a secondary high-density plastic bin capable of holding 110% of the primary container's volume.

  • Controlled Transfer: Using a dedicated chemical funnel, slowly decant the waste solution into the container inside a certified chemical fume hood. Causality: Slow addition prevents splashing and minimizes the aerosolization of the imidazole derivative, protecting the operator from respiratory irritation.

  • Hermetic Sealing: Immediately seal the container with a screw cap. The cap must be in "new" condition without cracks[3]. Self-Validation Step: Visually inspect the thread alignment and gently squeeze the sides of the sealed HDPE container; resistance indicates a proper, airtight seal.

  • Regulatory Labeling: Affix a hazardous waste tag. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazard (e.g., "Corrosive/Irritant"). Do not date the label until the container is moved to the CAA[5].

Protocol B: Solid Waste Management

Solid waste includes residual powder, contaminated pipette tips, weighing boats, and used PPE.

  • Collection: Gather all contaminated solid materials and place them into a puncture-resistant, transparent, sealable bag or a rigid poly-drum.

  • Segregation: Ensure no free-flowing liquids are placed into the solid waste container.

  • Labeling & Storage: Label as "Hazardous Waste - Solid Organic Acid" and store in the SAA.

Regulatory Compliance & Accumulation Limits

To maintain scientific and operational integrity, laboratories must adhere to EPA generator guidelines. The time you are legally permitted to store 3-(1-methyl-1H-imidazol-4-yl)propanoic acid waste in your CAA depends entirely on your facility's generator status[5].

EPA Generator StatusMonthly Hazardous Waste GenerationMaximum Accumulation Time (in CAA)
VSQG (Very Small)< 100 kgNo strict federal time limit (check local laws)
SQG (Small)100 kg to 1,000 kg180 days (or 270 days if transport >200 miles)
LQG (Large)> 1,000 kg90 days strictly enforced

Note: Waste stored in the SAA does not trigger the accumulation time clock until it is transferred to the CAA[5].

Emergency Response: Spill Management Protocol

Accidental spills of organic acids require immediate, methodical action to prevent personnel exposure and environmental contamination.

SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & Hazards Spill->Assess Minor Minor Spill (< 500mL) (Manageable by Lab Staff) Assess->Minor Major Major Spill (> 500mL) (Requires EHS Response) Assess->Major PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Minor->PPE Evacuate Evacuate Area & Call EHS Major->Evacuate Contain Apply Sodium Bicarbonate to Neutralize Acid PPE->Contain Collect Sweep/Collect into Hazardous Waste Container Contain->Collect Clean Wash Area with Soap and Water Collect->Clean Dispose Label & Transfer to SAA Clean->Dispose

Fig 2: Decision tree and operational workflow for organic acid spill containment and neutralization.

Spill Neutralization Methodology
  • Area Isolation: Restrict access to the spill zone immediately.

  • PPE Donning: Equip heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • Chemical Neutralization: For liquid solutions of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid, apply a weak base such as sodium bicarbonate (

    
    ) powder directly to the spill, working from the perimeter inward.
    
    • Causality: Sodium bicarbonate safely neutralizes the propanoic acid moiety without generating the dangerous exothermic heat spikes associated with strong bases.

    • Self-Validation Step: The reaction will release

      
       gas. Once effervescence (bubbling) completely ceases, the acid has been successfully neutralized[2].
      
  • Absorption & Collection: Use inert absorbent pads to collect the neutralized slurry. Do not use combustible materials like sawdust.

  • Disposal: Place all contaminated materials into a puncture-resistant solid waste container, label appropriately, and request an immediate EHS pickup.

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health and Safety. Available at:[Link]

  • University of Washington. "Standard Operating Procedure: Organic Acids." UW Environmental Health & Safety. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management for School Laboratories and Classrooms." EPA Guidelines. Available at: [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. Available at:[Link]

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities." MLI Environmental Services. Available at: [Link]

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." ERG Environmental Blog. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 3-(1-methyl-1H-imidazol-4-yl)propanoic acid

As an Application Scientist, my objective is to provide you with a self-validating, causally-driven safety framework. We do not just follow arbitrary rules; we must understand the why behind our safety systems to ensure...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist, my objective is to provide you with a self-validating, causally-driven safety framework. We do not just follow arbitrary rules; we must understand the why behind our safety systems to ensure reproducible and safe science.

3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a highly polar, zwitterionic-like organic acid frequently utilized as a critical building block in drug development, particularly in the synthesis of peptidomimetics and Hepatitis C Virus (HCV) inhibitors[1]. Because of its unique chemical structure—a basic imidazole ring coupled with an acidic propanoic tail—handling this compound requires specific logistical and safety considerations, especially when transitioning it from a solid powder to a liquid assay format.

Part 1: Hazard Assessment & Mechanistic Causality

According to the National Research Council's Prudent Practices in the Laboratory, understanding the physical state of a chemical is the foundational step in hazard mitigation[2]. The hazard profile of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid shifts dramatically depending on its state:

  • Solid State (Powder): In its dry form, the primary risk is inhalation and mucous membrane irritation (STOT SE 3). The fine powder can easily aerosolize due to static charge during weighing.

  • Liquid State (Solution): To solubilize this compound for biological assays, researchers typically use strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The American Chemical Society (ACS) emphasizes that hazard evaluation must account for the solvent carrier, not just the active pharmaceutical ingredient[3]. DMSO acts as a rapid transdermal carrier; if a DMSO solution of this chemical contacts your skin, the solvent will carry the active compound directly into your bloodstream.

The Causality of PPE Selection: We do not wear gloves merely to keep the powder off our hands. We select specific glove materials based on the carrier solvent. Standard latex offers zero protection against DMSO. Therefore, OSHA standards dictate that PPE selection must be directly tied to a rigorous hazard assessment of all involved chemicals[4]. Nitrile or neoprene gloves are mechanistically required here to provide a sufficient breakthrough window.

Part 2: Personal Protective Equipment (PPE) Matrix

To ensure rapid decision-making, the quantitative hazard data and corresponding PPE requirements are summarized below.

Hazard CategoryPhysical StatePrimary RiskRequired PPEBreakthrough Time (DMSO)
STOT SE 3 Solid PowderInhalation / AerosolizationFlame-resistant lab coat, ANSI Z87.1 Goggles, Single Nitrile GlovesN/A (Solid)
Skin/Eye Irritant Liquid (in DMSO/DMF)Dermal PenetrationFlame-resistant lab coat, ANSI Z87.1 Goggles, Double Nitrile Gloves < 5 minutes (Standard 4-mil Nitrile)

Note: Double-gloving during concentrated solution preparation ensures a self-validating safety system. If the outer layer is compromised by DMSO, the inner layer provides a critical 1-to-2-minute buffer window for safe doffing before dermal exposure occurs.

Part 3: Standard Operating Procedure: Weighing and Solution Preparation

Gowning Start Pre-Entry Assessment Coat Don Flame-Resistant Lab Coat Start->Coat Eyes Don ANSI Z87.1 Safety Goggles Coat->Eyes Gloves1 Don Inner Nitrile Gloves Eyes->Gloves1 Gloves2 Don Outer Nitrile Gloves (If using DMSO/DMF) Gloves1->Gloves2 Hood Transfer to Fume Hood Gloves2->Hood

Fig 1: Gowning workflow for handling solid organic acids and solvent carriers.

Step-by-Step Methodology:

  • Environmental Control: Ensure the analytical balance is located within a certified ductless weighing enclosure or a standard chemical fume hood with the sash lowered to the operational mark.

  • Gowning: Execute the gowning workflow detailed in Fig 1. Double-gloving is mandatory if you anticipate dissolving the compound in DMSO.

  • Static Mitigation: Imidazole derivatives frequently hold static charge. Use an anti-static bar or zero-stat gun on the weighing spatula and weigh boat. Causality: This prevents the fine powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Transfer: Carefully transfer the 3-(1-methyl-1H-imidazol-4-yl)propanoic acid powder to the weigh boat. Cap the source bottle immediately to minimize ambient moisture absorption.

  • Solvent Addition: Transfer the weigh boat to a fume hood before adding the solvent. Add the polar aprotic solvent slowly. If a drop of the resulting solution contacts your outer glove, doff the outer glove immediately and replace it.

  • Decontamination: Wipe down the balance and surrounding area with a damp, lint-free cloth (distilled water is highly effective due to the compound's polarity), followed by a 70% ethanol wipe to ensure rapid drying.

Part 4: Spill Response and Disposal Plan

SpillResponse Spill Chemical Spill Detected Assess Assess State: Solid or Solution? Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill (e.g., in DMSO) Assess->Liquid Sweep Dampen with Water & Sweep (Avoid Aerosolization) Solid->Sweep Absorb Use Inert Absorbent Pads Liquid->Absorb Dispose Transfer to Solid Organic Waste Sweep->Dispose Absorb->Dispose

Fig 2: Decision matrix and procedural workflow for localized chemical spill containment.

Step-by-Step Spill Cleanup & Disposal:

Scenario A: Solid Spill (Powder)

  • Do not dry sweep. Dry sweeping mechanically aerosolizes the fine powder, bypassing standard ventilation controls and increasing inhalation risk.

  • Dampen a disposable absorbent pad with distilled water.

  • Gently wipe the powder inward from the edges to the center to contain the spill.

  • Place the contaminated pads into a designated solid hazardous waste container. Do not dispose of this in standard biological waste.

Scenario B: Liquid Spill (Solution in DMSO/DMF)

  • If the spill exceeds 50 mL outside of a fume hood, evacuate the immediate area to allow the HVAC system to clear solvent vapors.

  • Overlay the spill with an inert absorbent material (e.g., vermiculite or universal chemical spill pads). Do not use paper towels, as they offer poor containment for penetrating solvents.

  • Using a plastic scoop, transfer the absorbed material to a highly visible, labeled hazardous waste bag.

  • Wash the surface with copious amounts of water to dilute residual solvent, followed by standard laboratory detergent. Dispose of the liquid waste through your institution's approved halogenated/non-halogenated organic waste stream, depending on the exact solvent mixture used.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment.[Link]

Sources

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